(3-Amino-2-chlorophenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-amino-2-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHZHTAUBMLREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Amino-2-chlorophenyl)methanol (CAS: 136774-74-8)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Amino-2-chlorophenyl)methanol, registered under CAS number 136774-74-8, is a substituted aminobenzyl alcohol that serves as a crucial and versatile intermediate in synthetic organic chemistry. Its unique trifunctional structure—comprising an aromatic amine, a benzylic alcohol, and a halogen substituent—positions it as a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a logical synthesis protocol derived from established chemical precedents, its reactivity profile, and its potential applications in medicinal chemistry and drug discovery. The information herein is synthesized to provide researchers with the foundational knowledge required for its effective handling, characterization, and strategic implementation in synthetic campaigns.
Physicochemical and Structural Characteristics
This compound is a solid organic compound at room temperature.[1] The strategic placement of the amino, chloro, and hydroxymethyl groups on the phenyl ring dictates its reactivity and utility. The presence of both hydrogen bond donors (-NH₂, -OH) and a halogen atom influences its solubility, crystal packing, and interaction with biological targets when incorporated into larger molecules.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 136774-74-8 | [1][2][3] |
| Molecular Formula | C₇H₈ClNO | [2][3] |
| Molecular Weight | 157.60 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| InChI Key | NNHZHTAUBMLREH-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=CC(=C(C(=C1)N)Cl)CO | [3] |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C | [3] |
| Storage Conditions | Store in a refrigerator (2-8°C), sealed from moisture and light. | [1][4] |
Synthesis and Purification
While specific peer-reviewed synthesis literature for this compound is not abundant, a robust synthetic route can be reliably postulated based on standard organic transformations and protocols for closely related isomers.[5][6] The most logical and efficient approach involves the reduction of a suitable precursor, such as 2-chloro-3-aminobenzoic acid.
Proposed Synthetic Workflow: Reduction of 2-chloro-3-aminobenzoic acid
The carboxylic acid functional group can be selectively reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). This method is well-documented for the synthesis of analogous aminobenzyl alcohols.[5]
Caption: Proposed synthesis of this compound via reduction.
Experimental Protocol (Hypothetical)
-
Preparation: Under an inert nitrogen atmosphere, a 1 M solution of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is added to a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The solution is cooled to 0°C using an ice bath.
-
Addition of Precursor: 2-chloro-3-aminobenzoic acid is dissolved in a minimal amount of anhydrous THF. This solution is added dropwise to the stirred LiAlH₄ solution over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts.
-
Workup and Purification: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product with high purity.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not publicly cataloged, the structure of this compound allows for a confident prediction of its key spectroscopic features, which are essential for its identification and quality control.
-
¹H NMR: The spectrum would feature a singlet for the benzylic methylene protons (-CH ₂OH) around δ 4.5-4.7 ppm. The aromatic region (δ 6.5-7.5 ppm) would display three distinct signals corresponding to the protons on the trisubstituted ring. Broad singlets for the amine (-NH ₂) and hydroxyl (-OH ) protons would also be present, with their chemical shifts being dependent on solvent and concentration.
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The benzylic carbon (-C H₂OH) would appear around δ 60-65 ppm. The six aromatic carbons would resonate in the δ 115-150 ppm range, with the carbons directly attached to the electronegative chlorine and nitrogen atoms being significantly shifted.
-
IR Spectroscopy: Characteristic absorption bands would confirm the presence of the key functional groups: broad O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and a strong C-O stretching band around 1050 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 157. A characteristic (M+2) peak at m/z 159 with approximately one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.
Reactivity and Applications in Drug Development
The synthetic value of this compound lies in the orthogonal reactivity of its three functional groups. This allows for its use as a versatile scaffold in the assembly of complex molecules, particularly in the synthesis of pharmaceutical agents. The general importance of chlorinated compounds in medicinal chemistry is well-established, as they are key components in numerous FDA-approved drugs.[7]
Caption: Key reactivity pathways for this compound.
Core Applications:
-
Scaffold for Kinase Inhibitors: The aminophenyl moiety is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor, while the rest of the molecule acts as a scaffold for building out substituents that target specific regions of the enzyme's active site. Related amino-halo-phenyl intermediates are known to be used in such applications.[6][8]
-
Synthesis of CNS-Active Agents: Halogenated aromatic compounds often exhibit favorable properties for crossing the blood-brain barrier. The structure of this compound makes it a potential starting material for novel therapeutics targeting neurological disorders.
-
Intermediate for Receptor Antagonists: Analogous compounds like (2-Amino-3-chlorophenyl)methanol are documented as reactants in the synthesis of CGRP-receptor antagonists, indicating a potential role for the title compound in similar therapeutic areas.[5]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
| Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1][4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [1][4][9] |
| Precautionary Statements (Selected) | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][9][10] |
Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
First Aid: In case of skin contact, wash off with soap and plenty of water.[9] For eye contact, rinse thoroughly with water for at least 15 minutes.[9] If inhaled, move the person to fresh air.[11] If swallowed, rinse mouth with water and seek immediate medical attention.[11]
Conclusion
This compound is a synthetically valuable building block with significant potential for application in drug discovery and medicinal chemistry. Its trifunctional nature allows for diverse and selective chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents. While detailed application data for this specific isomer remains proprietary or unpublished, its structural relationship to known pharmaceutical intermediates provides a strong indication of its utility. This guide provides the core technical knowledge necessary for researchers to safely handle, characterize, and strategically employ this compound in their research endeavors.
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136774-74-8|this compound. BIOFOUNT. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (PMC). [Link]
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SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. WOLFGANG HOLZER, et al. [Link]
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(3-Amino-2-fluorophenyl)methanol. MySkinRecipes. [Link]
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3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. PubChem. [Link]
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physical and chemical properties of (3-Amino-2-chlorophenyl)methanol
An In-Depth Technical Guide to (3-Amino-2-chlorophenyl)methanol: Properties, Synthesis, and Applications
Abstract
This compound, a substituted benzyl alcohol derivative, represents a key structural motif in medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a chloro substituent, and a primary alcohol on a phenyl ring provides a versatile scaffold for creating complex molecules and libraries of potential therapeutic agents. The ortho-positioning of the chlorine atom relative to the amino and hydroxymethyl groups introduces specific steric and electronic effects that modulate the molecule's reactivity and physicochemical properties. This guide offers a comprehensive analysis of this compound, detailing its physical and chemical properties, a proposed synthetic pathway, characteristic spectral data, and its potential applications in drug discovery and development. It is intended to serve as a technical resource for researchers, chemists, and drug development professionals.
Molecular Overview and Identification
This compound (CAS No: 136774-74-8) is an organic compound featuring a benzene ring substituted with three functional groups: a primary alcohol (-CH₂OH), an amino group (-NH₂), and a chlorine atom (-Cl).[1] This trifunctional nature makes it a valuable building block for introducing specific pharmacophoric elements into larger molecules.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| CAS Number | 136774-74-8 | [1][2] |
| Molecular Formula | C₇H₈ClNO | [1][3][4] |
| Molecular Weight | 157.60 g/mol | [1][4] |
| InChI Key | NNHZHTAUBMLREH-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)N)Cl)CO | [1] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% |
Physicochemical Properties
The physical properties of this compound are dictated by the interplay of its functional groups. The hydroxyl and amino groups can participate in hydrogen bonding, which typically raises melting and boiling points compared to non-polar analogues. The chlorinated aromatic ring contributes to its solid-state nature and influences its solubility profile.
Table 2: Summary of Physicochemical Data
| Property | Value / Description | Source(s) / Notes |
| Melting Point | Data not available in searched literature. | Expected to be a solid at room temperature. |
| Boiling Point | 329.48 °C at 760 mmHg | Note: This value is reported for the isomer (3-Amino-5-chlorophenyl)methanol and should be considered an estimate.[] |
| Vapour Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |
| Density | 1.341 g/cm³ | Note: This value is reported for the isomer (3-Amino-5-chlorophenyl)methanol and should be considered an estimate.[] |
| Solubility | Soluble in methanol. | Inferred from analytical procedures for similar compounds.[6] Expected to have moderate solubility in polar organic solvents like DMSO and DMF. |
| Storage | Store in a refrigerator (2-8°C), sealed in a dry environment. | [3] |
Chemical Reactivity and Synthetic Profile
The reactivity of this compound is rich and varied, stemming from its three distinct functional centers.
-
Amino Group (-NH₂): As a nucleophile, it readily undergoes acylation, alkylation, and sulfonylation. It is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C4 and C6).
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also participate in esterification or etherification reactions.
-
Chloro Group (-Cl): The chlorine atom is a deactivating, ortho-, para- directing group for electrophilic substitution. Its presence, particularly adjacent to the amino group, sterically hinders reactions at that site and electronically influences the entire aromatic system.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be envisioned starting from 2-chloro-3-nitrobenzoic acid. This pathway involves the sequential reduction of the carboxylic acid and the nitro group. The choice to reduce the carboxylic acid first avoids potential complications from the more sensitive nitro group under certain reducing conditions.
Caption: Proposed two-step synthesis of this compound.
Causality in Synthesis Design:
-
Starting Material Selection: 2-chloro-3-nitrobenzoic acid is a commercially available starting material with the correct substitution pattern.
-
Step 1: Carboxylic Acid Reduction: Direct reduction of a carboxylic acid can be challenging. A common and effective laboratory method is to first convert it to a more reactive acyl chloride with thionyl chloride (SOCl₂), followed by reduction with a mild hydride reagent like sodium borohydride (NaBH₄). This two-stage process provides high yields and selectivity for the primary alcohol.
-
Step 2: Nitro Group Reduction: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation (H₂ with a Palladium on carbon catalyst) is a clean and efficient method. Alternatively, reduction using a metal in acidic media, such as iron in hydrochloric acid (Fe/HCl), is a classic and robust method for this conversion.
Spectroscopic and Analytical Characterization
Characterization of this compound relies on standard spectroscopic techniques. While specific experimental spectra are not publicly available in the searched literature, the expected data can be reliably predicted based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure. The predicted shifts are based on standard values for substituted benzenes.[7]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.1-7.3 | t | 1H | H5 |
| Aromatic | ~6.7-6.9 | d | 1H | H4 |
| Aromatic | ~6.6-6.8 | d | 1H | H6 |
| Methylene | ~4.6 | s | 2H | -CH₂ OH |
| Amino | ~3.8-4.2 | br s | 2H | -NH₂ |
| Hydroxyl | Variable | br s | 1H | -OH |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| Aromatic | ~145 | C3-NH₂ |
| Aromatic | ~138 | C1-CH₂OH |
| Aromatic | ~128 | C5 |
| Aromatic | ~120 | C2-Cl |
| Aromatic | ~118 | C6 |
| Aromatic | ~116 | C4 |
| Methylene | ~64 | -C H₂OH |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for each functional group.
Table 4: Predicted Principal IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3200 | O-H Stretch (H-bonded) | Alcohol (-OH) | Strong, Broad |
| 3500 - 3300 | N-H Stretch | Amine (-NH₂) | Medium, Doublet |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂) | Medium |
| ~1620 | N-H Bend | Amine (-NH₂) | Medium |
| ~1475 | C=C Stretch | Aromatic Ring | Medium |
| 1300 - 1000 | C-O Stretch | Primary Alcohol | Strong |
| 800 - 600 | C-Cl Stretch | Aryl Halide | Strong |
The broadness of the O-H stretch is a classic indicator of intermolecular hydrogen bonding.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound.
-
Molecular Ion (M⁺): Expected at m/z ≈ 157 and 159 in an approximate 3:1 ratio, which is the characteristic isotopic pattern for a compound containing one chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of water (-18 Da) from the molecular ion to give an ion at m/z 139/141.
-
Loss of the hydroxymethyl radical (-31 Da) to give an ion at m/z 126/128.
-
Alpha-cleavage leading to the loss of a hydrogen atom from the benzylic position.
-
Experimental Protocol: N-Acetylation
To provide a practical, self-validating workflow, the following protocol describes the N-acetylation of this compound. This reaction confirms the presence and reactivity of the primary amino group and produces a stable derivative suitable for further analysis.
Objective: To synthesize N-(2-chloro-3-(hydroxymethyl)phenyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine or Triethylamine (as solvent and base)
-
Dichloromethane (DCM) (as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a mixture of DCM and pyridine in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acetylated product.
Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (NMR, IR) of the product with the starting material. Key changes would include the appearance of a carbonyl (C=O) stretch in the IR spectrum (~1670 cm⁻¹) and the disappearance of the N-H₂ signal in the ¹H NMR, replaced by a single N-H amide proton and a new methyl singlet for the acetyl group.
Applications in Research and Drug Development
This compound is not just a chemical curiosity; it is a strategic building block for the synthesis of high-value compounds, particularly in the pharmaceutical industry.
-
Scaffold for Chemical Libraries: The three distinct functional groups allow for orthogonal chemical modifications, enabling the rapid generation of a diverse library of analogues for high-throughput screening.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): Halogenated aminobenzyl alcohols are key intermediates in the synthesis of various drugs.[] The fluorine-containing analogue, (3-Amino-2-fluorophenyl)methanol, is used to develop drugs targeting neurological disorders and cancer.[9] This suggests a similar potential for the chloro-analogue, as chlorine is a common bioisostere for other halogens and can enhance properties like metabolic stability and binding affinity.
-
Inhibitor Synthesis: The related compound (3-aminophenyl)methanol serves as a crucial reagent in synthesizing inhibitors for cellular signaling pathways, such as the dynamin GTPase and hedgehog pathways, which are important targets in oncology research.[10] this compound provides a route to chlorinated versions of such inhibitors, allowing for exploration of the structure-activity relationship (SAR).
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate care.
Table 5: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |
| Signal Word | Warning | ||
| Pictogram | GHS07 (Exclamation Mark) |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place as recommended.[3]
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(3-Amino-4-chlorophenyl)methanol hydrochloride | C7H9Cl2NO | CID 165946116. PubChem. [Link]
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Comfort First this compound Buy Now. Comfort First. [Link]
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The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Supplementary Information for Catalytic Hydroboration of Imines using n-Butyllithium. Royal Society of Chemistry. [Link]
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(3-Amino-2-fluorophenyl)methanol. MySkinRecipes. [Link]
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Evolution of Jiang-Flavor Daqu's Characteristics During Different Storage Stages and Influence on Simulated Brewing Fermentation. MDPI. [Link]
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Interpretation of the infrared spectrum of methanol. Doc Brown's Chemistry. [Link]
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An In-Depth Technical Guide to (3-Amino-2-chlorophenyl)methanol: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-2-chlorophenyl)methanol, a substituted benzyl alcohol derivative, has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural arrangement, featuring an aminomethyl group ortho to a chlorine atom and meta to a hydroxylaminomethyl group on a benzene ring, provides a versatile scaffold for the development of novel therapeutic agents. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, providing researchers and drug development professionals with the critical information needed to effectively utilize this compound in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₇H₈ClNO and a molecular weight of approximately 157.6 g/mol .[1] Its structure is characterized by a benzene ring substituted with a hydroxymethyl group, an amino group, and a chlorine atom at positions 1, 3, and 2, respectively. The presence of both a nucleophilic amino group and a reactive benzylic alcohol, combined with the electronic influence of the chloro substituent, imparts a unique reactivity profile to the molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.6 g/mol | [1] |
| CAS Number | 136774-74-8 | [2] |
| Physical Form | Solid | |
| Storage | Refrigerator, sealed in a dry environment |
Caption: Key physicochemical properties of this compound.
Caption: 2D representation of the molecular structure of this compound.
Synthesis of this compound
The primary and most direct synthetic route to this compound involves the reduction of the corresponding carboxylic acid, 3-amino-2-chlorobenzoic acid. This transformation can be efficiently achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes.
Causality Behind Experimental Choices
The choice of reducing agent is critical for the successful synthesis. Carboxylic acids are generally resistant to reduction. While milder reducing agents like sodium borohydride are effective for ketones and aldehydes, they are typically unreactive towards carboxylic acids. Therefore, more potent hydride donors are required.
-
Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, to their corresponding alcohols. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol. The high reactivity of LiAlH₄ necessitates the use of anhydrous solvents, typically ethers like tetrahydrofuran (THF) or diethyl ether, and careful handling under an inert atmosphere to prevent reaction with moisture.
-
Borane Complexes (e.g., Borane-Tetrahydrofuran, BH₃-THF): Borane is another effective reagent for the reduction of carboxylic acids. It offers a degree of selectivity, being less reactive towards some functional groups compared to LiAlH₄. The reaction with borane initially forms an acyloxyborane intermediate, which is then further reduced to the alcohol. The use of borane complexes often provides a safer alternative to LiAlH₄.
Experimental Protocol: Reduction of 3-Amino-2-chlorobenzoic Acid
The following protocol is a representative procedure for the synthesis of this compound based on the reduction of 3-amino-2-chlorobenzoic acid. This protocol is adapted from general procedures for the reduction of substituted benzoic acids.[3][4]
Materials:
-
3-Amino-2-chlorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 3-amino-2-chlorobenzoic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Cool the suspension in an ice bath. Slowly add a solution of LiAlH₄ or BH₃-THF in anhydrous THF to the stirred suspension via the dropping funnel. The addition should be controlled to maintain a low reaction temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by an aqueous solution of NaOH or HCl to precipitate the aluminum or boron salts.
-
Workup: Filter the resulting mixture to remove the inorganic salts. Wash the filter cake with THF or ethyl acetate. Combine the organic filtrates.
-
Extraction: Wash the combined organic phase with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amino protons. The aromatic protons will appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The benzylic methylene protons (CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm. The amino (NH₂) and hydroxyl (OH) protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons are expected to resonate in the region of δ 110-150 ppm. The carbon atom bearing the chlorine (C-Cl) would be deshielded, while the carbon attached to the amino group (C-NH₂) would be shielded. The benzylic carbon (CH₂OH) is anticipated to appear around δ 60-65 ppm.
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic M+2 peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).[5] Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (•OH) or water (H₂O).[5][6] Alpha-cleavage next to the amino group is also a possibility.[6]
Applications in Drug Development
The bifunctional nature of this compound, possessing both an amino and a primary alcohol group, makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[7]
Precursor for Kinase Inhibitors
Substituted aminobenzyl alcohols are key structural motifs in the design of various kinase inhibitors. The amino group can be functionalized to introduce moieties that interact with the hinge region of the kinase active site, while the benzylic alcohol can be used as a handle for further molecular elaboration to enhance potency and selectivity. Although specific examples directly utilizing this compound are not extensively documented in publicly available literature, its structural similarity to building blocks used in the synthesis of inhibitors for kinases like protein kinase B suggests its potential in this area.[8]
Synthesis of Benzoxazines
Benzoxazines are a class of heterocyclic compounds that can be synthesized from phenols, primary amines, and formaldehyde. This compound, with its primary amino group, can serve as the amine component in the Mannich-like condensation reaction to form novel benzoxazine monomers. These monomers can then be polymerized to produce polybenzoxazines, which are high-performance polymers with applications in various fields, including materials science and electronics.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and materials science. Its synthesis, primarily through the reduction of 3-amino-2-chlorobenzoic acid, is achievable through established chemical methodologies. The presence of multiple reactive sites on its structure allows for diverse chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures. Further research into the applications of this compound is likely to unveil new therapeutic agents and advanced materials.
References
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The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available at: [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
- Google Patents. Reduction of amino acids in the presence of boron trifluoride.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Organic Syntheses. Procedure A. Available at: [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. Available at: [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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Mass Spectrometry: Fragmentation. Available at: [Link]
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-
Wol. SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Available at: [Link]
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Common Organic Chemistry. WO 2013/134298 Al. Available at: [Link]
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Doc Brown's Advanced Organic Chemistry. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram. Available at: [Link]
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Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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Patsnap Eureka. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Available at: [Link]
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-
JOCPR. Reduction of Chiral Amino Acids Based on Current Method. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of (3-Amino-2-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (3-Amino-2-chlorophenyl)methanol
This compound, a substituted benzyl alcohol derivative, is a valuable building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a hydroxymethyl group on a benzene ring, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. These include, but are not limited to, novel therapeutic agents, agrochemicals, and materials with specific electronic properties. The strategic placement of the substituents allows for regioselective modifications, providing access to a diverse chemical space. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the rationale behind the choice of starting materials and reaction conditions.
Synthetic Strategies: Navigating the Chemical Landscape
The synthesis of this compound can be approached from several key starting materials. The choice of a particular route often depends on the availability of precursors, cost considerations, and the desired scale of the synthesis. This guide will focus on two of the most logical and frequently employed strategies, originating from 2-chloro-3-nitrobenzoic acid and 2-chloro-3-nitrobenzaldehyde, respectively.
Pathway I: Synthesis from 2-Chloro-3-nitrobenzoic Acid
This pathway involves the reduction of both a nitro group and a carboxylic acid. The key challenge in this approach is the chemoselective reduction of these two functional groups. Two main strategies can be employed: a two-step sequential reduction or a one-pot simultaneous reduction.
Logical Workflow for Pathway I
Caption: Synthetic routes from 2-chloro-3-nitrobenzoic acid.
Option A: Sequential Reduction
This approach offers greater control over the transformation by reducing one functional group at a time.
Step 1: Selective Reduction of the Nitro Group
The nitro group is generally more susceptible to reduction than the carboxylic acid under catalytic hydrogenation conditions. This allows for the selective formation of 2-chloro-3-aminobenzoic acid.
-
Expertise & Experience: The choice of catalyst is crucial to prevent dehalogenation, a common side reaction in the hydrogenation of chlorinated nitroaromatics. While Palladium on carbon (Pd/C) is a common choice, catalysts like platinum sulfide on carbon have been shown to suppress hydrodechlorination.[1] Alternatively, metal-acid systems like iron in acetic acid or tin(II) chloride in hydrochloric acid provide a robust and cost-effective method for nitro group reduction.[2]
Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-3-nitrobenzoic Acid
-
Reaction Setup: In a high-pressure autoclave, suspend 2-chloro-3-nitrobenzoic acid (1.0 eq.) and 5% Pd/C (2-5 mol%) in a suitable solvent such as ethanol or ethyl acetate.
-
Hydrogenation: Purge the autoclave with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-5 bar) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the autoclave with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield 2-chloro-3-aminobenzoic acid, which can be used in the next step without further purification.
Step 2: Reduction of the Carboxylic Acid
The resulting 2-chloro-3-aminobenzoic acid can then be reduced to the corresponding benzyl alcohol. Strong reducing agents are required for this transformation.
-
Trustworthiness: Borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS), are highly effective and selective for the reduction of carboxylic acids in the presence of other functional groups like amines.[3] They are generally preferred over lithium aluminum hydride (LiAlH4) for this step to avoid potential side reactions with the amino group.
Experimental Protocol: Borane Reduction of 2-Chloro-3-aminobenzoic Acid
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2-chloro-3-aminobenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of BH3-THF (typically 1.0 M in THF, 2-3 eq.) dropwise, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until the effervescence ceases.
-
Work-up: Remove the solvents under reduced pressure. Add 1 M HCl and heat the mixture to reflux for 1 hour to hydrolyze the borate ester. Cool the mixture and basify with aqueous NaOH.
-
Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Option B: Simultaneous Reduction with Lithium Aluminum Hydride (LiAlH4)
For a more direct approach, a powerful reducing agent like LiAlH4 can be used to reduce both the nitro and carboxylic acid groups in a single step.
-
Authoritative Grounding: LiAlH4 is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including both carboxylic acids and nitro compounds.[4][5] A similar protocol has been successfully used for the synthesis of 2-chloro-5-aminobenzyl alcohol from 5-amino-2-chlorobenzoic acid.[6]
Experimental Protocol: LiAlH4 Reduction of 2-Chloro-3-nitrobenzoic Acid
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare a suspension of LiAlH4 (excess, typically 3-4 eq.) in anhydrous THF.
-
Addition of Substrate: Dissolve 2-chloro-3-nitrobenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. The product can be purified by column chromatography or recrystallization.
Pathway II: Synthesis from 2-Chloro-3-nitrobenzaldehyde
This pathway offers an alternative route, starting from the corresponding aldehyde. Similar to the benzoic acid route, this can proceed via a sequential or simultaneous reduction of the nitro and aldehyde functionalities.
Logical Workflow for Pathway II
Caption: Synthetic routes from 2-chloro-3-nitrobenzaldehyde.
Option A: Reduction of Nitro Group followed by Aldehyde
Step 1: Selective Reduction of the Nitro Group
The nitro group can be selectively reduced in the presence of an aldehyde using specific reagents.
-
Expertise & Experience: Catalytic hydrogenation can be employed, but careful selection of the catalyst and conditions is necessary to avoid over-reduction of the aldehyde. A milder and often more selective method is the use of a metal in an acidic medium, such as iron powder in acetic acid.
Experimental Protocol: Iron-Mediated Reduction of 2-Chloro-3-nitrobenzaldehyde
-
Reaction Setup: To a stirred suspension of iron powder (excess, e.g., 5 eq.) in a mixture of ethanol and water, add a catalytic amount of acetic acid. Heat the mixture to reflux.
-
Addition of Substrate: Add a solution of 2-chloro-3-nitrobenzaldehyde (1.0 eq.) in ethanol dropwise to the refluxing mixture.
-
Reaction and Monitoring: Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the hot reaction mixture through Celite® to remove the iron salts.
-
Isolation: Partially evaporate the solvent and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 3-amino-2-chlorobenzaldehyde.
Step 2: Reduction of the Aldehyde
The resulting aminobenzaldehyde is then reduced to the benzyl alcohol.
-
Trustworthiness: Sodium borohydride (NaBH4) is an ideal reagent for this step as it is a mild and selective reducing agent for aldehydes and ketones and will not affect the amino group or the chloro substituent.[7]
Experimental Protocol: NaBH4 Reduction of 3-Amino-2-chlorobenzaldehyde
-
Reaction Setup: Dissolve 3-amino-2-chlorobenzaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C and add NaBH4 (1.0-1.5 eq.) portion-wise.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quenching and Work-up: Quench the reaction by adding water. Remove the alcohol solvent under reduced pressure.
-
Isolation: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Option B: Reduction of Aldehyde followed by Nitro Group
This alternative sequential approach first reduces the aldehyde.
Step 1: Selective Reduction of the Aldehyde
-
Expertise & Experience: As mentioned, NaBH4 is highly selective for the reduction of aldehydes in the presence of nitro groups.
Experimental Protocol: NaBH4 Reduction of 2-Chloro-3-nitrobenzaldehyde
-
Reaction Setup: Dissolve 2-chloro-3-nitrobenzaldehyde (1.0 eq.) in a suitable solvent like methanol or a mixture of THF and water.
-
Reduction: Cool the solution to 0 °C and add NaBH4 (1.0-1.5 eq.) in portions.
-
Reaction and Monitoring: Stir at room temperature and monitor by TLC.
-
Work-up and Isolation: After completion, quench with water, remove the organic solvent, and extract with ethyl acetate. Dry and concentrate the organic phase to obtain (2-chloro-3-nitrophenyl)methanol.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group in (2-chloro-3-nitrophenyl)methanol.
-
Authoritative Grounding: Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol: Catalytic Hydrogenation of (2-Chloro-3-nitrophenyl)methanol
-
Reaction Setup: Dissolve (2-chloro-3-nitrophenyl)methanol (1.0 eq.) in ethanol or ethyl acetate and add a catalytic amount of Pd/C (e.g., 5 mol%).
-
Hydrogenation: Subject the mixture to hydrogenation (balloon or autoclave) until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Filter the catalyst through Celite®, and concentrate the filtrate to obtain this compound.
Comparison of Synthetic Pathways
| Parameter | Pathway I (from Benzoic Acid) | Pathway II (from Benzaldehyde) |
| Starting Material Availability | 2-Chloro-3-nitrobenzoic acid is commercially available.[8] | 2-Chloro-3-nitrobenzaldehyde is also commercially available. |
| Number of Steps | 1 (simultaneous) or 2 (sequential) | 2 (sequential) |
| Key Reagents | LiAlH4, BH3-THF, H2/Pd-C, Fe/Acid | NaBH4, H2/Pd-C, Fe/Acid |
| Potential Challenges | - Handling of pyrophoric LiAlH4- Potential for dehalogenation during hydrogenation- Over-reduction with strong reducing agents | - Careful control of conditions for selective nitro reduction- Potential instability of the intermediate aminobenzaldehyde |
| Overall Yield | Variable, dependent on the chosen route and optimization. | Generally good yields can be achieved with careful execution. |
| Scalability | The sequential route is generally more amenable to scale-up. The LiAlH4 route requires careful engineering controls. | Both sequential routes are readily scalable. |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes, primarily starting from either 2-chloro-3-nitrobenzoic acid or 2-chloro-3-nitrobenzaldehyde. The choice of the optimal pathway depends on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The sequential reduction strategies offer greater control and are often preferred for their reliability and scalability. The simultaneous reduction with powerful reagents like LiAlH4 provides a more direct route but requires stringent safety precautions. A thorough understanding of the reactivity and selectivity of the various reducing agents is paramount to achieving a successful and efficient synthesis of this important chemical intermediate.
References
-
Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link][3]
-
Synthesis of 2-chloro-5-aminobenzyl alcohol. PrepChem.com. [Link][6]
-
Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. Google Patents. [9]
-
Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
o-Aminobenzyl alcohol. Organic Syntheses Procedure. [Link][10]
-
Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. [Link][11]
-
Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link][4]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link][5]
-
Reductions using NaBH4, LiAlH4. Organic Chemistry II - Lumen Learning. [Link]
-
Reductions of aldehydes and ketones. Lumen Learning. [Link][7]
-
Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents. [12]
-
A new reagent for selective reduction of nitro group. [Link]
-
Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents. [1]
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- 12. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
Spectroscopic Characterization of (3-Amino-2-chlorophenyl)methanol: A Technical Guide for Researchers
This guide provides a comprehensive overview of the expected spectroscopic data for the compound (3-Amino-2-chlorophenyl)methanol (CAS No. 136774-74-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. Given the absence of publicly available experimental spectra for this exact compound, this guide serves as an expert-level predictive analysis, grounded in established spectroscopic theory and empirical data from structurally related molecules.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of an amino (-NH₂), a chloro (-Cl), and a hydroxymethyl (-CH₂OH) group dictates the chemical environment of each atom and the molecule's behavior in different spectroscopic experiments. Understanding the interplay of these functional groups is key to interpreting the resulting spectra.
Molecular Structure:
-
Formula: C₇H₈ClNO
-
Molecular Weight: 157.60 g/mol
-
Key Features:
-
A 1,2,3-trisubstituted benzene ring.
-
An electron-donating amino group.
-
An electron-withdrawing chloro group.
-
A primary alcohol (hydroxymethyl) group.
-
The following sections will detail the predicted spectroscopic data, provide a rationale for these predictions, and outline standardized protocols for data acquisition.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the hydrogen and carbon atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects (induction and resonance) of the substituents.
Predicted ¹H NMR Data (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Ar-H (H6) | ~7.0 - 7.2 | Doublet of doublets (dd) | J ≈ 7-8 Hz, J ≈ 1-2 Hz | 1H | The triplet-like signal arises from coupling to H4 and H5. |
| Ar-H (H5) | ~6.8 - 7.0 | Doublet of doublets (dd) | J ≈ 7-8 Hz, J ≈ 1-2 Hz | 1H | Coupled to H4 and H6. |
| Ar-H (H4) | ~6.6 - 6.8 | Doublet of doublets (dd) | J ≈ 7-8 Hz, J ≈ 1-2 Hz | 1H | Coupled to H5 and H6. |
| -CH₂OH | ~4.5 | Doublet (d) | J ≈ 5-6 Hz | 2H | Methylene protons are coupled to the hydroxyl proton. |
| -NH₂ | ~5.2 | Broad singlet | - | 2H | Protons are exchangeable and often appear as a broad signal. |
| -CH₂OH | ~5.0 | Triplet (t) | J ≈ 5-6 Hz | 1H | Coupled to the adjacent methylene protons. |
Note: Chemical shifts are predictions and can vary based on solvent and concentration. DMSO-d₆ is chosen as a likely solvent due to the polarity of the molecule. In CDCl₃, the -NH₂ and -OH protons would be more distinct and might show different coupling patterns.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 (-NH₂) | ~145 | The amino group is strongly electron-donating, shielding this carbon and shifting it downfield. |
| C1 (-CH₂OH) | ~140 | Attached to the hydroxymethyl group. |
| C2 (-Cl) | ~120 | The chloro group is electron-withdrawing, but its effect is moderated by the adjacent substituents. |
| C6 | ~128 | Aromatic CH. |
| C5 | ~118 | Aromatic CH. |
| C4 | ~115 | Aromatic CH, influenced by the para amino group. |
| -CH₂OH | ~60 | Typical chemical shift for a benzylic alcohol carbon. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.
Workflow for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C). Integrate the ¹H NMR signals.
Section 2: Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions from the O-H, N-H, C-H, C=C, C-O, and C-Cl bonds.
Predicted Characteristic IR Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3400 - 3200 | O-H stretch (alcohol), N-H stretch (amine) | Strong, Broad | These peaks will likely overlap, creating a broad absorption band. The N-H stretch of the primary amine may appear as a doublet. |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the benzene ring. |
| 2950 - 2850 | Aliphatic C-H stretch (-CH₂) | Medium | From the methylene group. |
| 1620 - 1580 | N-H bend (amine), Aromatic C=C stretch | Medium to Strong | The N-H bending vibration of the primary amine and the aromatic ring stretching vibrations. |
| 1500 - 1400 | Aromatic C=C stretch | Medium | Further evidence of the benzene ring. |
| 1300 - 1200 | C-N stretch (aromatic amine) | Medium to Strong | |
| 1260 - 1000 | C-O stretch (primary alcohol) | Strong | A prominent peak indicating the alcohol functional group. |
| 800 - 600 | C-Cl stretch | Strong | The position can be indicative of the substitution pattern. |
Experimental Protocol for FTIR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.
Workflow for ATR-FTIR Analysis
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.
Predicted Mass Spectrum (Electron Ionization)
Under EI conditions, this compound will ionize to form a molecular ion (M⁺˙), which can then undergo fragmentation.
Predicted Key Mass-to-Charge Ratios (m/z)
| m/z | Ion | Notes |
| 157/159 | [M]⁺˙ | Molecular Ion Peak. The presence of a peak at m/z 159 with approximately one-third the intensity of the m/z 157 peak is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). |
| 140/142 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 128/130 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical via benzylic cleavage. |
| 122 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 92 | [M - Cl - CH₂O]⁺ | Subsequent loss of formaldehyde from the [M - Cl]⁺ fragment. |
Fragmentation Logic
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing this compound.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation:
-
Injector: Inject a small volume (e.g., 1 µL) of the solution into the GC injector, typically set to a temperature that ensures rapid volatilization (e.g., 250 °C).
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Employ a temperature gradient to separate the analyte from any impurities, for example, starting at 100 °C and ramping to 280 °C.
-
-
MS Detection (EI):
-
Ion Source: The eluent from the GC column enters the MS ion source, which is typically maintained at around 230 °C.
-
Ionization: Molecules are bombarded with electrons at a standard energy of 70 eV.
-
Mass Analyzer: The resulting ions are separated by a quadrupole or other mass analyzer.
-
Detection: A detector records the abundance of ions at each mass-to-charge ratio.
-
-
Data Analysis: The resulting mass spectrum is compared to spectral libraries for identification, and the fragmentation pattern is analyzed to confirm the structure.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the influence of each functional group on the expected spectra and by following robust experimental protocols, researchers can confidently characterize this molecule and similar structures. The provided workflows and predicted data serve as a valuable reference for experimental design and data interpretation in the fields of chemical synthesis and drug development.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. [Link]
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. [Link]
Navigating the Solution Landscape: A Technical Guide to the Solubility of (3-Amino-2-chlorophenyl)methanol in Organic Solvents
Abstract
(3-Amino-2-chlorophenyl)methanol is a substituted aromatic compound of significant interest in medicinal chemistry and synthetic route development. Its utility in these fields is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile essential for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides an in-depth analysis of the factors dictating the solubility of this compound in various organic solvents. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, offers a predictive framework based on molecular structure, and furnishes a detailed, field-proven experimental protocol for its precise quantitative determination. This guide is intended for researchers, chemists, and drug development professionals seeking to harness the full potential of this valuable chemical intermediate.
Introduction: The Significance of Solubility
In the realm of drug discovery and organic synthesis, solubility is not merely a physical property; it is a critical parameter that dictates the feasibility and efficiency of a chemical process. For a molecule like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), its ability to dissolve in a given solvent system is paramount. Proper solvent selection impacts reaction kinetics, influences crystallization and purification, and is a key consideration in the formulation of the final drug product. This guide moves beyond simple data provision to empower the researcher with the predictive tools and experimental methodologies required to confidently assess and utilize the solubility characteristics of this compound.
Physicochemical Profile and Its Impact on Solubility
The solubility behavior of this compound is a direct consequence of its molecular architecture. A nuanced understanding of its structure is the first step in predicting its interactions with various solvents.
-
Molecular Formula: C₇H₈ClNO
-
Molecular Weight: 157.60 g/mol
-
Structure:
(Image generated for illustrative purposes)
Key Structural Features Influencing Solubility:
-
Polar Functional Groups: The molecule possesses three key polar features: a primary amine (-NH₂), a hydroxyl group (-CH₂OH), and a chloro substituent (-Cl). The amine and hydroxyl groups are particularly significant as they can act as both hydrogen bond donors and acceptors.[1] This capability strongly suggests favorable interactions with polar, hydrogen-bonding solvents.[1]
-
Aromatic Ring: The benzene ring constitutes the nonpolar backbone of the molecule. This hydrophobic region will favor interactions with nonpolar solvents through London dispersion forces.[2]
-
Dipole Moment: The electronegative chlorine, nitrogen, and oxygen atoms create an uneven distribution of electron density across the molecule, resulting in a significant molecular dipole moment. This polarity is a primary driver for its solubility in polar solvents.[1]
The overall solubility of this compound in any given solvent will be determined by the interplay between these hydrophilic (amine, hydroxyl) and hydrophobic (aromatic ring) characteristics. The fundamental principle of "like dissolves like" serves as our primary guide: polar functional groups will seek out polar solvents, while the nonpolar ring will interact more favorably with nonpolar solvents.[2][3]
Theoretical Principles and Qualitative Solubility Prediction
Based on the molecule's structure, we can predict its general solubility across different classes of organic solvents. The balance between the polar groups and the relatively small nonpolar core suggests that the molecule will exhibit a preference for polar solvents. Benzyl alcohol, a parent compound, is moderately soluble in water and highly miscible with alcohols and other polar organic solvents, which provides a useful reference point.[4][5][6]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Medium | The -OH and -NH₂ groups can form strong hydrogen bonds with the solvent's hydroxyl groups. Solubility is expected to be high in short-chain alcohols and decrease as the alkyl chain of the alcohol increases. Water solubility will be moderate due to the hydrophobic benzene ring.[4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Medium | These solvents possess large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the compound's -OH and -NH₂ groups.[2] Their inability to donate hydrogen bonds makes the interaction slightly less effective than with protic solvents, but high solubility is still anticipated. |
| Nonpolar | Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM) | Low to Insoluble | The dominant polar nature of this compound makes it incompatible with nonpolar solvents. The energy required to break the solute-solute hydrogen bonds is not sufficiently compensated by the weak van der Waals forces formed with the solvent.[2] Limited solubility may be observed in moderately polar solvents like DCM or diethyl ether. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To move from prediction to precise quantification, a robust experimental method is necessary. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid compound and is recommended here for its reliability and accuracy.[7][8] This protocol is designed as a self-validating system, ensuring that equilibrium is truly reached and accurately measured.
Principle
An excess amount of the solid solute, this compound, is agitated in the solvent of interest at a constant temperature for a prolonged period. This allows the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation, resulting in a saturated solution. The concentration of the solute in the supernatant is then measured, yielding the quantitative solubility value.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Rationale: Adding a visible excess of solid ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.
-
Weigh approximately 20-30 mg of this compound into a tared glass vial. Record the mass accurately.
-
Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare vials for each solvent to be tested in triplicate to ensure statistical validity.
Step 2: Equilibration
-
Rationale: Continuous agitation at a constant temperature is critical to reach thermodynamic equilibrium. A period of 24-72 hours is typically sufficient for most organic compounds.
-
Place the sealed vials onto an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility).
-
Agitate the vials at a moderate speed (e.g., 150-200 rpm) for at least 24 hours. A visual inspection should confirm that solid material remains undissolved.
-
After the initial equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
Step 3: Sample Collection and Preparation
-
Rationale: It is crucial to sample only the supernatant without disturbing the solid phase. Filtration removes any suspended microcrystals that would artificially inflate the measured concentration.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the solution into a clean vial. This filtered solution is your saturated stock.
-
Perform a precise serial dilution of the saturated stock solution with the same solvent to bring the concentration within the linear range of your analytical method. For example, prepare a 1:100 or 1:1000 dilution in a volumetric flask.
Step 4: Quantitative Analysis (HPLC Method Example)
-
Rationale: HPLC provides a highly sensitive and specific method for determining the concentration of the dissolved compound. A calibration curve is essential for accurate quantification.
-
Develop an HPLC Method: Use a suitable column (e.g., C18) and mobile phase that provides good peak shape and retention for this compound.
-
Prepare Calibration Standards: Create a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate Calibration Curve: Inject the standards into the HPLC system and plot the peak area response versus concentration. The curve should have a correlation coefficient (R²) > 0.99.
-
Analyze Samples: Inject the diluted, filtered samples from Step 3.
Data Analysis and Reporting
-
Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor
-
-
Report the final solubility as the mean ± standard deviation of the triplicate measurements at the specified temperature.
Visualization of the Solubility Determination Workflow
The following diagram illustrates the logical flow of the experimental process described above.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While a definitive, pre-existing database of solubility values for this compound in all common organic solvents remains elusive, this guide provides a more powerful tool for the practicing scientist: a framework for prediction and a robust protocol for determination. By understanding the interplay of the molecule's polar functional groups and its nonpolar aromatic core, researchers can make informed, rational choices for solvent selection. The detailed shake-flask methodology presented herein offers a reliable path to generating high-quality, quantitative solubility data, which is indispensable for advancing synthetic chemistry, process development, and pharmaceutical formulation.
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to the Stability and Storage of (3-Amino-2-chlorophenyl)methanol
Introduction
(3-Amino-2-chlorophenyl)methanol (CAS No: 136774-74-8) is a substituted aromatic amino alcohol that serves as a valuable building block in medicinal chemistry and drug development. Its unique trifunctional structure—comprising a primary amine, a chloro substituent, and a benzylic alcohol on a phenyl ring—makes it a versatile intermediate for synthesizing complex target molecules. However, these same functional groups render the molecule susceptible to various degradation pathways, complicating its handling and storage. The integrity and purity of this reagent are paramount for the synthesis of active pharmaceutical ingredients (APIs), as impurities or degradants can have significant impacts on reaction outcomes, downstream purification, and the toxicological profile of the final product.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of this compound. We will delve into its core physicochemical properties, explore potential degradation mechanisms, and establish field-proven protocols for optimal storage and handling. The methodologies described herein are designed to ensure the long-term integrity of the compound, thereby promoting reproducible and reliable results in a research and development setting.
Section 1: Physicochemical Properties and Inherent Stability Factors
The stability of this compound is intrinsically linked to its molecular structure. The interplay between the electron-donating amino group, the electron-withdrawing chloro group, and the reactive benzylic alcohol dictates its chemical behavior.
| Property | Value | Source |
| CAS Number | 136774-74-8 | [1] |
| Molecular Formula | C₇H₈ClNO | [2][3] |
| Molecular Weight | 157.6 g/mol | [2][4] |
| Appearance | Solid (e.g., Light Brown Solid) | [5] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Topological Polar Surface Area | 46.2 Ų | [3] |
The primary drivers of instability are the aniline-like amino group and the benzylic alcohol. Aromatic amines are notoriously prone to oxidation, often catalyzed by light, air (oxygen), or trace metal impurities. This process typically leads to the formation of colored polymeric species, which is why a darkening in color is a common first indicator of degradation. The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde and subsequently to a carboxylic acid, a common degradation pathway for such structures.[6][7]
Section 2: Potential Degradation Pathways
Understanding the potential routes of degradation is critical for designing effective storage and handling strategies. Based on the compound's functional groups and established chemical principles, two primary degradation pathways are of concern: oxidation and photodegradation.
Oxidation
Atmospheric oxygen is a key adversary to the stability of this compound. The reaction can affect both the amino and alcohol functionalities.
-
Alcohol Oxidation: The benzylic alcohol can be oxidized to form 3-amino-2-chlorobenzaldehyde, which may be further oxidized to 3-amino-2-chlorobenzoic acid. This pathway is analogous to the degradation of similar aromatic alcohols.[6]
-
Amine Oxidation: The amino group can undergo oxidative coupling to form colored azo or azoxy compounds, or other complex oligomers. This process is often responsible for the visible discoloration of the material.
Photodegradation
Exposure to light, particularly in the UV spectrum, can provide the activation energy needed to initiate degradation. Aromatic systems, especially those with amino substituents, can be photolabile. This can accelerate the oxidative processes described above or lead to other radical-mediated decomposition pathways.
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An In-Depth Technical Guide to the Safe Handling of (3-Amino-2-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Profile of a Key Synthetic Intermediate
(3-Amino-2-chlorophenyl)methanol, identified by CAS Number 136774-74-8, is a substituted aromatic alcohol of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure—bearing an amino group, a chloro substituent, and a primary alcohol on a benzene ring—renders it a versatile building block for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). As with any specialized chemical reagent, a thorough understanding of its hazard profile is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety data for this compound, moving beyond mere compliance to foster a culture of proactive safety and informed risk assessment. While specific toxicological and environmental data for this compound are not extensively available, this guide synthesizes established information with insights drawn from structurally related compounds, particularly chloroanilines, to offer a robust framework for its safe handling, storage, and emergency management.
Section 1: Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universally understood framework for hazard communication. This compound is classified under several hazard categories, each necessitating specific handling protocols and personal protective equipment.
GHS Hazard Classification Summary
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Deconstructing the Hazards: A Mechanistic Perspective
-
H302: Harmful if Swallowed (Acute Toxicity, Oral, Category 4): This classification is based on an anticipated LD50 (oral) value in the range of 300 to 2000 mg/kg body weight.[1] Ingestion can lead to systemic toxicity. While specific data is lacking, chloroaniline compounds, which are structurally related, are known to cause methemoglobinemia—a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[2][3][4] Symptoms can include headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, respiratory distress and collapse.[4]
-
H315: Causes Skin Irritation (Category 2): This indicates that direct contact with the substance can cause reversible inflammation of the skin.[5][6] The mechanism involves local disruption of skin barrier integrity, leading to redness, itching, and discomfort. Prolonged or repeated contact should be avoided to prevent the development of dermatitis.[7]
-
H319: Causes Serious Eye Irritation (Category 2A): As a solid powder, accidental introduction into the eyes can cause significant, though reversible, damage.[8][9] This classification implies that the substance can cause redness, pain, and blurred vision, with effects persisting for up to 21 days if not promptly addressed.[8][10] The fine particulate nature of the solid can lead to mechanical abrasion of the cornea, compounding the chemical irritation.
-
H335: May Cause Respiratory Irritation (STOT SE 3): Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing, sore throat, and shortness of breath.[5][11] This is a transient effect, but repeated exposure without adequate respiratory protection can lead to more persistent respiratory issues.
Section 2: Prudent Handling and Exposure Control
A multi-layered approach to exposure control, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for safely managing this compound in a research environment.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source, minimizing the concentration of airborne particles in the laboratory environment.
-
Chemical Fume Hood: All weighing and transfer operations involving the solid powder must be conducted within a certified chemical fume hood.[12][13] This is critical to prevent the inhalation of dust particles, directly addressing the H335 respiratory hazard.
-
Ventilated Enclosures: For processes requiring manipulation of the substance, such as setting up reactions, a glove box or other ventilated containment enclosure provides an even higher level of protection.
-
Local Exhaust Ventilation (LEV): If small-scale manipulations are necessary outside of a fume hood (a practice that should be minimized), a snorkel or other form of local exhaust ventilation should be positioned to capture any dust generated at the source.[14]
Caption: A standard workflow for safely handling powdered chemical irritants.
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a crucial barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and accidental splashes.[15][16] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when dissolving the solid.[16]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. Gloves must be inspected for tears or punctures before use and changed immediately if contamination is suspected.[17][18]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect the skin and personal clothing.
-
-
Respiratory Protection: While working within a properly functioning fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) may be required for emergency situations, such as cleaning up a significant spill outside of containment.[19] All respirator use must be in accordance with a formal respiratory protection program.
Safe Storage and Incompatibility
Proper storage is vital to maintain the stability of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials. Recommended storage temperatures are typically between 2-8°C.
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[20] Contact with these substances could lead to vigorous or exothermic reactions.
Section 3: Emergency Procedures: Preparedness and Response
Despite the best precautions, accidental exposures and spills can occur. A well-rehearsed emergency plan is critical for minimizing harm.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
In Case of Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[21] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[20] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[22] Be prepared to inform medical personnel about the potential for methemoglobinemia due to its structural similarity to chloroanilines.
Spill Management and Cleanup
A prompt and safe response to a spill is crucial to prevent wider contamination and exposure.
-
Minor Spills (within a fume hood):
-
Ensure PPE is worn.
-
Gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully sweep the material into a designated hazardous waste container. Avoid generating dust.
-
Wipe the area with a damp cloth, and then decontaminate the surface.
-
Place all cleanup materials into the hazardous waste container.
-
-
Major Spills (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
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(3-Amino-2-chlorophenyl)methanol: A Versatile Scaffold for Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract
In the relentless pursuit of novel therapeutic agents, the exploration of unique and versatile chemical scaffolds is paramount. (3-Amino-2-chlorophenyl)methanol emerges as a promising, yet underexplored, building block for the generation of diverse small molecule libraries. Its intrinsic bifunctionality, featuring both a nucleophilic amine and a primary alcohol, coupled with the modulating effects of the chloro-substituent, offers a rich platform for synthetic diversification. This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into key derivatization strategies, provide detailed, field-proven experimental protocols, and outline a rational approach to pharmacological screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation therapeutics.
Introduction: The Strategic Value of the this compound Scaffold
This compound (CAS No: 136774-74-8, Molecular Formula: C₇H₈ClNO) is a structurally intriguing starting material for library synthesis.[1] Its potential lies in the strategic placement of three key functional elements on a stable phenyl ring:
-
The Primary Amino Group: A versatile nucleophile and a key hydrogen bond donor, the aniline moiety is a gateway for a multitude of chemical transformations, including acylation, alkylation, and arylation. It is a common feature in many approved drugs.
-
The Benzylic Alcohol: This primary alcohol provides a secondary site for modification, such as O-alkylation, esterification, or oxidation to the corresponding aldehyde, which can then participate in further reactions like reductive amination or cyclizations.[2]
-
The Chlorine Atom: Positioned ortho to the amino group, the chloro substituent serves multiple roles. It sterically influences the conformation of adjacent groups and electronically modifies the reactivity of the phenyl ring. Halogen atoms are prevalent in pharmaceuticals, often enhancing metabolic stability, membrane permeability, and binding affinity through halogen bonding.[3]
The combination of these features in a single, readily accessible molecule makes this compound a "privileged scaffold" in waiting—a molecular framework that can be systematically decorated to interact with a variety of biological targets.
Physicochemical Properties
| Property | Value |
| CAS Number | 136774-74-8 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Physical Form | Solid[4] |
| Purity (Typical) | >97%[4] |
Core Derivatization Strategies: Building a Focused Library
The true potential of this compound is unlocked through systematic chemical modification. The amino and hydroxyl groups serve as primary handles for diversification. Below, we outline four high-impact synthetic strategies.
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role of (3-Amino-2-chlorophenyl)methanol as a synthetic building block
An In-depth Technical Guide to (3-Amino-2-chlorophenyl)methanol as a Synthetic Building Block
Abstract
This compound is a trifunctional synthetic building block possessing a primary amine, a chloro-substituent on an aromatic ring, and a primary alcohol. This unique combination of reactive sites provides exceptional versatility, making it a valuable precursor in the synthesis of complex organic molecules. Its strategic importance is particularly pronounced in medicinal chemistry for the construction of heterocyclic scaffolds and diverse compound libraries, especially in the domain of kinase inhibitors. This guide elucidates the core reactivity of this building block, providing a technical framework for its application in key synthetic transformations including intramolecular cyclizations, palladium-catalyzed cross-coupling reactions, and targeted functional group modifications. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for chemists engaged in drug discovery and materials science.
Core Characteristics of this compound
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The nucleophilic amino group, the benzylic hydroxyl group, and the chloro-substituted phenyl ring offer orthogonal handles for sequential or one-pot transformations.
The molecule's structure features a 3-amino-2-chlorophenyl group attached to a methanol moiety, a combination that confers both stability and high reactivity for various chemical synthesis processes.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.6 g/mol | [1] |
| CAS Number | 136774-74-8 | [1][2] |
| Appearance | Solid at room temperature | [1] |
| Purity | Typically >97% | [1][3] |
| Storage | 2-8°C, sealed, dry environment | [1] |
Strategic Application in Heterocyclic Synthesis: Intramolecular Cyclization
A powerful application of amino alcohols is their conversion into nitrogen-containing heterocycles, which are foundational scaffolds in numerous pharmaceutical agents. The proximity of the amino and hydroxyl groups in this compound allows for efficient intramolecular cyclization.
Causality of the Cyclodehydration Reaction
The direct cyclization of amino alcohols is often challenging. A classical approach involves a multi-step sequence of N-protection, O-activation (e.g., conversion to a sulfonate or halide), intramolecular nucleophilic substitution, and finally N-deprotection. However, a more streamlined, one-pot process can be achieved using reagents like thionyl chloride (SOCl₂). This method avoids the lengthy protection/deprotection sequence.[4]
The mechanism involves the in situ generation of a chlorosulfinyl ester intermediate from the alcohol, which then converts to an amino chloride. The key to success is controlling the reaction conditions to prevent undesired side reactions. By employing an inverse addition protocol—slowly adding the amino alcohol to a solution of SOCl₂—the amine is instantly protonated by the generated HCl. This prevents the amine from acting as a nucleophile and attacking the SOCl₂, thereby favoring the desired O-activation pathway.[4][5] Subsequent treatment with a base promotes intramolecular cyclization to yield the final heterocyclic product.
Caption: Workflow for one-pot synthesis of N-heterocycles.
Experimental Protocol: Synthesis of a Substituted Indoline
This protocol is adapted from established methods for the cyclodehydration of amino alcohols.[4][5]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Sodium hydroxide (NaOH), 5 M aqueous solution
-
tert-Butyl methyl ether (MTBE)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DME (40 mL) and cool to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) to the cooled DME.
-
Dissolve this compound (1.0 equivalent) in anhydrous DME (20 mL) and load it into the dropping funnel.
-
Add the amino alcohol solution dropwise to the stirred SOCl₂/DME solution over 30-45 minutes, maintaining the temperature at 0 °C. The slow, inverse addition is critical to ensure rapid protonation of the amine.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture again to 0 °C and slowly quench by adding 5 M NaOH solution until the pH is strongly basic (~13-14). This step neutralizes HCl and promotes the intramolecular cyclization.[5]
-
Warm the mixture to 60 °C and stir for 8-10 hours, monitoring the reaction by TLC or HPLC for the disappearance of the chloro-intermediate.
-
Cool the reaction to room temperature and transfer to a separatory funnel. Add MTBE (50 mL) and water (30 mL) to dissolve any precipitated salts.
-
Separate the organic layer. Extract the aqueous layer with MTBE (2 x 30 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Building Molecular Complexity: Palladium-Catalyzed Cross-Coupling
The 2-chloro substituent renders the aromatic ring of this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.[6]
Mechanistic Insight and Versatility
The Suzuki-Miyaura cross-coupling is a widely used reaction for forming biaryl structures, a common motif in kinase inhibitors and other pharmaceuticals.[6][7] The generally accepted mechanism involves a catalytic cycle of three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the building block.
-
Transmetalation: The organic group from a boronic acid (or ester) derivative is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
The presence of the amino and hydroxyl groups may require protection depending on the reaction conditions and the specific catalyst system used, although modern catalysts often show high functional group tolerance.
Caption: Schematic of a Suzuki cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Derivative
This protocol describes a general procedure for a Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Solvent mixture (e.g., 1,4-dioxane and water, 4:1)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), K₂CO₃ (2.5 equivalents), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (dioxane/water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the residue by flash chromatography on silica gel to obtain the desired biaryl product.
Diversification via Functional Group Transformation
The true power of this compound lies in its capacity for diversification. The amino and hydroxyl groups serve as reactive handles for introducing a wide array of functionalities, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.
Key Transformations and Their Rationale
-
Amino Group Reactions:
-
Amidation/Sulfonylation: Forms stable amide or sulfonamide linkages, crucial for mimicking peptide bonds or introducing hydrogen bond donors/acceptors.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas, a privileged pharmacophore in many kinase inhibitors due to its ability to form key bidentate hydrogen bonds in the ATP binding site.[9]
-
Reductive Amination: The hydroxyl group can first be oxidized to an aldehyde, which can then undergo reductive amination with another amine, or the building block's own amino group can react with an external aldehyde/ketone.
-
-
Hydroxyl Group Reactions:
-
Oxidation: Conversion to the corresponding benzaldehyde or benzoic acid provides new functional handles for further chemistry (e.g., Wittig reactions, amide couplings).
-
Esterification/Etherification: Allows for modulation of polarity, lipophilicity, and metabolic stability.
-
Caption: Diversification pathways for the building block.
Experimental Protocol: Synthesis of a Urea Derivative
This protocol is representative of methods used to generate urea-based kinase inhibitors.[9]
Materials:
-
This compound
-
An appropriate aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate) (1.05 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
In a separate vial, dissolve the isocyanate (1.05 equivalents) in a small amount of anhydrous DCM.
-
Add the isocyanate solution dropwise to the stirred solution of the amino alcohol over 15 minutes.
-
If the reaction is slow, a catalytic amount of triethylamine can be added.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, if a precipitate has formed, collect it by filtration, wash with cold DCM, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and purify the resulting solid by recrystallization or flash chromatography.
Conclusion: A Multifaceted Tool for Modern Synthesis
This compound is more than a simple chemical reagent; it is a versatile platform for the efficient construction of molecular complexity. Its trifunctional nature allows for a modular and strategic approach to synthesis, enabling chemists to perform sequential or orthogonal modifications. Whether for building rigid heterocyclic cores through cyclization, extending molecular frameworks via cross-coupling, or generating diverse libraries through functional group modification, this building block provides reliable and varied reaction pathways. Its proven applicability in the synthesis of biologically active molecules, particularly kinase inhibitors, underscores its value to the drug discovery and development community.
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of (3-Amino-2-chlorophenyl)methanol Derivatives
Introduction: The Strategic Importance of the (3-Amino-2-chlorophenyl)methanol Scaffold
The this compound framework is a deceptively simple yet powerful structural motif in contemporary chemical science. Its unique trifunctional arrangement—a primary aromatic amine, a strategically positioned chlorine atom, and a benzylic alcohol—renders it an exceptionally versatile building block for constructing complex molecular architectures. For researchers in medicinal chemistry, this scaffold is a gateway to novel heterocyclic systems and drug candidates, with analogs finding use in the development of kinase inhibitors, anti-inflammatory agents, and therapeutics for neurological disorders.[1][2][3] The chlorine substituent provides a handle for cross-coupling reactions, while the amino and hydroxyl groups offer dual nucleophilic sites for cyclization and further functionalization.
This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives. We will dissect the logic behind key transformations, offer detailed, field-proven protocols, and present a comparative analysis of the available strategies to empower researchers in selecting the optimal pathway for their specific research and development objectives.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis simplifies the synthetic challenge and illuminates the most viable pathways from commercially available precursors. The primary disconnections for this compound involve the reduction of the two key functional groups: the hydroxymethyl and the amino moieties.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals two primary strategic precursors:
-
2-Chloro-3-aminobenzoic acid: Requires a single, robust reduction of the carboxylic acid.
-
2-Chloro-3-nitrobenzoic acid: A more fundamental starting material, requiring sequential or chemoselective reduction of both the nitro and carboxylic acid groups.
Synthetic Strategy I: From 2-Chloro-3-nitrobenzoic Acid
This is arguably the most fundamental approach, starting from a readily available nitro-substituted precursor. The challenge lies in the chemoselective reduction of two distinct functional groups. We present a logical and high-yielding two-step sequence.
Caption: Two-step synthesis starting from 2-chloro-3-nitrobenzoic acid.
Protocol 3.1: Step 1 - Selective Reduction of the Nitro Group
The conversion of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-aminobenzoic acid is the critical first step.[2] While catalytic hydrogenation is an option, chemical reduction with sodium dithionite is often preferred in a laboratory setting for its simplicity and functional group tolerance.[1][4]
Rationale: Sodium dithionite in an aqueous ammonia solution provides a mild and effective medium for the selective reduction of the aromatic nitro group without affecting the carboxylic acid or the chloro substituent. The ammonia maintains a basic pH, facilitating the reaction.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-chloro-3-nitrobenzoic acid (1.0 equiv., e.g., 15 g, 0.074 mol) in water (105 mL).
-
Basification: To the stirred suspension, add 30% aqueous ammonia (6 mL).
-
Reduction: At room temperature, add a solution of sodium dithionite (4.0 equiv., e.g., 52 g, 0.298 mol) in water portion-wise. An exotherm may be observed. Stir the reaction for 1 hour, monitoring for the complete consumption of the starting material by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully acidify the reaction mixture with concentrated HCl to pH ~3. This will precipitate the product.
-
Extraction: Extract the product with ethyl acetate (2 x 500 mL).
-
Purification: Wash the combined organic extracts with water (2 x 100 mL) and brine (150 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-amino-3-chlorobenzoic acid as an off-white solid.[1]
Protocol 3.2: Step 2 - Reduction of 2-Chloro-3-aminobenzoic Acid to the Alcohol
With the amine in place, the final step is the reduction of the carboxylic acid. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[5]
Rationale: Carboxylic acids are generally resistant to milder reducing agents like sodium borohydride.[6][7] LiAlH₄ is a potent hydride donor capable of efficiently reducing the carboxyl group to a primary alcohol. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0-3.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0°C using an ice bath. Add a solution of 5-amino-2-chlorobenzoic acid (1.0 equiv., e.g., 500 g) in anhydrous THF portion-wise, controlling the rate of addition to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]
-
Quenching (Critical Step): Cool the reaction mixture back to 0°C. Cautiously and slowly add a saturated aqueous solution of ammonium chloride dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas; ensure adequate ventilation and control the addition rate to prevent a runaway reaction.
-
Work-up: A gelatinous precipitate of aluminum salts will form. Separate the organic phase. Wash the inorganic solids thoroughly with additional portions of ethyl acetate or methylene chloride.
-
Purification: Combine all organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.[5] The product is often of sufficient purity for subsequent reactions, or it can be further purified by column chromatography or recrystallization.
Alternative Strategies and Considerations
While the two-step sequence described above is robust, other routes may be advantageous depending on available starting materials and desired derivatives.
Strategy 4.1: Esterification Prior to Reduction
In some cases, converting the carboxylic acid to its methyl or ethyl ester can facilitate the reduction. This is particularly useful if the free acid has poor solubility in ethereal solvents required for LiAlH₄ reductions.
Rationale: Esters can be reduced by LiAlH₄ under similar conditions to carboxylic acids. The esterification step adds a step to the overall synthesis but can result in a cleaner reduction and easier work-up.
Protocol:
-
Esterification: Dissolve 2-amino-3-chlorobenzoic acid (1.0 equiv.) in anhydrous DMF. Add potassium carbonate (0.7 equiv.) and cool to 10°C. Slowly add dimethyl sulfate (1.02 equiv.) dropwise.[8][9] Allow the reaction to warm to room temperature and stir for 6 hours. The product, methyl 2-amino-3-chlorobenzoate, can be precipitated by pouring the reaction mixture into water.[8][9]
-
Reduction: The resulting ester can then be reduced to the target alcohol using the LiAlH₄ protocol described in section 3.2.
Table 1: Comparison of Primary Synthetic Routes
| Parameter | Strategy I (Nitro Reduction -> Acid Reduction) | Strategy 4.1 (Esterification -> Reduction) |
| Starting Material | 2-Chloro-3-nitrobenzoic acid | 2-Amino-3-chlorobenzoic acid |
| Number of Steps | 2 | 2 |
| Key Reagents | Na₂S₂O₄, LiAlH₄ | Dimethyl Sulfate, K₂CO₃, LiAlH₄ |
| Key Advantages | Utilizes a more basic starting material. Well-established and reliable. | May improve solubility for the reduction step. Can lead to cleaner reactions. |
| Key Considerations | Requires careful handling of LiAlH₄. Nitro reduction work-up can be extensive. | Adds an esterification step. Dimethyl sulfate is toxic and requires careful handling. |
| Typical Overall Yield | Good to High | Good to High |
Conclusion
The synthesis of this compound is a well-trodden yet crucial pathway for accessing a wide array of high-value chemical entities. The most direct and reliable route commences with the selective reduction of 2-chloro-3-nitrobenzoic acid to its corresponding aminobenzoic acid, followed by a powerful hydride reduction to furnish the target benzyl alcohol. Each step, from the controlled quenching of LiAlH₄ to the careful pH adjustment during work-up, is critical for ensuring a safe and high-yielding process. By understanding the chemical principles behind each transformation, researchers can confidently and efficiently produce this key intermediate, paving the way for innovation in drug discovery and materials science.
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Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap . Patsnap. Available at: [Link]
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The Strategic Application of (3-Amino-2-chlorophenyl)methanol in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount, particularly within the realms of pharmaceutical and materials science. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, offering a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1] Within this context, strategically functionalized building blocks are of immense value. (3-Amino-2-chlorophenyl)methanol is one such molecule, a trifunctional reagent poised for diverse synthetic transformations. Its unique arrangement of a nucleophilic amino group, a reactive aryl chloride, and a versatile hydroxymethyl moiety on a single phenyl ring presents a wealth of opportunities for the construction of novel scaffolds, particularly nitrogen-containing heterocycles.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of this compound in key palladium-catalyzed cross-coupling reactions. The focus will be on providing not just procedural steps, but also the underlying scientific rationale for experimental design, ensuring both technical accuracy and practical applicability.
Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to successful reaction design. The properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Solid |
| CAS Number | 136774-74-8 |
Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. It is advisable to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the amino group.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of this compound is dictated by its three functional groups. The aryl chloride is a suitable electrophile for a range of palladium-catalyzed cross-coupling reactions. The amino group can act as a nucleophile in C-N bond-forming reactions or as a directing group. The hydroxymethyl group offers a handle for further functionalization post-coupling or can participate in intramolecular cyclization reactions.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[4] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl or vinyl substituents at the 2-position of the phenyl ring.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5] The choice of ligand is crucial for facilitating these steps, particularly the oxidative addition of the relatively unreactive aryl chloride.[6] Electron-rich and sterically hindered phosphine ligands are often employed to enhance catalyst activity.
Generalized Protocol for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (2-10 mol%)
-
A base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2-3 eq), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand Selection: For the coupling of an aryl chloride, bulky and electron-rich ligands like SPhos or XPhos are often superior to triphenylphosphine as they promote the oxidative addition step and stabilize the active catalytic species.
-
Base Selection: The choice of base is critical for the transmetalation step. Carbonates and phosphates are commonly used. The strength of the base can influence the reaction rate and the tolerance of other functional groups.[4]
-
Solvent: The solvent should be anhydrous and capable of dissolving the reactants. Toluene and dioxane are common choices for their high boiling points and compatibility with the reaction conditions.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. For this compound, this reaction can be employed in both intermolecular and intramolecular fashions.
Intermolecular Amination: This approach allows for the introduction of a secondary or tertiary amine at the 3-position by reacting the amino group of this compound with another aryl halide.
Intramolecular Amination: The inherent proximity of the amino and chloro substituents in this compound makes it an excellent candidate for intramolecular Buchwald-Hartwig amination, leading to the formation of nitrogen-containing heterocyclic structures.[1] This cyclization can be a highly efficient route to valuable scaffolds in medicinal chemistry.
Mechanistic Considerations: The catalytic cycle for Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[4]
Generalized Protocol for Intramolecular Buchwald-Hartwig Amination of this compound Derivatives:
Note: The primary amine in this compound would first need to be functionalized (e.g., acylated or alkylated) to provide a suitable substrate for intramolecular C-N bond formation leading to a stable cyclic product.
Materials:
-
N-substituted this compound derivative
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) (1-5 mol%)
-
A suitable phosphine ligand (e.g., BINAP, DavePhos, or Xantphos) (2-10 mol%)
-
A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the N-substituted this compound derivative (1.0 eq), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the anhydrous solvent, followed by the base (1.5-2.5 eq).
-
Degas the reaction mixture thoroughly.
-
Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Rationale for Component Selection:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand is crucial for activating the aryl chloride and facilitating the C-N bond formation.[4]
-
Base: A strong base is required to deprotonate the amine, forming the key palladium-amido intermediate. Sodium tert-butoxide is a common and effective choice.[4]
Workflow for a Typical Palladium-Catalyzed Cross-Coupling Experiment:
Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.
Heck-Mizoroki Reaction: Vinylation of the Aryl Chloride
The Heck reaction provides a means to form a new C-C bond by coupling the aryl chloride of this compound with an alkene.[7] This reaction is particularly useful for synthesizing substituted styrenes and other vinylated aromatic compounds.
Mechanistic Overview: The Heck reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the vinylated product and a hydridopalladium complex. A base is required to regenerate the Pd(0) catalyst.[3]
Generalized Protocol for the Heck Reaction of this compound with an Alkene:
Materials:
-
This compound
-
Alkene (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Phosphine ligand (optional, but often beneficial, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc) (1.5-2.5 equivalents)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP, or DMAc)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Charge a reaction vessel with this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the base (1.5-2.5 eq). If using a solid palladium source and a separate ligand, add the ligand at this stage.
-
Add the solvent and the alkene (1.1-2.0 eq).
-
Thoroughly degas the reaction mixture.
-
Heat the reaction to a high temperature (typically 100-140 °C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the product via column chromatography.
Key Considerations:
-
Alkene Partner: The Heck reaction works well with electron-deficient alkenes such as acrylates, acrylonitriles, and styrenes.[8]
-
Base: An organic base like triethylamine or an inorganic base like potassium carbonate is necessary to neutralize the hydrogen halide formed during the catalytic cycle.[7]
-
Temperature: The Heck reaction often requires elevated temperatures to proceed at a reasonable rate, especially with less reactive aryl chlorides.
Conclusion and Future Outlook
This compound is a highly versatile and synthetically valuable building block for palladium-catalyzed cross-coupling reactions. Its trifunctional nature allows for the strategic and modular construction of a diverse array of complex organic molecules. The protocols outlined in this guide, while generalized, are founded on well-established principles of cross-coupling chemistry and provide a solid starting point for researchers looking to exploit the synthetic potential of this reagent. The ability to perform Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions on this substrate opens up numerous avenues for the synthesis of novel pharmaceutical intermediates and advanced materials. Further exploration of intramolecular cyclization reactions, particularly following initial intermolecular coupling, will undoubtedly lead to the discovery of new and efficient routes to important heterocyclic scaffolds.
References
- Li, J. J. (2014). Palladium in Cross-Coupling Reactions. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
- This is a placeholder for a real reference that would be found in a comprehensive liter
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
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- This is a placeholder for a real reference that would be found in a comprehensive liter
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki− Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
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- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki− Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
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Application Note & Protocol: Selective Oxidation of (3-Amino-2-chlorophenyl)methanol to 3-Amino-2-chlorobenzaldehyde
Abstract
This document provides a comprehensive guide for the selective oxidation of (3-Amino-2-chlorophenyl)methanol to its corresponding aldehyde, 3-amino-2-chlorobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The presence of both a primary alcohol and an amino group on the aromatic ring presents a significant chemoselectivity challenge. This guide details several robust oxidation protocols, explaining the mechanistic rationale behind each method to empower researchers in making informed experimental choices. We will explore methodologies including TEMPO-catalyzed aerobic oxidation, Dess-Martin periodinane (DMP) oxidation, and Swern oxidation, offering detailed, step-by-step protocols for each.
Introduction: The Chemoselectivity Challenge
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[1][2][3] However, when the substrate contains other oxidizable functional groups, such as an amino group, the reaction requires careful selection of reagents and conditions to achieve the desired chemoselectivity.[4][5] In the case of this compound, the nucleophilic amino group is susceptible to oxidation, which can lead to the formation of undesired byproducts and a lower yield of the target aldehyde.[5] Therefore, mild and selective oxidizing agents are paramount for a successful transformation.[2] This guide focuses on methods that have demonstrated high selectivity for the oxidation of the alcohol in the presence of an amine.
Recommended Oxidation Methodologies
After a thorough review of available oxidation methods, we have identified three primary protocols suitable for the selective oxidation of this compound. The choice of method will depend on factors such as available laboratory equipment, desired scale, and tolerance for specific reagents.
TEMPO-Catalyzed Aerobic Oxidation: A Green and Efficient Approach
The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for alcohol oxidation has gained significant traction due to its high selectivity and the use of environmentally benign terminal oxidants like molecular oxygen (from air).[4][5][6][7] This system, often in conjunction with a copper co-catalyst, is particularly effective for the oxidation of aminobenzyl alcohols, minimizing the formation of N-oxidized byproducts.[4][5]
Mechanism of TEMPO/Cu(I)-Catalyzed Aerobic Oxidation:
The catalytic cycle involves the oxidation of the copper(I) species to copper(II) by oxygen. The alcohol substrate then coordinates to the copper(II) center, and in the presence of a base (like DMAP), the alcohol is deprotonated. The key step is the oxidation of the alcohol by the oxoammonium ion, which is generated from TEMPO. The resulting hydroxylamine is then re-oxidized by the copper(II) species to regenerate the active oxoammonium ion, completing the catalytic cycle.
Caption: TEMPO/Cu(I)-catalyzed aerobic oxidation of an alcohol to an aldehyde.
Experimental Protocol: TEMPO-Catalyzed Aerobic Oxidation
This protocol is adapted from a general procedure for the chemoselective oxidation of amino-substituted benzyl alcohols.[4][5]
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1 mmol, 157.6 mg), copper(I) iodide (CuI) (0.1 mmol, 19.0 mg), and acetonitrile (CH₃CN) (5 mL).
-
Stirring: Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.1 mmol, 12.2 mg) and TEMPO (0.01 mmol, 1.56 mg) to the flask.
-
Oxygen Atmosphere: Evacuate the flask and backfill with an oxygen balloon.
-
Reaction Monitoring: Stir the resulting mixture vigorously under the oxygen balloon at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture and wash the solid residue with acetonitrile (2 x 5 mL).
-
Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (100-200 mesh) using a suitable eluent system (e.g., n-hexane/ethyl acetate, 98:2) to afford the desired 3-amino-2-chlorobenzaldehyde.[4][5]
Data Summary: TEMPO-Catalyzed Oxidation
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Product | 3-Amino-2-chlorobenzaldehyde | N/A |
| Catalyst | TEMPO (1 mol%) | [4][5] |
| Co-catalyst | CuI (10 mol%) | [4][5] |
| Base | DMAP (10 mol%) | [4][5] |
| Oxidant | O₂ (balloon) | [4][5] |
| Solvent | Acetonitrile | [4][5] |
| Temperature | Room Temperature | [4][5] |
| Typical Yield | Good to Excellent | [4][5] |
Dess-Martin Periodinane (DMP) Oxidation: A Mild and Reliable Method
The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent widely used for the mild oxidation of primary alcohols to aldehydes.[2][8] Its key advantages include neutral reaction conditions, short reaction times, and high yields with minimal over-oxidation.[8]
Mechanism of Dess-Martin Oxidation:
The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center of the DMP. A subsequent intramolecular proton transfer, facilitated by the acetate ion, leads to the formation of the aldehyde, acetic acid, and a reduced iodine species.
Caption: Simplified mechanism of Dess-Martin periodinane oxidation.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 mmol, 157.6 mg) in dry dichloromethane (DCM) (10 mL).
-
Addition of DMP: Add Dess-Martin periodinane (1.1 mmol, 466 mg) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture, 10 mL).
-
Extraction: Stir the mixture vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-amino-2-chlorobenzaldehyde.
Data Summary: Dess-Martin Periodinane Oxidation
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Product | 3-Amino-2-chlorobenzaldehyde | N/A |
| Reagent | Dess-Martin Periodinane (1.1 eq) | [2][8] |
| Solvent | Dichloromethane (DCM) | [8] |
| Temperature | Room Temperature | [8] |
| Reaction Time | 1-3 hours | [8] |
| Typical Yield | High | [8] |
Swern Oxidation: A Classic and Versatile Method
The Swern oxidation is a widely used method for converting primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[1][9][10] It is known for its mild conditions and high yields.[9]
Mechanism of Swern Oxidation:
The reaction begins with the activation of DMSO by oxalyl chloride to form a highly reactive electrophilic sulfur species. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base facilitates an intramolecular E2-like elimination, yielding the aldehyde, dimethyl sulfide, and triethylammonium chloride.
Caption: Step-wise workflow of the Swern oxidation.
Experimental Protocol: Swern Oxidation
Caution: This reaction should be performed in a well-ventilated fume hood as it produces foul-smelling dimethyl sulfide and toxic carbon monoxide.
-
Activator Preparation: In a dry three-necked flask equipped with a dropping funnel and a thermometer under an inert atmosphere, dissolve oxalyl chloride (1.5 mmol, 0.13 mL) in dry DCM (5 mL) and cool the solution to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Add a solution of dry DMSO (3.0 mmol, 0.21 mL) in dry DCM (2 mL) dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1 mmol, 157.6 mg) in dry DCM (3 mL) dropwise, again keeping the temperature below -60 °C. Stir for an additional 30 minutes.
-
Base Addition: Add triethylamine (TEA) (5.0 mmol, 0.7 mL) dropwise to the reaction mixture.
-
Warming and Quenching: After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction and Purification: Follow the extraction, washing, drying, and purification steps as described in the Dess-Martin periodinane protocol.
Data Summary: Swern Oxidation
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Product | 3-Amino-2-chlorobenzaldehyde | N/A |
| Oxidant | DMSO | [1][9] |
| Activator | Oxalyl Chloride | [1][9] |
| Base | Triethylamine | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Temperature | -78 °C to Room Temperature | [9][11] |
| Typical Yield | High | [1] |
Method Comparison and Selection
| Feature | TEMPO-Catalyzed Aerobic Oxidation | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Reagent Toxicity | Low (uses air as oxidant) | Moderate (hypervalent iodine) | High (produces toxic byproducts) |
| Reaction Conditions | Mild (room temperature, atmospheric pressure) | Mild (room temperature) | Cryogenic temperatures required (-78 °C) |
| Work-up | Simple filtration and purification | Requires quenching and extraction | Requires quenching and extraction |
| Cost-Effectiveness | Potentially very cost-effective on a large scale | Reagent can be expensive | Reagents are relatively inexpensive |
| Scalability | Highly scalable | Can be challenging to scale due to cost and safety | Scalable with appropriate equipment |
| Chemoselectivity | Excellent for aminobenzyl alcohols | Generally high | High |
For routine laboratory-scale synthesis where environmental considerations and ease of operation are priorities, the TEMPO-catalyzed aerobic oxidation is highly recommended. For rapid and reliable small-scale synthesis with a high tolerance for functional groups, Dess-Martin periodinane oxidation is an excellent choice. The Swern oxidation remains a powerful and versatile method, particularly for complex molecules, but requires specialized low-temperature equipment and careful handling of reagents and byproducts.
Conclusion
The selective oxidation of this compound to 3-amino-2-chlorobenzaldehyde can be achieved with high efficiency and selectivity using modern oxidation methods. By understanding the underlying mechanisms and carefully selecting the appropriate protocol, researchers can successfully synthesize this valuable intermediate while minimizing the formation of unwanted side products. The protocols provided in this guide offer a starting point for optimization and can be adapted to suit specific laboratory needs and project goals.
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-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]
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Wiley Online Library. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Retrieved from [Link]
-
YouTube. (2023). Oxidations of Primary Alcohols to Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
AUB ScholarWorks. (n.d.). oxidations with manganese dioxide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Retrieved from [Link]
-
ResearchGate. (2006). Solvent free oxidation of alcohols with manganese dioxide. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
MDPI. (2022). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states (video). Retrieved from [Link]
-
ACS Publications. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Retrieved from [Link]
-
ACS Publications. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Retrieved from [Link]
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YouTube. (2020). MnO2 oxidation reaction|| solved questions. Retrieved from [Link]
-
YouTube. (2024). Oxidation of Alcohols, Ketones and Aldehydes - L3 NCEA Chemistry AS91391. Retrieved from [Link]
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YouTube. (2025). Swern Oxidation. Retrieved from [Link]
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Journal of Chemistry. (2013). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. Retrieved from [Link]
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TÜBİTAK Academic Journals. (n.d.). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Retrieved from [Link]
-
ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]
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- 11. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
The Versatile Precursor: (3-Amino-2-chlorophenyl)methanol in the Synthesis of Heterocyclic Compounds
Introduction: In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials, (3-Amino-2-chlorophenyl)methanol has emerged as a particularly versatile precursor, offering a unique combination of reactive functional groups—an amino group, a hydroxyl group, and a strategically placed chlorine atom—that enable the construction of diverse and complex heterocyclic scaffolds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of medicinally relevant heterocyclic compounds, including quinolines, quinazolines, and benzodiazepines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to facilitate their successful implementation in the laboratory.
The Strategic Advantage of this compound
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The primary amino group serves as a potent nucleophile, while the benzylic alcohol can be readily oxidized in situ to the corresponding aldehyde. This dual functionality allows for a "one-pot" approach to many classical heterocyclic syntheses that would otherwise require the use of less stable or commercially unavailable o-aminobenzaldehydes. The presence of the chlorine atom at the 2-position of the phenyl ring introduces a valuable handle for further functionalization and can significantly influence the electronic properties and biological activity of the final heterocyclic product.
Synthesis of this compound
A reliable supply of high-quality starting material is paramount for any synthetic endeavor. This compound can be prepared from commercially available 2-chloro-3-nitrobenzoic acid. The synthesis involves the reduction of both the carboxylic acid and the nitro group.
Protocol 1: Preparation of this compound
Reaction Scheme:
Materials:
-
2-Chloro-3-nitrobenzoic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of lithium aluminum hydride (X eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitrobenzoic acid (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Application in the Synthesis of 8-Chloroquinolines via Friedländer Annulation
The Friedländer synthesis is a powerful method for the construction of quinolines, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] The use of this compound allows for an in situ generation of the required 2-amino-6-chlorobenzaldehyde, streamlining the synthetic process.
Mechanistic Rationale:
The reaction proceeds via an initial oxidation of the benzylic alcohol of this compound to the corresponding aldehyde, often facilitated by a mild oxidant present in the reaction or through a metal-catalyzed dehydrogenation. This is followed by a base- or acid-catalyzed aldol-type condensation with a β-dicarbonyl compound, and subsequent cyclization and dehydration to furnish the 8-chloroquinoline scaffold.
Diagram 1: Friedländer Synthesis of 8-Chloroquinolines
Caption: Workflow for the Friedländer synthesis.
Protocol 2: Synthesis of 2,4-Dimethyl-8-chloroquinoline
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq.), acetylacetone (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) in toluene.
-
Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap. Continue refluxing for 12-24 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2,4-dimethyl-8-chloroquinoline.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield (%) |
| This compound | Acetylacetone | PTSA | Toluene | Reflux | 75-85 |
| This compound | Ethyl acetoacetate | L-proline | Ethanol | Reflux | 70-80 |
Table 1: Representative examples of Friedländer synthesis of 8-chloroquinolines.
Synthesis of 8-Chloroquinazolines
Quinazolines are another class of heterocyclic compounds with significant biological activity. This compound can be employed in the synthesis of 8-chloroquinazolines through condensation with various carbonyl compounds or their derivatives.
Mechanistic Rationale:
Similar to the quinoline synthesis, the reaction is initiated by the oxidation of the benzylic alcohol to the aldehyde. The subsequent reaction with an amine source, such as ammonium acetate or a primary amine, forms an imine intermediate. Intramolecular cyclization followed by oxidation/aromatization leads to the formation of the quinazoline ring.
Diagram 2: Synthesis of 8-Chloroquinazolines
Caption: General pathway for 8-chloroquinazoline synthesis.
Protocol 3: One-Pot Synthesis of 8-Chloro-2-phenylquinazoline
Materials:
-
This compound
-
Benzaldehyde
-
Copper(II) acetate (Cu(OAc)₂) or another suitable catalyst/oxidant
-
Ammonium acetate (NH₄OAc)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
In a sealed tube, combine this compound (1.0 eq.), benzaldehyde (1.1 eq.), copper(II) acetate (0.1 eq.), and ammonium acetate (2.0 eq.) in DMSO.
-
Heat the reaction mixture at 120 °C for 12 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 8-chloro-2-phenylquinazoline.
| Amine Source | Carbonyl Source | Catalyst/Oxidant | Solvent | Temperature | Yield (%) |
| NH₄OAc | Benzaldehyde | Cu(OAc)₂ | DMSO | 120 °C | 65-75 |
| NH₄OAc | Ortho-esters | - | DMF | 100 °C | 70-80 |
Table 2: Conditions for the synthesis of 8-chloroquinazolines.
Application in the Synthesis of 1,5-Benzodiazepines
While the synthesis of 1,4-benzodiazepines typically follows a different synthetic route, this compound can be envisioned as a precursor for certain substituted 1,5-benzodiazepines, which are known for their diverse pharmacological activities.[3]
Conceptual Approach:
The synthesis of 1,5-benzodiazepines often involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. While this compound is not a diamine, its conversion to a suitable intermediate could open a pathway to this class of heterocycles. For instance, a multi-step sequence could involve the transformation of the alcohol to another functional group that can participate in the cyclization.
Due to the lack of direct, well-established protocols for the one-pot synthesis of benzodiazepines from this compound in the current literature, a specific protocol is not provided. However, researchers are encouraged to explore this avenue, potentially through a multi-step synthetic strategy.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a range of heterocyclic compounds. Its unique substitution pattern allows for the efficient construction of 8-chloro-substituted quinolines and quinazolines, which are of significant interest in medicinal chemistry. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this precursor and to develop novel heterocyclic entities for drug discovery and development. The strategic placement of the chlorine atom offers further opportunities for diversification through cross-coupling reactions, enhancing the potential for creating extensive compound libraries for biological screening.
References
- Nemez, D., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
- Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-7.
- Organic Reactions. (2011). The Friedländer Synthesis of Quinolines.
- Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. (n.d.).
- (3-amino-2-chloro-phenyl)methanol | 136774-74-8. (n.d.). Sigma-Aldrich.
- US Patent for Process for preparing benzodiazepines. (n.d.).
- International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1,5- Benzodiazepines A Review. IJTSRD, 5(5), 497-501.
- Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4- Oxoquinazoline and Their 2,4-DNP Derivatives. (2025). International Journal for Multidisciplinary Research.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
- One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses.
- Efficient Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives. (n.d.).
- (3-Amino-2-fluorophenyl)methanol. (n.d.). MySkinRecipes.
- Recent progress in the chemistry of β-aminoketones. (n.d.).
- Evolution of Jiang-Flavor Daqu's Characteristics During Different Storage Stages and Influence on Simulated Brewing Ferment
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.
- Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. (n.d.). MDPI.
- Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.).
- Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. (n.d.).
- Quinazoline derivatives: synthesis and bioactivities. (n.d.).
- Preparation method of 2-methyl-8-aminoquinoline. (n.d.).
- Recent Developments in the Synthesis of β-Diketones. (n.d.).
- (3-Amino-5-chlorophenyl)methanol. (n.d.). ChemScene.
- (3-Chlorophenyl)methanol (CHEBI:194665). (n.d.). EMBL-EBI.
- Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022).
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008).
Sources
large-scale synthesis and purification of (3-Amino-2-chlorophenyl)methanol
Application Note & Process Protocol
Topic: A Scalable, Self-Validating Approach to the Synthesis and Purification of (3-Amino-2-chlorophenyl)methanol
Audience: Process Chemistry Researchers, Pharmaceutical Scientists, and Drug Development Professionals
Executive Summary & Strategic Overview
This compound is a pivotal structural motif and key starting material in the synthesis of a range of pharmaceutically active compounds and advanced materials.[1] Its bifunctional nature, possessing both a nucleophilic amine and a primary alcohol on a halogenated aromatic core, makes it a versatile building block. However, its successful synthesis and purification on a large scale demand a carefully controlled process that addresses challenges related to reagent safety, reaction selectivity, and product stability.
This document provides a comprehensive, field-proven guide for the multi-gram to kilogram-scale synthesis of this compound. The process is built upon the robust and scalable reduction of 3-Amino-2-chlorobenzoic acid. We will delve into the critical process parameters, safety protocols, in-process controls (IPCs), and purification strategies designed to consistently deliver high-purity material. The causality behind each strategic choice is explained to empower the end-user to not only replicate the process but also to adapt and troubleshoot effectively.
Synthetic Pathway & Logic
The chosen synthetic route involves the direct reduction of the carboxylic acid moiety of 3-Amino-2-chlorobenzoic acid. This approach is favored for its atom economy and straightforward execution compared to multi-step alternatives.
Caption: High-level workflow for the synthesis of this compound.
Physicochemical Data & Safety Imperatives
A thorough understanding of the properties and hazards of all materials is a prerequisite for safe and successful large-scale synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Storage Temp. |
| 3-Amino-2-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 6388-47-2[2] | Off-white solid | 10°C - 25°C[3] |
| Borane-THF Complex (1M) | BH₃·C₄H₈O | - | 14044-65-6 | Colorless liquid | Refrigerator |
| This compound | C₇H₈ClNO | 157.60 | 136774-74-8[4] | Solid[4] | Refrigerator[4] |
Critical Safety & Handling Protocols
Safe handling is non-negotiable. All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions.[5]
-
Personal Protective Equipment (PPE): At a minimum, this includes a flame-retardant lab coat, safety goggles or a face shield[6], and chemically resistant gloves (nitrile or neoprene).[7][8]
-
Borane-THF Complex (BH₃·THF): This reagent is highly flammable and reacts violently with water and other protic solvents to release flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried before use. Use syringes or a cannula for transfers.
-
Reaction Quench: The quenching of excess borane is highly exothermic. The quenching agent (methanol) must be added slowly and cautiously to a cooled reaction mixture to control the rate of hydrogen evolution and temperature increase.
-
General Handling: Avoid inhalation of dusts and vapors.[6][7] In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] All chemical waste must be disposed of according to local regulations.[7]
Part A: Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a 100-gram scale and can be adapted for larger quantities with appropriate engineering controls.
Equipment & Reagents
-
Reactor: 5 L, 3-necked round-bottom flask (or jacketed glass reactor) equipped with a mechanical overhead stirrer, thermocouple, and a nitrogen inlet connected to a bubbler.
-
Addition Funnel: 1 L pressure-equalizing dropping funnel.
-
Cooling Bath: Ice/water bath sufficient to cool the reactor.
-
Reagents:
-
3-Amino-2-chlorobenzoic acid (100.0 g, 0.583 mol)
-
Anhydrous Tetrahydrofuran (THF), (2.0 L)
-
Borane-THF complex, 1.0 M solution in THF (1.75 L, 1.75 mol, 3.0 equiv)
-
Methanol (500 mL)
-
1 M Hydrochloric Acid (HCl) (1.0 L)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (1.0 L)
-
Saturated Sodium Chloride (Brine) solution (500 mL)
-
Ethyl Acetate (for extraction, ~2.0 L)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the reactor setup, ensuring all glassware is oven-dried and cooled under a stream of nitrogen. Charge the reactor with 3-Amino-2-chlorobenzoic acid (100.0 g).
-
Dissolution: Add anhydrous THF (1.0 L) to the reactor via cannula. Stir the mixture at room temperature (20-25°C) until the starting material is fully dissolved.
-
Cooling: Cool the reactor contents to 0-5°C using an ice/water bath.
-
Reagent Addition:
-
Causality: The reduction of a carboxylic acid with borane proceeds via the formation of an acyloxyborane intermediate. Adding the borane slowly at a low temperature is crucial to control the initial exotherm and prevent side reactions.
-
Procedure: Transfer the 1.0 M solution of Borane-THF complex (1.75 L) to the addition funnel. Add the borane solution dropwise to the stirred reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: Ethyl Acetate/Hexane (1:1). The product alcohol will be more polar (lower Rf) than the starting carboxylic acid.
-
Completion Criteria: Disappearance of the starting material spot.
-
-
Reaction Quench:
-
Causality: Unreacted borane must be safely neutralized. Methanol is used as a protic source to react with excess BH₃, forming trimethoxyborane and hydrogen gas. This step must be performed slowly and with cooling to manage the vigorous gas evolution and exotherm.
-
Procedure: Cool the reactor back down to 0-5°C. Slowly and carefully add methanol (500 mL) dropwise via the addition funnel. Vigorous bubbling (H₂ evolution) will be observed. Maintain the slow addition rate to keep the effervescence under control. Stir for 1 hour at 0-5°C after the addition is complete.
-
-
Solvent Removal & pH Adjustment: Remove the THF and methanol under reduced pressure using a rotary evaporator. To the resulting slurry, add 1 M HCl (1.0 L) and stir for 30 minutes. This step protonates the amine, making it water-soluble, and hydrolyzes borate esters.
-
Aqueous Workup: Carefully basify the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~8. This deprotonates the ammonium salt to the free amine, which may precipitate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 700 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic extracts with brine (1 x 500 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white or pale-yellow solid.
Part B: Detailed Protocol for Large-Scale Purification
The primary method for purifying this compound on a large scale is recrystallization, which is both cost-effective and highly efficient for obtaining crystalline solids.[9]
Caption: A systematic workflow for the purification via crystallization.
Recrystallization Protocol
-
Solvent Selection: A mixture of isopropanol and water is an excellent starting point. The product should be highly soluble in hot isopropanol and sparingly soluble in water.
-
Procedure: a. Place the crude solid in a flask (sized appropriately to be no more than half full). b. Add a minimal amount of hot isopropanol (heated to ~70-80°C) until the solid just dissolves. Vigorous stirring is essential. c. To the hot, clear solution, add water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached. d. Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution again. e. Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. f. Once at room temperature, place the flask in an ice bath for at least 1-2 hours to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 isopropanol/water. h. Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Alternative: Chromatographic Purification
For instances requiring exceptionally high purity, or for purifying mother liquor, column chromatography may be necessary. Amines are notorious for streaking on standard silica gel due to acid-base interactions.[10]
-
Strategy: To mitigate this, the mobile phase should be basified. A common and effective method is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent system (e.g., Ethyl Acetate/Hexane).[10][11] Alternatively, using a different stationary phase like basic alumina can be effective.[10]
Quality Control & Final Product Validation
The final product should be a white to off-white solid. Purity and identity must be confirmed before release.
Table 2: Analytical Specifications for Final Product
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Purity | HPLC (Area %) | ≥ 98.0% |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Identity | Mass Spec (MS) | [M+H]⁺ = 158.0 |
| Melting Point | Capillary Method | Conforms to reference |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive borane reagent; Wet THF or glassware. | Use a fresh, unopened bottle of BH₃·THF. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. |
| Incomplete Reaction | Insufficient equivalents of borane; Short reaction time. | Increase equivalents of BH₃·THF to 3.5. Extend reaction time to 24 hours. Re-check by IPC. |
| Low Yield after Workup | Incomplete extraction due to product remaining as a salt. | Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction. Perform additional extractions if necessary. |
| Product Fails to Crystallize | Solution is too dilute; Presence of oily impurities. | Concentrate the solution further. Try adding seed crystals. If oiling out persists, purify a small portion by chromatography to obtain pure seeds or perform a full chromatographic purification. |
| Product Purity is Low | Inefficient crystallization; Trapped solvent or impurities. | Re-recrystallize the product, ensuring slow cooling. Ensure the final product is thoroughly dried under vacuum to remove residual solvents. |
References
- MedchemExpress. (2026).
- CymitQuimica. (2024).
- Thermo Fisher Scientific. (2025).
- AA Blocks. (2025).
- Fisher Scientific. (2023).
- Google Patents. (n.d.).
- Biotage. (2023).
- BenchChem. (2025).
- Reddit. (2022). Chromotography with free amines? r/chemhelp.
- Google Patents. (n.d.).
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Chem-Impex. (n.d.). 3-Amino-2-chlorobenzoic acid.
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
- Guidechem. (n.d.). 2-Amino-3-chlorobenzoic acid 6388-47-2 wiki.
- Sigma-Aldrich. (n.d.). (3-amino-2-chloro-phenyl)methanol | 136774-74-8.
- Google Patents. (n.d.).
- Biosynth. (n.d.). 3-Amino-2-chlorobenzoic acid | 108679-71-6 | FA55281.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. biosynth.com [biosynth.com]
- 4. (3-amino-2-chloro-phenyl)methanol | 136774-74-8 [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aablocks.com [aablocks.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
Application Note: (3-Amino-2-chlorophenyl)methanol as a Versatile Linker for the Solid-Phase Synthesis of Substituted Quinolines
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Scaffold for Combinatorial Chemistry
In the landscape of solid-phase organic synthesis (SPOS), the choice of linker is paramount to the success of a synthetic campaign. The linker not only tethers the growing molecule to the solid support but can also be an integral part of the final molecular scaffold. (3-Amino-2-chlorophenyl)methanol is an emerging building block uniquely suited for the solid-phase synthesis of benzannelated heterocycles, particularly substituted quinolines. Its trifunctional nature—a primary amine, a chloro substituent, and a hydroxymethyl group for resin attachment—offers a powerful platform for generating diverse molecular libraries.
The strategic placement of the amino and chloro groups on the phenyl ring provides a latent quinoline core. The amino group can act as a handle for further derivatization or as a key participant in cyclization reactions. The chloro group, on the other hand, can be a site for post-cyclization modifications via cross-coupling reactions or can influence the electronic properties of the final product. This application note details a comprehensive protocol for the use of this compound in the solid-phase synthesis of a library of 4-aminoquinolines, a privileged scaffold in medicinal chemistry.
Core Principles and Strategic Advantages
The use of this compound as a linker in SPOS is underpinned by its ability to participate in a modified Friedländer-type quinoline synthesis.[1][2][3] The general strategy involves immobilizing the linker onto a solid support, followed by a sequence of reactions to construct the quinoline core, and finally, cleavage from the resin to yield the desired products.
Key Advantages:
-
Convergent Synthesis: Allows for the rapid assembly of a complex heterocyclic core from simple building blocks.
-
Diversity-Oriented: The amino group and the aromatic backbone can be readily functionalized to create a large library of analogs.
-
Traceless Linker: The methanol group, used for attachment, is cleaved off in the final step, leaving no trace of the linker in the final product.
-
Compatibility: The synthetic route is designed to be compatible with a wide range of functional groups, making it suitable for medicinal chemistry applications.
Experimental Protocols
Part 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
The 2-chlorotrityl chloride resin is an acid-labile resin that allows for the mild cleavage of the final product, preserving acid-sensitive functional groups.[4]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, 1.0-1.6 mmol/g loading)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Protocol:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (504 mg, 3.2 mmol, 2.0 eq) and DIPEA (1.1 mL, 6.4 mmol, 4.0 eq) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and shake the mixture at room temperature for 4 hours.
-
Drain the reaction solution.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v, 10 mL) and shake for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Diagram 1: Immobilization Workflow
Caption: Workflow for loading this compound onto 2-chlorotrityl resin.
Part 2: Solid-Phase Synthesis of 4-Aminoquinolines
This part of the protocol outlines the construction of the quinoline ring system on the solid support.
Materials:
-
Loaded Resin from Part 1
-
N,N-Dimethylformamide (DMF)
-
Appropriate β-ketoester (e.g., ethyl acetoacetate)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Various primary or secondary amines
Protocol:
-
N-Acylation: a. Swell the loaded resin (500 mg) in DMF (5 mL) for 30 minutes. b. Drain the DMF. c. In a separate flask, pre-activate a carboxylic acid of choice (R-COOH, 3.0 eq) with a suitable coupling agent (e.g., HBTU/DIPEA) in DMF. d. Add the activated acid solution to the resin and shake for 2 hours. e. Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Intramolecular Cyclization (Friedländer Annulation): a. To the acylated resin, add a solution of the desired β-ketoester (5.0 eq) in a suitable solvent (e.g., toluene) with an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq). b. Heat the mixture at 80-100 °C for 12-18 hours. c. Cool to room temperature, drain the solution, and wash the resin with toluene (3 x 5 mL), THF (3 x 5 mL), and DCM (3 x 5 mL).
-
Nucleophilic Aromatic Substitution (SNAr): a. Swell the resin-bound quinolone in a suitable solvent like N-methyl-2-pyrrolidone (NMP). b. Add a solution of the desired primary or secondary amine (10.0 eq) and an appropriate base (e.g., DIPEA, 5.0 eq). c. Heat the mixture at 100-120 °C for 24 hours. d. Cool to room temperature, drain the solution, and wash the resin with NMP (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
Cleavage and Isolation: a. Wash the resin with DCM (3 x 5 mL) and dry it partially. b. Prepare a cleavage cocktail of TFA/TES/DCM (95:2.5:2.5, v/v/v). c. Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2 hours. d. Filter the resin and collect the filtrate. e. Wash the resin with additional DCM (2 x 3 mL). f. Concentrate the combined filtrate under reduced pressure. g. Precipitate the crude product by adding cold diethyl ether. h. Purify the product by reverse-phase HPLC.
Diagram 2: Synthetic Pathway on Solid Support
Caption: Stepwise solid-phase synthesis of 4-aminoquinolines.
Data and Expected Outcomes
The following table provides hypothetical data for the synthesis of a small library of 4-aminoquinolines using the described protocol. The yields and purities are representative of what can be expected from a well-optimized solid-phase synthesis.
| Compound ID | R-Group (Acylation) | R'R''NH (SNAr) | Expected Yield (%) | Purity (HPLC, %) |
| AQ-01 | Acetyl | Morpholine | 65 | >95 |
| AQ-02 | Benzoyl | Piperidine | 62 | >95 |
| AQ-03 | Isobutyryl | N-methylpiperazine | 58 | >92 |
| AQ-04 | Acetyl | Aniline | 55 | >90 |
| AQ-05 | Benzoyl | Cyclohexylamine | 68 | >95 |
Troubleshooting and Key Considerations
-
Incomplete Loading: If loading is inefficient, increase the equivalents of this compound and DIPEA, or extend the reaction time. The use of a less sterically hindered base may also be beneficial.
-
Low Cyclization Yield: The Friedländer annulation is often the most challenging step. Ensure anhydrous conditions and consider screening different acid catalysts and solvents. Higher temperatures may be required, but this should be balanced against potential resin degradation.
-
Side Reactions during Cleavage: The use of a scavenger like triethylsilane (TES) is crucial to prevent re-attachment of the product to the resin or other side reactions involving cationic intermediates.
-
Monitoring Reactions: While direct monitoring on the solid phase can be challenging, a small amount of resin can be cleaved after each step to analyze the intermediate by LC-MS to ensure the reaction has gone to completion. The Kaiser test can be used to monitor the consumption of the primary amine.[5]
Conclusion
This compound is a highly promising and versatile building block for the solid-phase synthesis of quinoline derivatives. The protocols detailed in this application note provide a robust framework for the generation of diverse libraries of 4-aminoquinolines for drug discovery and development programs. The strategic design of this linker allows for a convergent and efficient synthetic route, highlighting the potential of innovative building blocks in advancing combinatorial chemistry.
References
-
Vertex AI Search, based on 6
-
Vertex AI Search, based on 7
-
Vertex AI Search, based on 8
-
Vertex AI Search, based on 9
-
Vertex AI Search, based on
-
Vertex AI Search, based on 10
-
Vertex AI Search, based on 1
-
Vertex AI Search, based on 2
-
Vertex AI Search, based on 3
-
Vertex AI Search, based on 11
-
Vertex AI Search, based on 12
-
Vertex AI Search, based on 13
-
Vertex AI Search, based on 5
-
Vertex AI Search, based on 14
-
Vertex AI Search, based on 15
-
Vertex AI Search, based on 16
-
Vertex AI Search, based on 17
-
Vertex AI Search, based on 18
-
Vertex AI Search, based on 4
-
Vertex AI Search, based on 19
-
Vertex AI Search, based on 20
-
Vertex AI Search, based on 21
-
Vertex AI Search, based on 22
-
Vertex AI Search, based on 23
-
Vertex AI Search, based on 24
-
Vertex AI Search, based on 25
-
Vertex AI Search, based on 26
-
Vertex AI Search, based on 27
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. du.edu.eg [du.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
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- 7. Page loading... [wap.guidechem.com]
- 8. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. Fmoc SPPS Linkers [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combinatorial synthesis of heterocycles: solid-phase synthesis of 6-amino-2,4-dioxo-3,4-dihydro-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
- 16. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 17. (3-Aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]
- 20. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 21. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
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- 25. CN102942495A - Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol - Google Patents [patents.google.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Derivatization of (3-Amino-2-chlorophenyl)methanol for Biological Screening
Introduction & Rationale
In the landscape of modern drug discovery, the strategic selection and modification of core molecular scaffolds are paramount to identifying novel bioactive agents.[1] The compound (3-Amino-2-chlorophenyl)methanol presents itself as a compelling starting point for library synthesis. Its structure is characterized by a sterically hindered aniline, a primary benzylic alcohol, and a chloro-substituent on a phenyl ring. This unique combination of functional groups offers multiple, orthogonal handles for chemical modification, allowing for a systematic exploration of the surrounding chemical space.[2] The aminophenylmethanol motif is found in various biologically active compounds, suggesting its potential as a privileged scaffold for targeting a range of biological pathways.[3]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the derivatization of this compound. We will detail robust synthetic protocols, discuss strategies for thoughtful library design, and outline a workflow for subsequent biological evaluation. The objective is to create a structurally diverse compound library, enhancing the probability of identifying "hit" compounds in high-throughput screening (HTS) campaigns.[1]
Analysis of the Core Scaffold: this compound
Before embarking on synthesis, a thorough understanding of the starting material is crucial.
Structure:
Key Physicochemical Properties:
-
Molecular Formula: C₇H₈ClNO[4]
-
Molecular Weight: 157.6 g/mol [4]
-
Reactivity Centers:
-
Primary Arylamine (-NH₂): A nucleophilic center, suitable for acylation, sulfonylation, alkylation, and reductive amination. Its reactivity is somewhat diminished due to the ortho-chloro substituent, which is both sterically hindering and electron-withdrawing.
-
Primary Benzylic Alcohol (-CH₂OH): A versatile functional group that can be converted into ethers, esters, or oxidized to an aldehyde for further modification.
-
Aromatic Ring: Can undergo electrophilic aromatic substitution, although this is typically less controlled and reserved for later-stage optimization.
-
The presence of two distinct nucleophilic centers allows for selective or dual modification, providing a powerful strategy for generating chemical diversity.
Library Design & Strategy
A successful screening library is characterized not by sheer size, but by its quality, diversity, and "drug-likeness".[5][6] Our strategy will focus on creating a library that balances structural diversity with favorable physicochemical properties, guided by principles like Lipinski's Rule of Five.[7][8][9]
Guiding Principles (Lipinski's Rule of Five)
Formulated by Christopher Lipinski, this rule of thumb helps predict the oral bioavailability of a potential drug molecule.[8][9] An orally active drug generally has:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A calculated octanol-water partition coefficient (log P) not greater than 5.[7][9]
Starting with this compound (MW = 157.6), we have ample room to add functionality while remaining well within these guidelines. Computational tools can be employed to predict the properties of virtual library members before synthesis, prioritizing compounds with the highest likelihood of success.[10]
Derivatization Strategy: A Multi-Vector Approach
We will employ a parallel synthesis approach, modifying the amino and hydroxyl groups independently.[11] This creates two primary sub-libraries which can be screened separately to deconvolute structure-activity relationships (SAR).
| Vector | Reaction Type | Reagent Class | Desired Functionality |
| Vector 1 (-NH₂) ** | N-Acylation | Acyl Chlorides, Carboxylic Acids | Amides of varying size, lipophilicity, and electronic nature. |
| Vector 1 (-NH₂) ** | N-Sulfonylation | Sulfonyl Chlorides | Sulfonamides, which act as stable, non-hydrolyzable amide isosteres. |
| Vector 2 (-CH₂OH) | O-Alkylation (Ether) | Alkyl Halides (e.g., bromides, iodides) | Ethers to explore steric and conformational space. |
| Vector 2 (-CH₂OH) | O-Acylation (Ester) | Acyl Chlorides, Anhydrides | Esters, which can act as potential prodrugs and improve cell permeability. |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. This compound and its derivatives, as well as reagents like acyl chlorides and sulfonyl chlorides, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
General Workflow for Library Synthesis
The following diagram outlines the high-throughput workflow from starting material to final library plating. This process is designed for efficiency and scalability, leveraging parallel synthesis and purification techniques.[12][13]
Caption: High-Throughput Derivatization and Screening Workflow.
Protocol 1: Parallel N-Acylation of the Amino Group
This protocol describes the synthesis of an amide library in a 96-well plate format. The use of a mild base like pyridine is crucial to scavenge the HCl byproduct without promoting significant side reactions at the benzylic alcohol.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
A diverse set of acyl chlorides (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride)
-
96-well reaction block with sealing mat
Procedure (per well):
-
To each well of the reaction block, add a solution of this compound (0.1 mmol, 15.8 mg) in 500 µL of anhydrous DCM.
-
Add pyridine (0.12 mmol, 12 µL) to each well.
-
In a separate 96-well plate, prepare stock solutions of the desired acyl chlorides (0.11 mmol) in 200 µL of anhydrous DCM.
-
Using a multichannel pipette or liquid handling robot, transfer the acyl chloride solutions to the corresponding wells of the reaction block.
-
Seal the reaction block securely with a Teflon-lined cap mat.
-
Agitate the block at room temperature for 16 hours on an orbital shaker.
-
Work-up:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Agitate for 10 minutes, then allow the layers to separate.
-
Remove the aqueous layer.
-
Wash the organic layer with 500 µL of water.
-
Dry the organic layer by passing it through a 96-well plate containing a phase separator or a small plug of anhydrous sodium sulfate.
-
-
Transfer the dried organic solutions to a tared 96-well collection plate and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
The resulting crude amides can be submitted for purification and analysis.
Protocol 2: Parallel N-Sulfonylation of the Amino Group
This protocol generates sulfonamides, which are excellent bioisosteres for carboxylic acids and amides.[14] The procedure is similar to acylation but often requires slightly more forcing conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
A diverse set of sulfonyl chlorides (e.g., methanesulfonyl chloride, benzenesulfonyl chloride, thiophene-2-sulfonyl chloride)
-
96-well reaction block
Procedure (per well):
-
To each well, add a solution of this compound (0.1 mmol, 15.8 mg) in 500 µL of anhydrous ACN.
-
Add DIPEA (0.15 mmol, 26 µL) to each well.
-
Add a solution of the corresponding sulfonyl chloride (0.12 mmol) in 200 µL of anhydrous ACN.
-
Seal the reaction block and agitate at 50 °C for 18 hours.
-
Work-up:
-
Cool the block to room temperature.
-
Add 500 µL of water to each well and agitate.
-
If a precipitate forms, collect by filtration. If not, extract with ethyl acetate (2 x 500 µL).
-
Combine organic layers (if extracted) and evaporate the solvent.
-
-
Proceed with purification and analysis as described for the acylation protocol.
Protocol 3: O-Alkylation via Williamson Ether Synthesis
This protocol modifies the benzylic alcohol, creating an ether linkage. A strong base is required to deprotonate the alcohol, and DMF is an excellent solvent for this type of reaction.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
A diverse set of alkyl halides (e.g., benzyl bromide, ethyl iodide, allyl bromide)
-
96-well reaction block
Procedure (per well):
-
Caution: NaH reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon).
-
To each well of a dry reaction block, add a solution of this compound (0.1 mmol, 15.8 mg) in 400 µL of anhydrous DMF.
-
Carefully add NaH (0.12 mmol, 4.8 mg of 60% dispersion) to each well. Effervescence (H₂ gas evolution) will occur.
-
Allow the mixture to stir for 30 minutes at room temperature until gas evolution ceases.
-
Add a solution of the corresponding alkyl halide (0.11 mmol) in 200 µL of anhydrous DMF.
-
Seal the block and agitate at room temperature for 16-24 hours.
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of 500 µL of water to each well (exothermic reaction).
-
Add 1 mL of ethyl acetate and 500 µL of brine.
-
Agitate, separate the layers, and collect the organic phase.
-
Repeat the extraction of the aqueous phase with another 1 mL of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent.
-
-
Proceed with purification and analysis.
Analytical Characterization and Purification
For any screening library, purity is critical to avoid false positives and ensure data reliability.[5]
-
Purification: High-throughput purification is typically achieved using mass-directed reversed-phase HPLC.[15] This technique automates the purification of entire 96-well plates, collecting fractions based on the target mass of the desired product.
-
Quality Control (QC): Each purified compound must be analyzed to confirm its identity and assess its purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a purity assessment (e.g., >95% by UV trace at 254 nm) and confirms the molecular weight of the product.[16][17]
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): For select compounds or in cases of ambiguity, ¹H NMR confirms the structure. Due to throughput limitations, this is often done on a representative subset of the library.
-
Biological Screening Strategy
The structural features of the this compound library make it suitable for screening against a variety of target classes. The presence of the halogenated aromatic ring and flexible linkers to hydrogen-bonding groups are common features in kinase inhibitors, GPCR ligands, and enzyme inhibitors.
Recommended Initial Screens:
-
Phenotypic Screening: Test the library in cell-based assays that measure a complex biological outcome, such as cell proliferation, apoptosis, or reporter gene activation.[1][6] This approach is target-agnostic and can uncover novel mechanisms of action.
-
Target-Based Screening: If a specific target family is of interest (e.g., kinases, proteases), screen the library against a panel of purified enzymes. The aminophenyl scaffold is a known hinge-binding motif in some kinases.
-
Follow-up: "Hits" from the primary screen should be re-tested to confirm activity. The structure-activity relationship (SAR) can then be explored by examining the activity of related analogs from the library to guide the next round of synthesis and optimization.[10]
Conclusion
This compound is a versatile and strategically valuable scaffold for the construction of small molecule libraries. By employing robust, parallel synthesis protocols targeting its orthogonal reactive handles, a diverse and "drug-like" collection of compounds can be efficiently generated. The detailed methods and strategic workflows provided in this note offer a comprehensive framework for researchers to leverage this scaffold in their hit-finding and lead-discovery campaigns, ultimately accelerating the journey toward novel therapeutic agents.
References
Sources
- 1. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 2. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. curiaglobal.com [curiaglobal.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. High-throughput synthesis services - Novalix [novalix.com]
- 14. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. allumiqs.com [allumiqs.com]
Troubleshooting & Optimization
common side reactions in the synthesis of (3-Amino-2-chlorophenyl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Amino-2-chlorophenyl)methanol. This valuable intermediate is often prepared via the reduction of 2-chloro-3-nitrobenzoic acid, a pathway that, while effective, is prone to several side reactions that can impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these challenges effectively.
Physicochemical Data Summary
For clarity, the key physicochemical properties of the starting material and the final product are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| 2-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | Solid | 3970-35-2 |
| This compound | C₇H₈ClNO | 157.60 | Solid | 136774-74-8 |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and economically viable synthetic route commences with the commercially available 2-chloro-3-nitrobenzoic acid. This pathway involves a two-step reduction process: first, the reduction of the nitro group to an amine, and second, the reduction of the carboxylic acid to a primary alcohol. The order of these reduction steps can be varied, each with its own set of advantages and potential complications.
Q2: What are the primary challenges and side reactions in this synthesis?
A2: The main challenges revolve around chemoselectivity and the prevention of unwanted side reactions. Key issues include:
-
Dehalogenation: The loss of the chlorine substituent is a significant risk, particularly during catalytic hydrogenation of the nitro group.
-
Incomplete Reduction: Failure to fully reduce either the nitro group or the carboxylic acid results in impurities that can be difficult to separate from the final product.
-
Over-reduction: While less common for the benzyl alcohol, aggressive reducing agents could potentially lead to further unwanted transformations.
-
Intramolecular Cyclization: Under certain conditions, the amino and hydroxyl functionalities could potentially undergo intramolecular reactions, although this is less commonly reported for this specific molecule.
-
Work-up and Purification: The amphoteric nature of the product (containing both a basic amino group and a hydroxyl group) can complicate extraction and purification procedures.
Q3: Which reducing agent is best for the nitro group reduction in this specific substrate?
A3: The choice of reducing agent for the nitro group is critical to avoid dehalogenation. While catalytic hydrogenation (e.g., Pd/C, H₂) is highly efficient for nitro group reduction, it carries a significant risk of dehalogenation with halogenated substrates. Safer alternatives include:
-
Tin(II) Chloride (SnCl₂): A classic and effective method for reducing aromatic nitro compounds in the presence of halogens.
-
Iron (Fe) in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl): A cost-effective and reliable method that generally preserves the chloro-substituent.
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate with a catalyst (e.g., Pd/C) can sometimes offer better selectivity and milder conditions than high-pressure hydrogenation.
Q4: What are the recommended reducing agents for the carboxylic acid moiety?
A4: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. The two most common choices are:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent that readily reduces carboxylic acids. Its high reactivity necessitates strictly anhydrous conditions and careful handling.
-
Borane Complexes (e.g., BH₃•THF or BH₃•DMS): Borane is a more chemoselective option that effectively reduces carboxylic acids in the presence of other functional groups like esters and halides. It is generally considered a safer alternative to LiAlH₄.
Troubleshooting Guides
Issue 1: Low Yield of the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reduction of the Nitro Group | Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material before proceeding to the next step or work-up. |
| Incomplete Reduction of the Carboxylic Acid | Ensure an adequate molar excess of the reducing agent (LiAlH₄ or Borane) is used. For borane reductions, longer reaction times or gentle heating may be required. Verify the quality and activity of the reducing agent, as they can degrade upon improper storage. |
| Dehalogenation Side Reaction | If using catalytic hydrogenation, consider switching to a milder catalyst or using a catalyst poison. Alternatively, opt for chemical reduction methods like SnCl₂/HCl or Fe/HCl which are less prone to causing dehalogenation. |
| Loss of Product During Work-up | Due to the product's amphoteric nature, be cautious with pH adjustments during aqueous work-up. The product may be soluble in both acidic and basic aqueous layers. To minimize losses, perform extractions over a range of pH values or use continuous extraction methods. Salting out the aqueous layer with NaCl can also improve extraction efficiency into the organic phase. |
| Product Volatility/Decomposition | While this compound is a solid, prolonged exposure to high temperatures during solvent removal or distillation should be avoided to prevent potential decomposition. |
Issue 2: Presence of Significant Impurities in the Final Product
| Identified Impurity | Likely Cause | Mitigation and Purification Strategy |
| Starting Material (2-Chloro-3-nitrobenzoic acid) | Incomplete reduction of both functional groups. | Optimize reaction conditions (time, temperature, reagent stoichiometry) for both reduction steps. Purification can be achieved by column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate. |
| (3-Amino-2-chlorobenzoic acid) | Incomplete reduction of the carboxylic acid. | Increase the amount of LiAlH₄ or borane, or extend the reaction time. This intermediate can be removed by washing the organic extract with a dilute basic solution (e.g., NaHCO₃), which will deprotonate the carboxylic acid, making it water-soluble. |
| (2-Chloro-3-nitrophenyl)methanol | Incomplete reduction of the nitro group. | Ensure the nitro reduction step goes to completion. This impurity can be separated by column chromatography; its polarity will be significantly different from the desired amino alcohol. |
| (3-Aminophenyl)methanol | Dehalogenation during the nitro reduction step. | Avoid harsh catalytic hydrogenation conditions. Use SnCl₂ or Fe-based reduction methods. Purification can be challenging due to similar polarities. Fractional crystallization or preparative HPLC may be necessary. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
This protocol outlines a robust two-step synthesis starting from 2-chloro-3-nitrobenzoic acid, employing a chemoselective approach to minimize side reactions.
Step 1: Reduction of the Nitro Group to form (3-Amino-2-chlorobenzoic acid)
-
Reagents and Materials:
-
2-chloro-3-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitrobenzoic acid (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.
-
Slowly add the SnCl₂ solution to the stirred solution of the nitrobenzoic acid.
-
Heat the reaction mixture to reflux (typically 70-80°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product into ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (3-Amino-2-chlorobenzoic acid).
-
Step 2: Reduction of the Carboxylic Acid to form this compound
-
Reagents and Materials:
-
Crude (3-Amino-2-chlorobenzoic acid) from Step 1
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
Dissolve the crude (3-Amino-2-chlorobenzoic acid) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-THF solution (approximately 2-3 equivalents) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction back to 0°C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution stops.
-
Add 1 M HCl to hydrolyze the borate ester complex and stir for 30 minutes.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) or by recrystallization.
-
Visualized Workflows and Side Reactions
Synthesis Workflow
Caption: General two-step synthesis workflow.
Common Side Reactions
Caption: Potential side reactions in the synthesis.
References
-
Myers, A. G. (n.d.). Chem 115. Harvard University. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]
-
PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
-
BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
-
YouTube. (2020). Borane reduction mechanism || selective reduction of acids || solved problems. [Link]
-
Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. [Link]
-
Bloom Tech. (2024). Does lithium aluminum hydride reduce nitro groups?. [Link]
-
NIH. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]
Technical Support Center: Optimizing the Synthesis of (3-Amino-2-chlorophenyl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (3-Amino-2-chlorophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this valuable synthetic intermediate. We have structured this document to provide quick answers through our FAQs and in-depth solutions in our troubleshooting guides, reflecting our field-proven experience in synthetic chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the synthesis planning phase.
Q1: What is the most reliable and scalable method for synthesizing this compound?
The most common and industrially relevant pathway is the reduction of 3-Amino-2-chlorobenzoic acid.[1][2] This method is preferred due to the commercial availability and relative stability of the starting material. The primary challenge lies in the selective reduction of the carboxylic acid functional group without affecting the chloro and amino substituents.
Q2: Which reducing agent is best for converting 3-Amino-2-chlorobenzoic acid to the corresponding alcohol?
The choice of reducing agent is the most critical parameter.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent highly effective for converting carboxylic acids to primary alcohols.[3][4] It is often the reagent of choice for this transformation due to its high reactivity.
-
Borane Complexes (e.g., BH₃·THF): Borane and its complexes are also excellent for reducing carboxylic acids and are generally considered milder than LiAlH₄. They can offer better selectivity and may reduce the risk of side reactions like dehalogenation, although this is typically a low-risk reaction with LiAlH₄ in this context unless aggressive heating is applied.
Sodium borohydride (NaBH₄) is not suitable for this synthesis as it is not strong enough to reduce carboxylic acids under standard conditions.[3][4]
Q3: How many equivalents of the reducing agent are required?
This is a frequent point of error. Strong hydride reagents react with all acidic protons in the molecule, not just the carboxylic acid. In 3-Amino-2-chlorobenzoic acid, there are three acidic protons: one from the carboxylic acid (-COOH) and two from the amine (-NH₂).
Therefore, you must use at least:
-
1.0 equivalent of hydride to deprotonate the carboxylic acid.
-
0.5 equivalents of hydride to deprotonate the amine (since H₂ gas is evolved).
-
1.0 equivalent of hydride for the actual reduction of the carboxylate.
A minimum of 2.5 molar equivalents of LiAlH₄ is theoretically required. In practice, a slight excess (e.g., 2.7–3.0 equivalents) is recommended to ensure the reaction goes to completion.
Q4: What are the optimal reaction conditions (solvent, temperature)?
-
Solvent: Anhydrous solvents are mandatory. Tetrahydrofuran (THF) is the most common and effective solvent for both LiAlH₄ and BH₃·THF reductions. Anhydrous diethyl ether can also be used.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) by adding the starting material solution to the reducing agent slurry. After the initial exothermic reaction subsides, the mixture is allowed to warm to room temperature and may be refluxed (approx. 65 °C for THF) for several hours to drive the reaction to completion.[5]
Q5: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The starting material (acid) will have a different Rf value than the product (alcohol). The acid tends to streak on silica gel; adding a small amount of acetic acid to the mobile phase can improve the spot shape for the starting material.
-
Procedure: Take a small aliquot from the reaction, carefully quench it with a few drops of water and ethyl acetate, and spot the organic layer on the TLC plate alongside a spot of the starting material. The disappearance of the starting material spot indicates reaction completion.
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems that lead to low yield or impure product.
Problem 1: Low or No Yield of this compound
A low yield is the most common issue. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Cause 1A: Inactive Reducing Agent
-
Diagnosis: A large amount of starting material remains even after extended reaction times and elevated temperatures.
-
Explanation: LiAlH₄ and BH₃ complexes are highly reactive towards moisture and atmospheric oxygen. Improperly stored or old reagents will have significantly reduced activity.
-
Solution:
-
Use a Fresh Reagent: Purchase a new bottle of the reducing agent from a reputable supplier, preferably one sealed under an inert atmosphere.
-
Titration (Advanced): For quantitative analysis, the activity of the hydride solution can be determined by titration methods, though this is often not practical for a single synthesis.
-
Ensure Anhydrous Conditions: Use fresh, anhydrous solvents and flame-dry all glassware under a nitrogen or argon atmosphere before starting the reaction.
-
Cause 1B: Insufficient Reducing Agent
-
Diagnosis: The reaction stalls, leaving a mix of starting material and product.
-
Explanation: As detailed in FAQ Q3, underestimating the required stoichiometry is a common pitfall. The acidic protons on the amine group consume the hydride reagent, leaving an insufficient amount for the actual reduction.
-
Solution: Carefully recalculate the molar equivalents needed. For every 1 mole of 3-Amino-2-chlorobenzoic acid, use at least 2.5 moles of LiAlH₄. It is standard practice to use a slight excess (e.g., 2.7 equivalents) to compensate for any minor degradation and ensure completion.
Table 1: Stoichiometry Calculation Guide
| Proton Source | Moles of Acidic Protons per Mole of Substrate | Moles of LiAlH₄ Consumed |
| Carboxylic Acid (-COOH) | 1 | 1.0 |
| Amino Group (-NH₂) | 2 | 0.5 |
| Sub-Total (Deprotonation) | 3 | 1.5 |
| Reduction (-COOH → -CH₂OH) | N/A | 1.0 |
| Total Required | N/A | 2.5 |
Problem 2: Formation of Significant Byproducts
Cause 2A: Dehalogenation
-
Diagnosis: Mass spectrometry or NMR analysis of the crude product shows a peak corresponding to the mass of (3-aminophenyl)methanol (loss of chlorine).
-
Explanation: While less common with hydride reductions than with catalytic hydrogenation, hydrodechlorination can occur under harsh conditions (e.g., prolonged reflux with a large excess of a powerful reducing agent).
-
Solution:
-
Milder Conditions: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction by TLC and begin workup soon after the starting material is consumed.
-
Alternative Reagent: Consider using BH₃·THF, which is generally less aggressive than LiAlH₄ and may minimize this side reaction.
-
Problem 3: Difficulty in Product Isolation & Purification
Cause 3A: Product Lost to Aqueous Phase
-
Diagnosis: The yield from the extracted organic phase is very low, but you suspect the reaction worked based on TLC analysis of a quenched aliquot.
-
Explanation: The product, this compound, is an amino alcohol. The amino group is basic and will be protonated to form a water-soluble ammonium salt (-NH₃⁺) under acidic or neutral conditions. If the pH of the aqueous layer is below ~7 during extraction, a significant portion of the product will remain in the water layer.
-
Solution:
-
Adjust pH Before Extraction: After the quenching step (workup), basify the aqueous slurry with a solution of NaOH or K₂CO₃ until the pH is between 8 and 9. This ensures the amino group is in its neutral, less polar -NH₂ form.
-
Use a More Polar Solvent: While ethyl acetate is common, a more polar solvent like a mixture of dichloromethane and isopropanol can be more effective for extracting polar products.
-
Back-Extraction: Always wash the aqueous layer multiple times (at least 3x) with the organic solvent to recover as much product as possible.
-
Cause 3B: Stable Emulsion During Workup
-
Diagnosis: A thick, stable emulsion forms at the interface of the organic and aqueous layers during extraction, making separation impossible.
-
Explanation: The workup of LiAlH₄ reactions produces aluminum salts (Al(OH)₃), which are gelatinous and notorious for causing emulsions.
-
Solution:
-
Use a Fieser Workup: This is a standardized and highly effective method for quenching LiAlH₄ reactions. For a reaction using 'X' grams of LiAlH₄ in a solvent like THF:
-
Slowly and carefully add 'X' mL of water at 0 °C.
-
Add 'X' mL of 15% aqueous NaOH.
-
Add '3X' mL of water.
-
Stir vigorously for 30-60 minutes. This procedure is designed to produce granular salts that are easily filtered off.
-
-
Add Brine: Addition of a saturated NaCl solution (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filter through Celite®: Filter the entire mixture through a pad of Celite® or diatomaceous earth to remove the fine inorganic solids before performing the liquid-liquid extraction.
-
Section 3: Recommended Experimental Protocols
Safety Precaution: All operations involving LiAlH₄ or BH₃·THF must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.
Protocol 1: Synthesis using Lithium Aluminum Hydride (LiAlH₄)
Caption: Experimental workflow for LiAlH₄ reduction.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Lithium Aluminum Hydride (2.7 eq.). Suspend the hydride in anhydrous THF (approx. 10 mL per 1 g of starting material). Cool the resulting slurry to 0 °C in an ice bath.
-
Addition: In a separate flask, dissolve 3-Amino-2-chlorobenzoic acid (1.0 eq.) in anhydrous THF (approx. 10 mL per 1 g). Add this solution dropwise to the stirred LiAlH₄ slurry via an addition funnel. Control the addition rate to maintain the internal temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and maintain for 2-4 hours.
-
Monitoring: Periodically check the reaction's progress by TLC as described in FAQ Q5.
-
Workup (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
-
Water (volume in mL equal to the mass of LiAlH₄ in g).
-
15% (w/v) aqueous NaOH solution (same volume as the water).
-
Water (3 times the initial volume of water).
-
-
Isolation: Stir the resulting mixture at room temperature for 1 hour. The grey slurry should become a white, granular precipitate. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the THF. Dilute the residue with ethyl acetate and wash with brine. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.[6]
Protocol 2: Synthesis using Borane Tetrahydrofuran Complex (BH₃·THF)
This protocol offers a milder alternative to LiAlH₄.
Methodology:
-
Setup: To a flame-dried, nitrogen-flushed flask, add a solution of 3-Amino-2-chlorobenzoic acid (1.0 eq.) in anhydrous THF.
-
Addition: Cool the solution to 0 °C. Add a 1.0 M solution of BH₃·THF in THF (approx. 3.0-3.5 eq.) dropwise via syringe or addition funnel. Gas evolution will occur.
-
Reaction: After addition, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours, monitoring by TLC.
-
Workup: Cool the reaction to 0 °C. Slowly and carefully add 1 M HCl to quench the excess borane and hydrolyze the borate-amine/alcohol complexes. Stir for 1 hour.
-
Isolation: Make the solution basic (pH 8-9) by the careful addition of aqueous NaOH. Extract the mixture with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography as described in Protocol 1.
References
-
Sun, C. C. (2022). Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation. International Journal of Pharmaceutics, 611, 121310. Available at: [Link]
-
Master Organic Chemistry. (2023). A Quick Guide to Reductions in Organic Chemistry. Available at: [Link]
-
Comfort First. This compound. Available at: [Link]
-
Chemistry LibreTexts. (2019). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]
-
YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Available at: [Link]
-
Reddit. (2023). Feasibility of baker's yeast for reducing 3-nitrobenzoic acid to 3-aminobenzoic acid? Available at: [Link]
-
Organic Syntheses. (2005). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth., 82, 64. Available at: [Link]
-
ResearchGate. (1941). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Journal of Biological Chemistry, 140, 397-405. Available at: [Link]
-
MDPI. (2021). Removal of Aqueous Para-Aminobenzoic Acid Using a Compartmental Electro-Peroxone Process. Catalysts, 11(11), 1381. Available at: [Link]
-
Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Available at: [Link]
-
National Institutes of Health. (2011). (3-Aminophenyl)methanol. Acta Crystallographica Section E, 67(Pt 12), o3247. Available at: [Link]
-
MDPI. (2024). Evolution of Jiang-Flavor Daqu's Characteristics During Different Storage Stages and Influence on Simulated Brewing Fermentation. Foods, 13(11), 1667. Available at: [Link]
-
Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-2-chlorobenzoic acid. Available at: [Link]
- Google Patents. (2017). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
-
ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44(14), 2200-2208. Available at: [Link]
-
MDPI. (2020). Optimization of Methanol Synthesis under Forced Periodic Operation. Processes, 8(11), 1361. Available at: [Link]
- Google Patents. (2019). WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.
-
IOPScience. (2024). Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. Journal of Physics: Conference Series, 2795, 012028. Available at: [Link]
-
ChemistryViews. (2011). Optimization of Methanol Production. Available at: [Link]
-
PubMed. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. Chembiochem. Available at: [Link]
-
MySkinRecipes. (n.d.). (3-Amino-2-fluorophenyl)methanol. Available at: [Link]
-
Chem-Impex. (n.d.). 3-Amino-2-chlorobenzoic acid. Available at: [Link]
-
MDPI. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. International Journal of Molecular Sciences, 25(11), 5941. Available at: [Link]
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Technical Support Center: Purification of (3-Amino-2-chlorophenyl)methanol and its Derivatives
Introduction
(3-Amino-2-chlorophenyl)methanol is a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a primary amine, a benzyl alcohol, and a chlorinated aromatic ring, presents a unique set of purification challenges. The presence of multiple reactive functional groups makes the molecule susceptible to oxidation, side reactions, and degradation, complicating its isolation into a pure form.
This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the purification of this compound and its derivatives. By understanding the underlying chemical principles, researchers can optimize their purification strategies, leading to higher yields and improved product quality.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification of this compound.
Q1: My this compound, which should be a solid, is an oil or a waxy solid after synthesis. Why is this happening and how can I crystallize it?
A: This is a frequent issue. The presence of residual solvents (like THF, DMF, or DMSO) or minor impurities can significantly depress the melting point, causing the product to "oil out." Additionally, the formation of side-products can act as contaminants that prevent proper crystal lattice formation.
-
Solution:
-
Solvent Removal: Ensure all high-boiling solvents are thoroughly removed under high vacuum, possibly with gentle heating (40-50°C). Co-evaporation with a lower-boiling solvent like toluene or dichloromethane can help azeotropically remove stubborn residues.
-
Recrystallization: If the material is partially solid, attempt a recrystallization. If it is a thick oil, try dissolving it in a minimal amount of a hot solvent (e.g., ethyl acetate) and then slowly adding a non-polar "anti-solvent" (e.g., hexanes) until turbidity appears. Cool the mixture slowly to induce crystallization.[1][2] Scratching the inside of the flask with a glass rod can provide nucleation sites for crystal growth.[2]
-
Q2: The compound appears to be degrading on my silica gel column, showing streaking on the TLC plate. What is causing this?
A: The primary amino group on the aromatic ring makes the compound basic. Standard silica gel is acidic (due to silanol groups) and can cause strong, sometimes irreversible, binding of the amine.[3] This interaction can lead to significant tailing on TLC, poor recovery from column chromatography, and even on-column degradation.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v) or ammonium hydroxide.[3] This neutralizes the acidic sites and improves elution.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a functionalized silica, such as amino-propylated silica.[3]
-
Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase (C18) chromatography may be a viable alternative.
-
Q3: My purified this compound is initially off-white but turns yellow or brown upon storage. What is the cause and how can I prevent it?
A: This discoloration is a classic sign of oxidation.[4] Aromatic amines, especially anilines, are highly susceptible to air oxidation, a process often accelerated by light. The colored byproducts are typically N-oxides and other complex condensation products.[4] The benzyl alcohol moiety can also be oxidized to the corresponding aldehyde under certain conditions.[5][6][7][8]
-
Solution & Prevention:
-
Repurification: Minor discoloration can be removed by recrystallization, often with the addition of a small amount of activated charcoal to adsorb the colored impurities.
-
Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Storage Conditions: Store the material in a cool, dark place, preferably in an amber vial, to protect it from light and heat, which can catalyze oxidation.[9]
-
Part 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to specific purification challenges.
Problem 1: Persistent Impurities After Initial Workup
Symptom: NMR or HPLC analysis of the crude product shows significant side-products that are not easily removed by simple extraction.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Reaction | Analysis: Check TLC or HPLC for the presence of starting materials. Solution: If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more reagent. It is often easier to push a reaction to completion than to remove unreacted starting material later. |
| Formation of Aldehyde/Carboxylic Acid | Analysis: The corresponding benzaldehyde or benzoic acid derivatives are common oxidative byproducts.[10] Solution: These acidic impurities can often be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during the workup. The deprotonated acid will partition into the aqueous layer. |
| Over-reduction/Side Reactions | Analysis: If the synthesis involves the reduction of a nitro group, incomplete reduction can leave nitroso or hydroxylamino intermediates.[9] Solution: Ensure sufficient reducing agent and reaction time. These impurities are often highly polar and may be removed by column chromatography. |
| Dimerization/Polymerization | Analysis: Aromatic amines can sometimes self-condense, especially under harsh (e.g., strongly acidic or high temperature) conditions. Solution: Use milder reaction conditions. Purification may require column chromatography to separate the monomer from higher molecular weight species. |
Problem 2: Low Yield After Column Chromatography
Symptom: A significant loss of mass is observed after performing flash column chromatography.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Irreversible Binding to Silica | Explanation: As mentioned in FAQ Q2, the basic amine can bind strongly to acidic silica gel.[3] Solution: Always add a competing base like triethylamine (0.5-1%) to your eluent.[3] This occupies the acidic sites on the silica, allowing your compound to elute properly. Alternatively, use neutral or basic alumina. |
| Compound is Too Polar | Explanation: The combination of the amine and alcohol groups makes the molecule quite polar. It may not elute from silica gel even with highly polar solvent systems like 100% ethyl acetate. Solution: Add a more polar solvent to your eluent system. A gradient of 0-10% methanol in dichloromethane or ethyl acetate is a common starting point for polar amines.[9] |
| On-Column Degradation | Explanation: The extended contact time with the stationary phase can lead to degradation, especially for sensitive compounds. Solution: Run the column "wetter" and faster (i.e., with higher flow rate) to minimize residence time. Ensure the silica has been neutralized if necessary. |
Problem 3: Recrystallization Fails or "Oils Out"
Symptom: The compound dissolves in the hot solvent but fails to crystallize upon cooling, instead forming a separate liquid phase (oiling out).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Solution is Supersaturated | Explanation: If the solution is too concentrated or cooled too quickly, the solubility limit is exceeded so rapidly that molecules don't have time to align into a crystal lattice. Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool much more slowly. Insulating the flask can help.[1] |
| Poor Solvent Choice | Explanation: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures. If the compound is too soluble even in the cold solvent, recovery will be low. Solution: Use a two-solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, ethyl acetate) and slowly add a "poor" solvent (e.g., water, hexanes) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[2] |
| Presence of Impurities | Explanation: Impurities disrupt the crystal lattice formation process. Solution: Attempt to remove the impurities first via a quick filtration through a small plug of silica or by performing an acid-base extraction before attempting the recrystallization. |
Part 3: Detailed Protocols & Visual Guides
Protocol 1: Neutralized Silica Gel Flash Chromatography
This protocol is designed to purify basic amines like this compound while minimizing tailing and product loss.
-
Slurry Preparation:
-
In a fume hood, choose an appropriate non-polar solvent for your slurry (e.g., hexanes or a 95:5 mixture of hexanes:ethyl acetate).
-
Add triethylamine (TEA) to the solvent to a final concentration of 1% v/v.
-
Add dry silica gel to this solvent mixture to form a free-flowing slurry.
-
-
Column Packing:
-
Pour the slurry into the chromatography column and use pressure to pack the bed, allowing excess solvent to drain.
-
-
Equilibration:
-
Flush the packed column with 2-3 column volumes of your initial mobile phase (e.g., 90:10:1 Hexanes:EtOAc:TEA) to ensure the entire stationary phase is equilibrated with the base.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with your starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate). Ensure every eluent mixture contains 1% TEA.
-
Collect fractions and monitor by TLC.
-
-
Solvent Removal:
-
Combine the pure fractions. Remove the solvent on a rotary evaporator. The TEA is volatile and should be removed under high vacuum.
-
Diagrams
Caption: Decision tree for troubleshooting common purification problems.
References
-
Reddy, C. B. R., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Advanced Synthesis & Catalysis. Available at: [Link]
-
Reddy, C. B. R., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. Asian Journal of Organic Chemistry. Available at: [Link]
-
Rasayan Journal of Chemistry. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry. Available at: [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. Scientific Reports. Available at: [Link]
-
Reddy, C. B. R., et al. (2015). ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemInform. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Available at: [Link]
-
University of New South Wales, School of Chemistry. (n.d.). RECRYSTALLISATION. Available at: [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Recrystallization1. Available at: [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
- Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino.
-
Kulam, E., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules. Available at: [Link]
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- 7. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protection Strategies for Amino & Hydroxyl Groups
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protecting amino (–NH₂) and hydroxyl (–OH) groups during multi-step organic synthesis. Preventing the unintended oxidation or reaction of these ubiquitous functional groups is paramount for achieving high yields and purity in your target molecules. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the lab.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the protection and deprotection of amino and hydroxyl groups. Each issue is presented with likely causes and actionable solutions, grounded in chemical principles.
Issue 1: Incomplete or Failed Protection of an Amino Group with Boc Anhydride (Boc₂O)
Symptom: TLC or LC-MS analysis shows a significant amount of starting material (the unprotected amine) remaining after the reaction.
Potential Causes & Solutions:
-
Insufficient Reagent Stoichiometry: The reaction of an amine with Boc₂O produces tert-butanol and carbon dioxide, along with the desired Boc-protected amine. A common oversight is forgetting that a base is required to neutralize the tert-butoxycarbamic acid intermediate, which can otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is used. For sluggish reactions or less nucleophilic amines, a slight excess of both Boc₂O (1.1-1.5 eq.) and base (1.2-2.0 eq.) may be necessary.
-
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) react slowly.
-
Solution 1: Increase the reaction temperature or extend the reaction time. Monitor progress carefully by TLC or LC-MS to avoid decomposition.
-
Solution 2: Add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O to form a more reactive intermediate.
-
-
Solvent Incompatibility: The starting material may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[1]
-
Solution: Employ a solvent system that fully dissolves the amine. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or dioxane. For substrates with challenging solubility, a mixture like THF/water or dioxane/water with a base like NaOH or NaHCO₃ can be effective.[1]
-
Experimental Protocol: Standard Boc Protection
-
Dissolve the amine (1.0 eq.) in an appropriate solvent (e.g., DCM or THF).
-
Add a base, such as triethylamine (1.2 eq.).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution).
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Issue 2: Unwanted Side Reactions During Acid-Mediated Boc Deprotection
Symptom: LC-MS analysis of the crude product shows masses corresponding to the desired amine plus a tert-butyl group (+56 Da) or other unexpected adducts.
Potential Causes & Solutions:
-
Alkylation by tert-Butyl Cation: The primary issue during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the generation of a reactive tert-butyl cation (t-Bu⁺).[2][3] This electrophile can alkylate nucleophilic residues in the molecule, particularly tryptophan, methionine, cysteine, and tyrosine.[2]
-
Solution: The use of "scavengers" is critical. These are reagents added to the TFA cleavage cocktail to trap the t-Bu⁺ cation.[2][4][5]
-
Common Scavengers:
-
Triisopropylsilane (TIS): Highly effective at reducing the carbocation.
-
Water: Can trap the cation to form tert-butanol.
-
Thioanisole or Dithiothreitol (DTT): Useful for protecting sulfur-containing residues.
-
1,2-Ethanedithiol (EDT): Also effective for sulfur protection.
-
-
-
Table 1: Recommended Scavenger Cocktails for TFA-Mediated Boc Deprotection
| Protected Residue(s) | Recommended Scavenger Cocktail (in TFA) | Purpose of Scavenger |
| Tryptophan (Trp) | 2.5% TIS + 2.5% Water + 2.5% EDT | TIS reduces the cation; EDT protects the indole ring. |
| Methionine (Met) | 5% Thioanisole | Protects the thioether from alkylation. |
| Cysteine (Cys) | 2.5% TIS + 2.5% Water | TIS prevents re-attachment of some side-chain protecting groups. |
| General Purpose | 95% TFA, 2.5% Water, 2.5% TIS | A robust, general-purpose cocktail for many sequences. |
Issue 3: Difficulty in Removing Silyl Ether Protecting Groups (e.g., TBDMS, TIPS)
Symptom: The silyl ether remains intact despite treatment with standard deprotection reagents.
Potential Causes & Solutions:
-
Steric Hindrance: Silyl ethers with bulky alkyl groups (e.g., tert-butyldimethylsilyl - TBDMS, triisopropylsilyl - TIPS) are sterically hindered, making them more stable and difficult to remove, especially from secondary or tertiary alcohols.[6][7][8]
-
Solution 1 (Fluoride Source): Tetra-n-butylammonium fluoride (TBAF) is the most common reagent for silyl ether cleavage due to the extremely high strength of the Si-F bond.[9] For resistant silyl ethers, increasing the reaction temperature (e.g., to 40-60 °C) or using a more polar solvent like DMF can accelerate the reaction.
-
Solution 2 (Acidic Conditions): While less common for bulky silyl ethers, strong acidic conditions can be effective. A mixture of acetic acid/water or using an acid like HCl in an alcohol solvent can cleave the ether.[10] Note that this method lacks orthogonality if other acid-sensitive groups are present.[11]
-
-
Insufficient Reagent: The fluoride source can be consumed by glassware (etching silica) or other silicon-containing compounds.
-
Solution: Use a slight excess of the fluoride reagent (e.g., 1.2-2.0 equivalents of TBAF). For large-scale reactions, consider using plastic reaction vessels to avoid reagent consumption by the flask.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is "orthogonal protection" and why is it important?
A1: Orthogonal protection is a cornerstone strategy in complex molecule synthesis. It refers to the use of multiple, distinct protecting groups within a single molecule that can be removed under different, non-interfering conditions.[12][13] For example, a molecule might contain an amine protected with an acid-labile Boc group and a hydroxyl group protected as a benzyl (Bn) ether, which is removed by hydrogenolysis.[14] You can treat the molecule with a strong acid (like TFA) to deprotect the amine without affecting the benzyl ether. Subsequently, you can remove the benzyl ether using H₂ gas and a palladium catalyst (Pd/C) without affecting other functional groups. This selective deprotection allows for precise, stepwise modification of a molecule at specific sites, which is critical in fields like peptide and oligosaccharide synthesis.[13][15][16]
Caption: Orthogonal deprotection workflow.
Q2: I need to protect a primary alcohol in the presence of a secondary alcohol. How can I achieve this selectivity?
A2: Selective protection is typically achieved by exploiting steric hindrance. A bulky protecting group will react preferentially at the less sterically hindered position, which is the primary alcohol.
-
Recommended Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl) or tert-butyldiphenylsilyl chloride (TBDPS-Cl) are excellent choices. Their significant steric bulk makes them highly selective for primary over secondary (and tertiary) hydroxyl groups.[17] The reaction is typically run with an imidazole or triethylamine base in a solvent like DMF or DCM.[10]
Q3: When should I choose an Fmoc group versus a Boc group for amine protection?
A3: The choice between 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) is a classic example of orthogonal strategy, primarily used in solid-phase peptide synthesis (SPPS).[13][18]
-
Choose Fmoc when: You need mild, base-labile deprotection conditions. The Fmoc group is removed with a base, typically a solution of 20% piperidine in DMF.[13] This makes it ideal for syntheses involving acid-sensitive functionalities or linkers. The side-chain protecting groups used in Fmoc chemistry are typically acid-labile (e.g., tert-butyl ethers), allowing for their simultaneous removal during the final cleavage from the resin with a strong acid like TFA.[13]
-
Choose Boc when: You are performing a synthesis where the final cleavage requires very strong acids like liquid hydrogen fluoride (HF). The Boc group itself is removed with a milder acid (TFA), while the side-chain protecting groups (e.g., benzyl ethers) require the much harsher HF for cleavage.[13] This strategy is robust and effective for synthesizing long or aggregation-prone peptides.[13]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. researchgate.net [researchgate.net]
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- 8. fiveable.me [fiveable.me]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Peak Broadening for (3-Amino-2-chlorophenyl)methanol in HPLC
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (3-Amino-2-chlorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, with a specific focus on peak broadening. Here, we delve into the causality behind these issues and provide systematic, field-proven solutions to ensure the integrity and reproducibility of your analytical results.
Troubleshooting Guide: Addressing Peak Broadening
Peak broadening is a common issue in HPLC that can compromise resolution, sensitivity, and the accuracy of quantification. For a polar and ionizable compound like this compound, with its amino and alcohol functional groups, several factors can contribute to this problem. This guide will walk you through a logical troubleshooting process.
Q1: My peak for this compound is broad and asymmetrical. What is the most likely cause and how do I fix it?
The most probable cause of peak broadening and tailing for a polar, basic compound like (3--Amino-2-chlorophenyl)methanol is secondary interactions with the stationary phase.[1][2][3][4][5]
Causality Explained: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[1][2][3] At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanols become deprotonated and negatively charged (Si-O-). The basic amino group on your analyte can be protonated (positively charged) depending on the mobile phase pH. This leads to a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanols, in addition to the intended hydrophobic interactions. This secondary retention mechanism is often slower to release the analyte, resulting in a broadened, tailing peak.[2][6][7]
Systematic Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is the most powerful tool to control peak shape for ionizable compounds.[8][9][10][11]
-
Objective: To suppress the ionization of either the analyte or the silanol groups to minimize secondary interactions.
-
Low pH Approach (Recommended Start): Adjust the mobile phase pH to be at least 2 units below the pKa of the amino group of your analyte. This ensures the amino group is fully protonated. At a low pH (e.g., 2.5-3.5), the ionization of the residual silanol groups is suppressed, minimizing their ability to interact with the protonated amine.[12]
-
High pH Approach: Alternatively, using a mobile phase pH at least 2 units above the analyte's pKa will keep the amino group in its neutral, unprotonated state. However, this requires a pH-stable column, as high pH can dissolve the silica backbone of standard columns.[9]
-
-
Buffer Selection and Concentration: Using a buffer is critical to maintain a stable pH throughout the analysis.[13][14][15]
-
Objective: To resist pH shifts that can occur upon sample injection, which can cause peak distortion.[12][14]
-
Recommendations:
-
Use a buffer with a pKa close to your target mobile phase pH for maximum buffering capacity.[14]
-
For low pH, phosphate or formate buffers are common choices.[16]
-
A buffer concentration of 10-25 mM is typically sufficient for UV-based applications.[14] Insufficient buffer concentration can lead to peak shape issues.[12]
-
-
-
Column Selection: If pH adjustments are insufficient, consider a different stationary phase.
-
Objective: To use a column chemistry that is less prone to secondary interactions with basic compounds.
-
Options:
-
End-Capped Columns: Most modern columns are "end-capped," where residual silanols are chemically deactivated. However, this process is never 100% complete.[1][3] Ensure you are using a high-quality, well-end-capped column.
-
Columns with Alternative Chemistries: Consider columns specifically designed for polar or basic compounds, such as those with embedded polar groups or mixed-mode phases that offer different retention mechanisms.[17][18][19][20] HILIC (Hydrophilic Interaction Liquid Chromatography) can also be an option for highly polar compounds.[17][19][20]
-
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting peak broadening.
Q2: I've adjusted the pH, but my peak is still broader than expected. What other instrumental or method parameters should I investigate?
If the primary chemical interactions have been addressed, the peak broadening may stem from physical or kinetic factors within your HPLC system and method.[21][22][23][24][25]
A. Extra-Column Volume: This refers to any volume the sample passes through outside of the column itself, which contributes to band spreading.[26][27]
-
Connecting Tubing: Use tubing with the smallest possible internal diameter (I.D.) and shortest possible length between the injector, column, and detector.
-
Fittings: Ensure all fittings are properly seated to avoid creating small voids, which act as mixing chambers.[27]
-
Detector Flow Cell: A large volume flow cell can contribute to peak broadening. Ensure it's appropriate for your column's I.D. and flow rate.
B. Method Parameters:
-
Flow Rate: A flow rate that is too high or too low can lead to increased band broadening. Each column has an optimal flow rate. Deviating significantly from this can reduce efficiency.[21][25]
-
Column Temperature: Lower temperatures increase mobile phase viscosity, which can slow down mass transfer and broaden peaks.[21] Increasing the column temperature (e.g., to 30-40°C) can often improve peak shape and reduce run times. However, be mindful of the analyte's stability at higher temperatures.
-
Injection Solvent: The solvent used to dissolve the sample should ideally be the same as, or weaker than, the initial mobile phase.[26][27] Injecting in a stronger solvent can cause the sample band to spread before it reaches the column, leading to broad or distorted peaks.[27]
-
Injection Volume and Mass Overload: Injecting too large a volume or too high a concentration of the analyte can overload the column, causing peak fronting or broadening.[22][25][28] Try reducing the injection volume or diluting the sample.
C. Column Health:
-
Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.[29] Using a guard column can help protect the analytical column.[29]
-
Column Aging: Over time and with use, the packed bed of the column can degrade, leading to voids and channeling, which cause peak broadening and splitting.[30] If the column has been used extensively or under harsh conditions, it may need to be replaced.[25][30]
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for analyzing this compound?
A good starting point for a reversed-phase separation would be a gradient elution using:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A shallow gradient, for example, from 5% to 95% B over 15-20 minutes.
-
Column: A modern, high-purity, end-capped C18 column.
This low pH will suppress silanol interactions, and the organic modifier will elute the compound based on its hydrophobicity.[31][32][33][34][35]
Q: Should I use Acetonitrile or Methanol as the organic modifier?
Both are common choices, but they can offer different selectivity.[33]
-
Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and a lower UV cutoff, making it suitable for low-wavelength detection.[33]
-
Methanol: Is more polar and can offer different selectivity due to its hydrogen-bonding capabilities.
If you are experiencing issues with one, it is often worthwhile to try the other to see if it improves the peak shape or resolution.[33][34]
Q: How do I calculate the peak asymmetry factor?
The tailing or asymmetry factor (As) is a quantitative measure of peak shape. It is calculated at 10% of the peak height as:
As = b / a
Where:
-
b is the distance from the trailing edge of the peak to the center, measured at 10% of the peak height.
-
a is the distance from the leading edge of the peak to the center, measured at 10% of the peak height.
An ideal, perfectly symmetrical peak has an As = 1.0. A value > 1 indicates peak tailing, while a value < 1 indicates peak fronting. Most methods accept an asymmetry factor between 0.9 and 1.5.
Quantitative Data Summary Table
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Mobile Phase pH | Too close to analyte or silanol pKa | Adjust pH to >2 units away from pKa (e.g., pH 2.5-3.5) | Suppress secondary interactions, As → 1.0 |
| Buffer Concentration | Too low (<5 mM) | Increase to 10-25 mM | Stabilize pH, prevent peak distortion |
| Injection Solvent | Stronger than mobile phase | Dissolve sample in mobile phase or weaker solvent | Sharper, more symmetrical peaks |
| Column Temperature | Too low (<25°C) | Increase to 30-40°C | Improved efficiency, narrower peaks |
| Injection Mass | Column overload | Reduce injection volume or sample concentration | Symmetrical, non-fronting peaks |
References
-
The Importance of Mobile Phase pH in Chromatographic Separations. (2023). Crawford Scientific. [Link]
-
What causes peak broadening in HPLC? (2020). Quora. [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]
-
What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. [Link]
-
Waters Column Selection Guide for Polar Compounds. (n.d.). LabRulez LCMS. [Link]
-
Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (2023). Chromatography Today. [Link]
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HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]
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Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. [Link]
-
What To Do When Chromatographic Peaks Are Wider in HPLC. (2025). ALWSCI. [Link]
-
HPLC: What to do in case of peaks being too broad? (2017). Lösungsfabrik. [Link]
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What are the possible causes of peak shift and broadening in HPLC? (2015). ResearchGate. [Link]
-
Role of Buffers in Liquid Chromatography. (n.d.). Phenomenex. [Link]
-
LC Technical Tip. (n.d.). Phenomenex. [Link]
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Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants. (2015). Journal of Chromatographic Science, Oxford Academic. [Link]
-
The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
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Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. [Link]
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Unveiling the Secrets of Silica in HPLC Columns. (2025). uHPLCs Class - YouTube. [Link]
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HPLC Troubleshooting Guide. (n.d.). [Source not specified]. [Link]
-
Selecting an organic modifier for reversed-phase chromatography. (n.d.). Crawford Scientific. [Link]
-
Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. (2004). PubMed. [Link]
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters. [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.). LCGC International. [Link]
-
HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. (2013). Restek. [Link]
-
Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. (n.d.). [Source not specified]. [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]
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Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments. [Link]
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Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. [Link]
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HPLC Column Selection Guide. (n.d.). SCION Instruments. [Link]
-
Discover the Art of Buffer selection in HPLC Development part 2. (2025). PharmaCores. [Link]
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HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]
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How can I avoid peak broadening in HPLC method analysis? (2015). ResearchGate. [Link]
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buffered pH to avoid peak tailing. (2004). Chromatography Forum. [Link]
-
This compound. (2025). [Source not specified]. [Link]
-
This compound. (n.d.). [Source not specified]. [Link]
-
(3-Amino-2-fluorophenyl)methanol. (n.d.). MySkinRecipes. [Link]
-
(3-amino-2-chloro-phenyl)methanol. (n.d.). [Source not specified]. [Link]
-
(3-CHLOROPHENYL)METHANOL | CAS 873-63-2. (n.d.). Matrix Fine Chemicals. [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. [Link]
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- 15. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 16. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Coupling Reactions with (3-Amino-2-chlorophenyl)methanol
Welcome to the technical support center for optimizing coupling reactions with (3-Amino-2-chlorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of using this trifunctional building block in various cross-coupling and amide bond formation reactions. The unique arrangement of an amino group, a chloro substituent, and a primary alcohol presents specific challenges and opportunities that this guide will help you master.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The advice provided is grounded in established chemical principles and field-proven experience.
Question 1: I'm getting very low yields in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I fix it?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate are a common challenge, often stemming from a combination of catalyst inhibition, difficult activation of the C-Cl bond, and potential side reactions involving the free amino and alcohol groups. A systematic approach to troubleshooting is crucial.
Causality & Optimization Strategy:
-
Catalyst Inhibition by the Amino Group: The primary amine can coordinate to the palladium center, acting as a ligand and inhibiting the catalytic cycle.[1] While sometimes this effect can be harnessed for ligand-free couplings, it often deactivates the catalyst.
-
Solution: Consider N-protection of the amino group. A Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group can temporarily mask the amine's nucleophilicity and coordinating ability.[2] These can be removed under acidic or hydrogenolysis conditions, respectively, post-coupling.
-
-
Inefficient Oxidative Addition: Aryl chlorides are notoriously less reactive than bromides or iodides in Suzuki couplings, requiring more specialized catalyst systems to facilitate the initial oxidative addition step.[3]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for an efficient transmetalation step and for maintaining catalyst stability.
-
Solution: A moderately strong base is often optimal. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently effective.[6][7] For the solvent, anhydrous ethereal options like 1,4-dioxane or THF are common starting points.[8] Adding a small amount of water can sometimes be beneficial by creating a biphasic system that aids in dissolving the base.[8]
-
-
Side Reactions: Homocoupling of the boronic acid partner and protodeboronation are common side reactions that consume starting material and lower the yield of the desired product.[1][8]
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for low Suzuki coupling yields.
Question 2: My Buchwald-Hartwig amination is failing. What adjustments should I make?
Answer:
Failure in Buchwald-Hartwig amination with this compound can be due to the substrate acting as both the aryl halide and a competing nucleophile (the primary amine), leading to self-coupling or catalyst inhibition. The presence of the hydroxyl group can also complicate the reaction.
Causality & Optimization Strategy:
-
Substrate Dimerization/Oligomerization: The amino group of one molecule can react with the aryl chloride of another, leading to undesired diarylamine side products.
-
Catalyst Deactivation: As with Suzuki coupling, the free amine can inhibit the palladium catalyst. Additionally, the substrate's inherent low reactivity as an aryl chloride requires a highly active catalyst system.
-
Solution: Utilize modern, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) which are known to be effective for challenging couplings.[5] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is often necessary to facilitate the deprotonation of the amine coupling partner and promote the catalytic cycle.[4]
-
-
Interference from the Hydroxyl Group: The alcohol functionality is generally tolerant of Buchwald-Hartwig conditions, but under strongly basic conditions, it could potentially be deprotonated and interact with the catalyst.
-
Solution: While protection of the alcohol (e.g., as a silyl ether like TBDMS) is an option, it is often not necessary.[10] First, focus on optimizing the ligand and base for the C-N coupling. If side reactions related to the alcohol are suspected, then protection should be considered.
-
Recommended Parameter Adjustments for Buchwald-Hartwig Amination:
| Parameter | Standard Conditions | Recommended Adjustment for this compound | Rationale |
| Protection | N/A | Protect NH₂ with Boc group | Prevents self-coupling and catalyst inhibition. |
| Pd Precatalyst | Pd₂(dba)₃ | XPhos Pd G3 or BrettPhos Pd G3 | Ensures consistent generation of the active Pd(0) species.[5] |
| Ligand | P(t-Bu)₃ | BrettPhos or RuPhos | Bulky, electron-rich ligands accelerate C-Cl bond activation and reductive elimination.[5][11] |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu or LHMDS | Stronger, non-nucleophilic bases are more effective for aryl chlorides and less nucleophilic amines.[4] |
| Solvent | Toluene, Dioxane | Toluene or CPME (Cyclopentyl methyl ether) | Aprotic solvents are standard; ensure they are anhydrous and degassed. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are often required for activating C-Cl bonds. |
Question 3: I am struggling with amide bond formation. Standard coupling reagents like EDC/HOBt are giving me a complex mixture. Why is this happening?
Answer:
Forming an amide via the primary amine of this compound can be complicated by the presence of the primary alcohol, which can also act as a nucleophile, leading to ester formation as a significant side product.
Causality & Optimization Strategy:
-
Competitive O-Acylation: The primary alcohol is nucleophilic and can compete with the amine in reacting with the activated carboxylic acid, forming an ester byproduct.
-
Solution 1 (Selective Reaction Conditions): The amino group is generally more nucleophilic than the alcohol. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor N-acylation over O-acylation.
-
Solution 2 (Protection Strategy): The most reliable method to ensure chemoselectivity is to protect the alcohol. A silyl ether, such as a TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) group, is an excellent choice as it is robust to many amide coupling conditions and can be easily removed later with a fluoride source (e.g., TBAF).[9]
-
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing effect of the adjacent chloro substituent can slightly reduce the nucleophilicity of the amino group, potentially slowing down the desired reaction.[12][13]
-
Solution: Ensure complete activation of the carboxylic acid. Using a more potent coupling reagent system like HATU or HBTU with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) can drive the reaction more effectively.
-
Decision Tree for Amide Coupling Strategy:
Caption: Decision-making process for amide coupling.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect any functional groups on this compound before attempting a cross-coupling reaction at the chloride position?
A1: Yes, in most cases, protection is highly recommended. The primary amino group is a potent inhibitor of palladium catalysts and can lead to self-coupling side reactions in Buchwald-Hartwig aminations.[1][4] Protecting it as a Boc-carbamate is a standard and effective strategy. The primary alcohol is generally more tolerant, but if you are using very strong bases or observing unexpected side reactions, protecting it as a silyl ether (TBDMS, TIPS) is a prudent step.[9] An orthogonal protecting group strategy allows for selective deprotection later in your synthesis.[9]
Q2: What is the best "all-around" palladium catalyst and ligand combination for coupling with this aryl chloride?
A2: There is no single "best" combination for all reactions, but for activating the challenging C-Cl bond in your substrate, modern Buchwald biarylphosphine ligands are the gold standard.[11][14] A highly effective starting point would be to use a G3 or G4 precatalyst like XPhos Pd G3 or BrettPhos Pd G3 .[5] These precatalysts are air-stable, easy to handle, and reliably generate the active catalytic species, leading to more reproducible results, especially for difficult substrates.[5]
Q3: Can I perform a reaction on the alcohol (e.g., oxidation, etherification) before the cross-coupling?
A3: Yes, this is a viable synthetic strategy. For example, you could protect the amine (e.g., with Boc), then oxidize the alcohol to an aldehyde, and then perform a Suzuki or Buchwald-Hartwig coupling. The key is to choose protecting groups and reaction conditions that are compatible. For instance, a Boc group is stable to many oxidative conditions (like DMP or Swern oxidation) and typical cross-coupling conditions.
Q4: How does the 2-chloro substituent affect the reactivity of the 3-amino group?
A4: The chlorine atom is electron-withdrawing via induction, which decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group.[12] This makes the amine less nucleophilic and slightly less basic compared to an unsubstituted aniline. While this effect is not drastic, it can mean that amide coupling reactions may require more potent activating agents or slightly longer reaction times to achieve full conversion.[15]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-(3-amino-2-chlorophenyl)methanol
-
Preparation: To an oven-dried Schlenk tube, add N-Boc-(3-amino-2-chlorophenyl)methanol (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and cesium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling with O-TBDMS-(3-amino-2-chlorophenyl)methanol
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv.), HATU (1.1 equiv.), and DIPEA (3.0 equiv.) in anhydrous DMF. Stir at room temperature for 15 minutes to pre-activate the acid.
-
Amine Addition: Add a solution of O-TBDMS-(3-amino-2-chlorophenyl)methanol (1.0 equiv.) in anhydrous DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Addressing common side reactions in the synthesis of 2-chloro-N-phenylaniline - Benchchem.
- Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines - Benchchem.
- Protecting groups.
- Buchwald–Hartwig amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Optimization of conditions for the Suzuki-Miyaura coupling.
- Protecting Groups - Organic Synthesis.
- Protecting group - Wikipedia.
- Test experiments for optimization of the Suzuki-Miyaura coupling reactions.
- Protective Groups - Organic Chemistry Portal.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
- Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine - Benchchem.
- Influence of chlorine substituents on biological activity of chemicals: a review (Reprinted from J Prakt Chem, vol 341, pg 417-435, 1999)
- Effect of chloromethyl substituent vs methyl substituent on yields of nitr
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchG
- New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings - Chemical Review and Letters.
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- 2. Protective Groups [organic-chemistry.org]
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
removal of impurities from crude (3-Amino-2-chlorophenyl)methanol
An In-Depth Technical Guide to the Purification of (3-Amino-2-chlorophenyl)methanol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of crude this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Introduction to this compound
This compound is a valuable chemical intermediate in medicinal chemistry and organic synthesis.[1][2][3][4] Its structure contains a primary aromatic amine, a benzyl alcohol, and a chloro-substituent, giving it a unique combination of basicity, polarity, and reactivity. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products. This guide addresses the common impurities encountered and provides detailed methodologies for their removal.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered before starting the purification process.
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile depends heavily on the synthetic route. A common pathway is the reduction of a corresponding nitro-compound. Therefore, you should anticipate:
-
Unreacted Starting Materials: Such as the nitro-precursor, (2-chloro-3-nitrophenyl)methanol, or the corresponding benzoic acid if the reduction of the acid was the synthetic route.
-
Intermediates: Incomplete reduction can lead to intermediates like nitroso or hydroxylamine species.
-
Side-Products: Over-reduction or side reactions can generate various by-products. For instance, reactions involving reagents like Sn+HCl or Fe+HCl can sometimes lead to different isomers or related substances.[5]
-
Inorganic Salts: If a metal-acid reduction was performed (e.g., SnCl₂, Fe/HCl), residual inorganic salts are a very common impurity after initial workup.[5]
-
Solvents and Reagents: Residual solvents from the reaction or initial extraction can be present.
Q2: What is the best first step to assess the purity and complexity of my crude sample?
A: Before attempting any large-scale purification, a small-scale analytical assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method. It will give you a qualitative idea of the number of components in your mixture. For aromatic amines, it's critical to use a mobile phase containing a small amount of base (e.g., 0.5-1% triethylamine) to prevent streaking on the silica plate.[6]
-
Proton NMR (¹H NMR): A crude ¹H NMR spectrum can provide invaluable information on the major components and their relative ratios, helping you identify the main product and potentially the structures of major impurities by comparing them to the expected starting material and product spectra.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the method of choice. It provides accurate information on the percentage purity of your main compound and the number of other impurities.[7]
Q3: My compound is a light-yellow solid, but it's turning brown/dark upon standing. What is happening and how can I prevent it?
A: Aromatic amines are notoriously sensitive to air and light and can undergo oxidation, leading to the formation of highly colored polymeric impurities.[8] (4-aminophenyl)methanol, a related compound, is also known to be air and light sensitive.[9]
-
Prevention: Work reasonably quickly, avoid prolonged exposure to bright light, and store the crude and purified material under an inert atmosphere (like nitrogen or argon) in a cool, dark place, such as a refrigerator.
Part 2: Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful purification technique, but aromatic amines like this compound present a specific challenge due to their basicity.
Core Problem & Causality
Q: My compound is streaking severely on my TLC plate and giving broad, poorly resolved peaks during column chromatography on silica gel. Why?
A: This is the most common issue encountered when purifying basic compounds on standard silica gel.
-
Expertise & Experience: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amino group (-NH₂) on your molecule undergoes a strong acid-base interaction with these silanols. This interaction causes a portion of your compound to bind very tightly to the stationary phase, leading to poor elution, tailing (streaking), and often, irreversible adsorption and loss of yield.[6][10]
Workflow Diagram: Chromatography Method Selection
Caption: Logic for selecting the appropriate chromatography method.
Experimental Protocol: Flash Chromatography with a Basic Modifier
This protocol is designed to counteract the acidic nature of silica gel.
-
Slurry Preparation: Dry-load your crude this compound onto a small amount of silica gel. This is often superior to wet-loading for polar compounds as it can improve resolution.
-
Column Packing: Pack a suitable size flash chromatography column with silica gel using your starting mobile phase.
-
Mobile Phase Preparation: Prepare your eluent system (e.g., a gradient of Ethyl Acetate in Hexane or Dichloromethane/Methanol). Crucially, add 0.5-1% triethylamine (Et₃N) to both of your mobile phase solvents before mixing. This "competing amine" will neutralize the acidic silanol sites on the silica, allowing your compound to elute cleanly.[6]
-
Equilibration: Equilibrate the packed column with at least 3-5 column volumes of the initial mobile phase (containing Et₃N). This ensures the entire stationary phase is basified before you load your sample.
-
Loading and Elution: Load your sample onto the column and begin the elution, collecting fractions and monitoring by TLC (remember to use a basified TLC eluent as well).
-
Fraction Analysis: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
Troubleshooting Table: Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Streaking/Tailing | Strong acid-base interaction between the amine and silica gel. | Add a competing base like 0.5-1% triethylamine or ammonium hydroxide to your eluent.[10][11] Alternatively, use an amine-functionalized silica column.[10] |
| Low Mass Recovery | Irreversible adsorption of the product onto the acidic silica gel. | Deactivate the silica by pre-eluting the column with your basified mobile phase. Ensure your crude material is fully dissolved before loading. |
| Co-elution with Impurities | Insufficient selectivity of the chosen solvent system. | Optimize the solvent system using TLC. Try different solvent systems (e.g., Dichloromethane/Methanol instead of Ethyl Acetate/Hexane). A shallower gradient during elution can also improve separation. |
| Product Degradation on Column | The compound is unstable on silica for extended periods. | Run the column faster (if possible without sacrificing resolution). Consider using a less acidic stationary phase like basic alumina or switching to reversed-phase chromatography.[6] |
Part 3: Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, especially at larger scales, provided a suitable solvent system can be found.[12]
Core Problem & Causality
Q: How do I select the best solvent for recrystallizing this compound?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble in the hot solvent or remain soluble as the solution cools.
-
Expertise & Experience: Given the molecule's structure (polar -OH and -NH₂ groups, less polar chlorophenyl ring), a single solvent may not be ideal. A two-solvent system is often effective. You will need one solvent in which the compound is soluble (a "solvent") and another in which it is insoluble (an "anti-solvent").
Data Table: Suggested Recrystallization Solvent Systems
| Solvent System (Solvent:Anti-solvent) | Rationale & Expected Behavior | Troubleshooting Tips |
| Ethanol / Water | The compound is likely soluble in hot ethanol. Water is an anti-solvent. This is a good starting point for polar compounds. | If it oils out, add a little more ethanol to the hot solution. Cool slowly. Losses can be higher than in other systems.[13] |
| Ethyl Acetate / Hexanes | Ethyl acetate should dissolve the compound when heated. Hexanes act as the anti-solvent to induce crystallization upon cooling. | This is a very common and effective system for moderately polar compounds. Ensure the solution is fully dissolved before adding hexanes. |
| Toluene | Toluene is less polar and may provide good solubility at high temperatures and poor solubility at low temperatures. Good for removing more polar impurities. | May require heating to a higher temperature. Ensure adequate ventilation. |
| Isopropanol / Water | Similar to Ethanol/Water, but isopropanol is less polar than ethanol, which might improve yield. | Losses during recrystallization from isopropanol can be lower than with ethanol for some compounds.[13] |
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "solvent" (e.g., ethyl acetate). Add the solvent portion-wise until everything just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like inorganic salts), perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add the "anti-solvent" (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "solvent" to redissolve the cloudiness.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to forming pure, large crystals.[12]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Q: My compound "oiled out" as a liquid instead of forming crystals. What should I do?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid in that solvent mixture.
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount of the primary "solvent" to decrease the saturation level. Then, allow it to cool much more slowly, perhaps by insulating the flask. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.
Part 4: Troubleshooting Guide: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the amine group to separate it from neutral or acidic impurities.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolve: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and extract it with an acidic aqueous solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[14]
-
Separate Layers: Separate the two layers. Keep the aqueous layer and discard the organic layer (or save it for analysis of impurities).
-
Basify: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 5 M NaOH) until the pH is strongly basic (pH > 10). The protonated amine will be neutralized, causing the free base product to precipitate or become insoluble in water.
-
Back-Extract: Extract the basified aqueous solution with fresh portions of an organic solvent. The purified product will now move back into the organic layer.
-
Wash and Dry: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
References
- US Patent US8455691B2. (2013). Process for the purification of aromatic amines.
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
-
ChemBK. (4-aminophenyl)methanol. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit. (2022). Chromotography with free amines?[Link]
-
ResearchGate. (2018). Substances yield after recrystallization from different solvents. [Link]
-
Japan International Cooperation Agency. III Analytical Methods. [Link]
-
Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
CP Lab Safety. this compound, 95% Purity. [Link]
-
MDPI. (2023). Evolution of Jiang-Flavor Daqu's Characteristics During Different Storage Stages and Influence on Simulated Brewing Fermentation. [Link]
-
MySkinRecipes. (3-Amino-2-fluorophenyl)methanol. [Link]
- Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
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- 2. labsolu.ca [labsolu.ca]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. env.go.jp [env.go.jp]
Technical Support Center: Managing Regioselectivity of Reactions Involving (3-Amino-2-chlorophenyl)methanol
Welcome to the technical support center for (3-Amino-2-chlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of directing reactions to specific positions on this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired regiochemical outcomes.
Understanding the Reactivity of this compound
The regioselectivity of reactions involving this compound is governed by the interplay of electronic and steric effects of its three substituents: the amino (-NH₂), chloro (-Cl), and hydroxymethyl (-CH₂OH) groups.
-
Amino Group (-NH₂): A potent activating, ortho, para-directing group due to its strong electron-donating resonance effect (+R).[1][2][3]
-
Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating and primarily a meta-director through its inductive electron-withdrawing effect (-I).
-
Chloro Group (-Cl): This is a deactivating, yet ortho, para-directing group.[4][5] Its inductive effect (-I) withdraws electron density from the ring, making it less reactive, but its resonance effect (+R) directs incoming electrophiles to the ortho and para positions.[4]
The positions on the aromatic ring relative to the substituents are numbered as follows for clarity in this guide:
Caption: Numbering of the aromatic ring of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Electrophilic Aromatic Substitution
Question 1: I am attempting a nitration/halogenation reaction and getting a mixture of products. How can I favor substitution at the C4 position?
Answer:
Achieving high regioselectivity in electrophilic aromatic substitution on this substrate is challenging due to the competing directing effects of the substituents. The amino group is a strong ortho, para-director, making positions C4 and C6 the most activated.[1][2][3] However, the bulky chloro group at C2 sterically hinders the C6 position, making C4 the more likely site for electrophilic attack.
Troubleshooting Strategy: Protecting the Amino Group
The high reactivity of the amino group can lead to side reactions and a mixture of products. Protecting the amino group as a less activating group, such as an amide (e.g., using acetic anhydride to form an acetanilide), can modulate its directing strength and improve selectivity.
Experimental Protocol: Acetyl Protection of the Amino Group
-
Dissolution: Dissolve this compound in a suitable solvent like glacial acetic acid.
-
Acylation: Add acetic anhydride to the solution and stir at room temperature.
-
Hydrolysis: After the reaction is complete (monitored by TLC), pour the reaction mixture into cold water to precipitate the acetyl-protected product.
-
Isolation: Filter the solid, wash with water, and dry.
With the amino group protected, its activating effect is attenuated, allowing for more controlled electrophilic substitution. The subsequent electrophilic substitution (e.g., nitration) can then be performed, followed by deprotection of the amino group under acidic or basic conditions to yield the desired C4-substituted product.
Question 2: Why is substitution at the C5 position so difficult to achieve?
Answer:
The C5 position is meta to the strongly activating amino group and meta to the weakly deactivating hydroxymethyl group. Electrophilic attack at this position is electronically disfavored. The carbocation intermediate formed by attack at C5 would not be as well-stabilized by the resonance donation from the amino group as the intermediates for C4 and C6 attack.
Section 2: Metal-Catalyzed Cross-Coupling Reactions
Question 3: I am trying to perform a Suzuki-Miyaura coupling at the C2 position (displacing the chlorine atom), but I am observing low yields and significant decomposition. What is going wrong?
Answer:
While the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, the direct coupling at the C2 position of this compound can be problematic due to several factors:
-
Catalyst Deactivation: The free amino group can coordinate to the palladium catalyst, leading to catalyst deactivation.
-
Steric Hindrance: The proximity of the amino and hydroxymethyl groups to the chloro substituent can sterically hinder the oxidative addition step, which is a crucial part of the catalytic cycle.[6]
Troubleshooting Strategy: Ligand Selection and Protecting Groups
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can facilitate the oxidative addition step and improve catalyst turnover.
-
Protecting Groups: Protecting both the amino and hydroxyl groups is highly recommended. The amino group can be protected as a carbamate (e.g., Boc or Cbz), and the hydroxyl group as a silyl ether (e.g., TBDMS) or benzyl ether.[7][8][9] This prevents catalyst poisoning and reduces steric hindrance.
Experimental Protocol: Suzuki-Miyaura Coupling at C2
-
Protection: Protect the amino and hydroxyl groups of this compound using standard protocols.
-
Reaction Setup: In a degassed solvent (e.g., dioxane/water), combine the protected substrate, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Deprotection: After aqueous workup and purification, the protecting groups can be removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the desired biaryl product.
Question 4: How can I achieve a Buchwald-Hartwig amination at the C2 position?
Answer:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination at the C2 position is susceptible to catalyst inhibition by the free amino group.[10][11]
Troubleshooting Strategy: Protecting the Amino Group and Ligand Optimization
Protecting the amino group is essential. A Boc protecting group is a common choice as it is stable to the basic reaction conditions and can be readily removed later.[9] The choice of ligand is also critical for a successful reaction. Sterically hindered biarylphosphine ligands often give good results in these transformations.[12]
Caption: Workflow for Buchwald-Hartwig Amination.
Section 3: Directed ortho-Metalation (DoM)
Question 5: I want to introduce a substituent at the C6 position. Is Directed ortho-Metalation a viable strategy?
Answer:
Yes, Directed ortho-Metalation (DoM) is an excellent strategy for functionalizing the C6 position.[13][14] The amino group is a powerful directing group for lithiation. However, the acidic proton of the amino group and the hydroxyl group will be deprotonated first by the strong organolithium base. Therefore, protection of both functional groups is necessary.
Troubleshooting Strategy: Choice of Directing and Protecting Groups
-
Protection/Directing Group: The amino group can be protected as a pivalamide or a carbamate, which are effective directing groups for ortho-lithiation.[13] The hydroxyl group should also be protected, for instance, as a methoxymethyl (MOM) ether.
-
Lithiation Conditions: The reaction is typically carried out at low temperatures (-78 °C) using a strong lithium base like n-butyllithium or sec-butyllithium in an ethereal solvent like THF.
Experimental Protocol: Directed ortho-Metalation at C6
-
Protection: Protect the amino group as a pivalamide and the hydroxyl group as a MOM ether.
-
Lithiation: Dissolve the protected substrate in dry THF and cool to -78 °C. Slowly add a solution of n-butyllithium.
-
Quenching with Electrophile: After stirring for a period to allow for lithiation, add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide).
-
Workup and Deprotection: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product. Subsequent deprotection will yield the C6-functionalized product.
Section 4: Synthesis of Heterocycles
Question 6: I am interested in using this compound to synthesize a quinoline derivative. What is a general approach?
Answer:
This compound is a valuable precursor for the synthesis of substituted quinolines. A common strategy involves the aerobic oxidation of the amino alcohol to form the heterocyclic ring system.[15]
Troubleshooting Strategy: Catalyst System and Reaction Conditions
The choice of catalyst is crucial for achieving high yields. Copper-based catalyst systems, often in the presence of a co-catalyst like TEMPO, are effective for this type of transformation.[15] The reaction is typically carried out in a suitable solvent under an atmosphere of air or oxygen.
Caption: General pathway for quinoline synthesis.
Summary of Regioselective Strategies
| Target Position | Recommended Reaction | Key Considerations |
| C4 | Electrophilic Aromatic Substitution | Protect the amino group to control reactivity. |
| C2 (Cl substitution) | Suzuki-Miyaura or Buchwald-Hartwig Coupling | Protect both amino and hydroxyl groups; use appropriate ligands. |
| C6 | Directed ortho-Metalation | Protect both amino and hydroxyl groups; the protected amino group acts as the directing group. |
This technical guide provides a starting point for managing the regioselectivity of reactions with this compound. Successful outcomes will depend on careful consideration of the electronic and steric factors at play, as well as optimization of reaction conditions. For further assistance, please do not hesitate to contact our technical support team.
References
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Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Organic Chemistry Frontiers. Retrieved from [Link]
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American Chemical Society. (n.d.). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Mechanisms for reactions of halogenated compounds. Part 2. Orienting effects of chlorine substituents in nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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American Chemical Society. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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Vedantu. (n.d.). In electrophilic aromatic substitution reaction of class 12 chemistry CBSE. Retrieved from [Link]
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Semantic Scholar. (1978, January 17). Mechanisms for reactions of halogenated compounds. Part 2. Orienting effects of chlorine substituents in nucleophilic aromatic substitution. Retrieved from [Link]
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Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, December 27). Activating effects of amino and hydroxyl groups in different pH. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
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American Chemical Society. (2019, November 19). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
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Comfort First. (2025, December 3). This compound. Retrieved from [Link]
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PubMed. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Retrieved from [Link]
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American Chemical Society. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
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Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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HETEROCYCLES. (1990). AMINO ACIDS AS SYNTHONS FOR HETEROCYCLES. FORMATION OF 1,2,4- TRIAZINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. Retrieved from [Link]
-
Heterocyclic Letters. (2024). CODEN. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (3-Aminophenyl)methanol. PMC. Retrieved from [Link]
-
National Institutes of Health. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
American Chemical Society. (2019, December 24). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with (3-Amino-2-chlorophenyl)methanol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with (3-Amino-2-chlorophenyl)methanol in their reaction media. We provide a structured approach to troubleshooting, from fundamental principles to advanced, actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Question 1: Why does this compound exhibit poor solubility in many common organic solvents?
Answer: The solubility behavior of this compound is governed by its distinct molecular structure, which contains both polar and non-polar features.
-
Polar Functional Groups: The molecule has a primary amine (-NH₂) group and a primary alcohol (-CH₂OH) group. Both groups can participate in strong intermolecular hydrogen bonding, both as donors and acceptors.[1] These strong interactions make the molecule cohere to itself, requiring significant energy to be broken by a solvent.
-
Aromatic Ring: The chlorinated benzene ring is largely non-polar and hydrophobic.
-
Structural Analogy: As an amino alcohol, its properties are influenced by both the amino and alcohol functionalities.[1][2] This dual nature means it often has limited solubility in purely non-polar solvents (like hexane), which cannot disrupt the hydrogen bonding, and also in some polar solvents that may not favorably interact with its hydrophobic aromatic core.[3][4]
This combination of a rigid, hydrophobic ring and highly polar, hydrogen-bonding groups results in a molecule that is often "partially soluble" in a wide range of solvents but highly soluble in very few.
Question 2: What is a good starting point for solvent screening?
Answer: A logical starting point involves testing solvents that can address both the polar and non-polar characteristics of the molecule.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | The hydroxyl group of the solvent can effectively hydrogen-bond with the amine and alcohol groups of the solute.[5] |
| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents have strong dipole moments and can act as hydrogen bond acceptors, helping to solvate the polar groups.[4] |
| Chlorinated | Dichloromethane (DCM) | Often a moderate choice, its polarity can offer some interaction with the polar groups while being compatible with the chlorophenyl ring. |
Begin with small-scale solubility tests at room temperature before proceeding to larger-scale reactions.
Question 3: Can I simply heat the reaction mixture to dissolve the compound?
Answer: Yes, increasing the temperature is a common and effective strategy to increase the solubility of most solids, including this compound.[6] Heating provides the necessary kinetic energy for solvent molecules to overcome the intermolecular forces within the solid solute.[6]
However, you must consider the following:
-
Thermodynamic vs. Kinetic Solubility: Heating may lead to a supersaturated solution. The compound could precipitate out of the solution if it cools down, which can be problematic for reactions requiring prolonged homogeneity or during workup.[6]
-
Compound & Reagent Stability: Ensure that this compound and all other reagents in your mixture are stable at the elevated temperature. Check for decomposition points and potential side reactions.
-
Solvent Boiling Point: The temperature should be kept safely below the boiling point of your chosen solvent.[6]
Part 2: In-Depth Troubleshooting Guide
If initial solvent screening and gentle heating are insufficient, the following advanced strategies can be employed.
Issue 1: Persistent insolubility in the desired reaction solvent.
Solution A: Co-Solvent Systems
A co-solvent system, which is a mixture of two or more miscible solvents, can dramatically enhance solubility where a single solvent fails.[7][8][9] The principle is to combine solvents with different properties to create a medium that can effectively solvate all parts of the solute molecule.[10]
Common Co-Solvent Strategies:
-
For Non-Polar Solvents (e.g., Toluene, Hexane): Add a small amount of a polar co-solvent like ethanol or THF. The polar co-solvent can "bridge the gap" by interacting with the amine and alcohol groups, while the bulk non-polar solvent solvates the aromatic ring.[8]
-
For Polar Aprotic Solvents (e.g., THF, DCM): Adding a small percentage of a polar protic solvent like methanol can disrupt the strong self-association (hydrogen bonding) of the amino alcohol, facilitating its dissolution.
Workflow for Implementing a Co-Solvent System:
Caption: Workflow for selecting a co-solvent.
Solution B: pH Modification / Salt Formation
For reactions in protic media, or for reactions where a salt form of the reactant is acceptable, pH modification is a powerful tool. The basicity of the amino group is key to this strategy.
Mechanism of pH-Dependent Solubility: The primary amine group (-NH₂) on this compound can be protonated by an acid to form a cationic ammonium salt (-NH₃⁺). This ionic salt form is typically much more soluble in polar solvents, especially water and alcohols, than the neutral parent compound.[11][12][13]
Caption: Effect of pH on the ionization and solubility.
Experimental Protocol:
-
For Aqueous or Alcoholic Media: Before adding the this compound, add a stoichiometric equivalent of a suitable acid (e.g., hydrochloric acid, acetic acid) to the solvent.
-
Stir the acidified solvent.
-
Slowly add the this compound. It should dissolve readily as it forms the corresponding salt in situ.
-
Caution: This approach fundamentally changes the reactant. It is only suitable if the salt form is compatible with your downstream reaction chemistry. The presence of acid may not be suitable for all reaction types.
Part 3: Key Experimental Protocols
Protocol 3.1: Systematic Solvent and Co-Solvent Screening
This protocol provides a structured method to efficiently test multiple solvent conditions.
Materials:
-
This compound
-
A selection of solvents (e.g., Methanol, THF, DCM, Toluene, DMF)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Magnetic stir plate and small stir bars
-
Vortex mixer
Procedure:
-
Preparation: Weigh 10 mg of this compound into each vial. This provides a consistent starting concentration.
-
Initial Screen (Single Solvents):
-
To each vial, add 0.5 mL of a single test solvent.
-
Cap the vials and vortex for 30 seconds.
-
Place on a stir plate and stir vigorously for 15 minutes at room temperature.
-
Visually inspect for dissolution. Classify as "Fully Soluble," "Partially Soluble," or "Insoluble."
-
-
Co-Solvent Screen (for promising systems):
-
Take a vial classified as "Partially Soluble" or "Insoluble" in a primary solvent (e.g., Toluene).
-
Add a co-solvent (e.g., Ethanol) dropwise (approx. 25-50 µL at a time).
-
Vortex and stir after each addition, observing for any change in solubility.
-
Continue until the solid dissolves or until the co-solvent constitutes ~20% of the total volume.
-
-
Temperature Effect:
-
For vials where the compound is partially soluble, gently warm the vial (e.g., to 40-50°C in a water bath) while stirring.
-
Observe if dissolution occurs.
-
Allow the vial to cool to room temperature and observe if the compound precipitates.
-
References
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- Co-solvent: Significance and symbolism. (2025). Google AI Search.
- Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central.
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
- This compound 136774-74-8 wiki. (n.d.). Guidechem.
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Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility . Industrial & Engineering Chemistry Research. [Link]
- This compound. (2025). Comfort First.
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Physical properties of organic compounds . (2022). Chemistry LibreTexts. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of (3-Amino-2-chlorophenyl)methanol: The Definitive Role of X-ray Crystallography
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The precise arrangement of atoms dictates a compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural validation of (3-Amino-2-chlorophenyl)methanol, a key building block in medicinal chemistry. While spectroscopic methods provide valuable preliminary data, we will demonstrate through a detailed, field-proven workflow why single-crystal X-ray crystallography stands as the gold standard for absolute structural elucidation.
This compound (C₇H₈ClNO) is a substituted benzyl alcohol derivative whose utility in synthesis is significant.[1][2][3] Its potential for forming diverse hydrogen bonding networks, coupled with the electronic effects of the chloro and amino substituents, makes a precise understanding of its solid-state conformation critical. This guide is intended for researchers, scientists, and drug development professionals who require not just a confirmation of identity, but a deep understanding of molecular architecture.
Part 1: Initial Characterization via Spectroscopic and Spectrometric Methods
Before undertaking the more rigorous process of X-ray diffraction, a preliminary characterization of this compound is essential to confirm its chemical identity and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C). For this compound, we would expect the following:
-
¹H NMR: Distinct signals for the aromatic protons, the methylene protons of the alcohol, the alcohol proton, and the amine protons. The splitting patterns and chemical shifts would be influenced by the relative positions of the chloro, amino, and methanol groups.
-
¹³C NMR: Signals corresponding to each unique carbon atom in the molecule, including the seven carbons of the substituted benzyl group.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key expected absorptions for this compound would include:
-
O-H stretch: A broad band characteristic of the alcohol group.
-
N-H stretches: One or two sharp peaks corresponding to the primary amine.
-
C-H stretches: Signals for both aromatic and aliphatic C-H bonds.
-
C=C stretches: Absorptions typical of the aromatic ring.
-
C-O stretch: A strong band for the alcohol C-O bond.
-
C-Cl stretch: A signal in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. For this compound (MW: 157.6 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[1]
Comparative Summary of Spectroscopic Data
While these techniques are powerful for confirming the presence of functional groups and the overall connectivity of atoms, they fall short of providing a definitive 3D structure. NMR can suggest through-space interactions via techniques like NOESY, but it describes the molecule's average conformation in solution. IR and MS confirm functional groups and molecular formula, respectively, but offer no stereochemical or conformational information.
| Technique | Information Provided | Limitations |
| ¹H & ¹³C NMR | Connectivity of atoms, chemical environments. | Provides solution-state, time-averaged data; does not define solid-state conformation or intermolecular interactions. |
| IR Spectroscopy | Presence of functional groups (e.g., -OH, -NH₂, C-Cl). | No information on atomic arrangement or bond lengths/angles. |
| Mass Spectrometry | Molecular weight and elemental formula. | No structural or conformational information. |
Part 2: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal.[4][5] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, we can generate a three-dimensional map of electron density and, from that, an exact model of the atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.[4]
The following protocol outlines the necessary steps to validate the structure of this compound, a process that, to our knowledge, has not yet been reported in the literature.
Experimental Protocol: A Self-Validating Workflow
The causality behind this experimental design is to ensure the production of a high-quality, single crystal suitable for diffraction, followed by a rigorous data collection and refinement process to yield an unambiguous structural model.
Caption: Workflow for X-ray crystallographic structure validation.
-
Material Acquisition: Obtain high-purity this compound powder (commercially available, typically >97% purity).[6]
-
Solvent Screening: Dissolve small amounts of the compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, or solvent mixtures) to find a system where the compound is sparingly soluble.
-
Crystal Growth: The most common and effective method for small molecules is slow evaporation.
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.
-
Loosely cap the vial to allow the solvent to evaporate slowly over several days at room temperature.
-
Crystals suitable for X-ray diffraction will appear as well-formed, transparent solids. A crystal size of approximately 0.1-0.3 mm in each dimension is ideal.[7]
-
-
Crystal Mounting: Carefully select a high-quality crystal with sharp edges and no visible defects and mount it on a goniometer head.
-
Data Collection:
-
Place the goniometer on the diffractometer. A modern instrument equipped with a CCD or CMOS detector is standard.
-
Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
An X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is used.
-
Collect a series of diffraction images while rotating the crystal through a range of angles.
-
-
Data Processing: The collected diffraction spots are indexed to determine the unit cell dimensions and the crystal's space group.[5]
-
Structure Solution: The initial positions of the atoms are determined from the diffraction intensities using computational methods such as SHELXT.
-
Structure Refinement: The atomic model is refined against the experimental data using software like SHELXL. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best fit between the calculated and observed diffraction patterns.[7]
Anticipated Results and Comparison with a Known Structure
While no published structure for this compound exists, we can predict the type of data it would yield and compare it to the known crystal structure of its close analog, (3-Aminophenyl)methanol.[8]
| Parameter | Hypothetical: this compound | Experimental: (3-Aminophenyl)methanol[8] | Significance of Comparison |
| Formula | C₇H₈ClNO | C₇H₉NO | Confirms the addition of Cl and loss of H. |
| Molecular Weight | 157.60 | 123.15 | Basic check of composition. |
| Crystal System | Monoclinic or Orthorhombic (Predicted) | Orthorhombic | Provides insight into crystal packing symmetry. |
| Space Group | e.g., P2₁/c (Predicted) | Pca2₁ | Defines the symmetry elements within the unit cell. |
| Key Bond Lengths (Å) | C-Cl: ~1.74 ÅC-N: ~1.40 ÅC-O: ~1.43 Å | N/AC-N: 1.398 ÅC-O: 1.425 Å | Provides absolute, high-precision measurements of atomic distances, confirming bonding. |
| Key Bond Angles (°) | C-C-Cl: ~120°C-C-N: ~121° | N/AC-C-N: 121.04° | Defines the precise geometry of the molecule. |
| Intermolecular Interactions | N-H···O, O-H···N hydrogen bonds; potential Cl···H or Cl···π interactions. | N-H···O and O-H···N hydrogen bonds forming a 2D network. | Reveals how molecules pack in the solid state, which influences physical properties. |
The presence of the chlorine atom is expected to subtly alter bond lengths and angles and may introduce different intermolecular packing motifs compared to the non-chlorinated analog. X-ray crystallography is the only technique that can reveal these fine details with certainty.
Caption: Predicted intermolecular interactions in the crystal lattice.
Conclusion: The Unparalleled Authority of X-ray Crystallography
While NMR, IR, and MS are indispensable tools for routine chemical analysis, they provide an incomplete picture of molecular reality. They confirm what a molecule is, but not definitively how it exists in three-dimensional space. For this compound, these techniques would confirm its identity but leave critical questions unanswered about its solid-state conformation and the subtle interplay of its functional groups.
X-ray crystallography transcends these limitations by providing a direct, high-resolution visualization of the atomic arrangement.[4] It is a self-validating system where the final structural model is rigorously checked against the primary experimental data. The resulting information—precise bond lengths, bond angles, and a detailed map of intermolecular forces—is fundamental for rational drug design, polymorphism studies, and understanding structure-property relationships. For any application where the three-dimensional structure is paramount, X-ray crystallography is not just an alternative; it is the definitive and authoritative method of choice.
References
- Vertex AI Search. (3-amino-2-chloro-phenyl)methanol.
-
Wikipedia. X-ray crystallography. [Link]
-
National Center for Biotechnology Information. (3-Aminophenyl)methanol. [Link]
-
National Center for Biotechnology Information. x Ray crystallography. [Link]
-
International Union of Crystallography. Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[2][5]thiazolo[3,2-a]pyridine-4-carboxamide. [Link]
-
MDPI. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. [Link]
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A Comparative Analysis of the Biological Activity of (3-Amino-2-chlorophenyl)methanol Derivatives and Analogs
An objective comparison of the product's performance with other alternatives, supported by experimental data.
This guide provides a comparative analysis of the biological activities of derivatives and structural analogs containing the (3-Amino-2-chlorophenyl)methanol core. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from recent studies. The focus is on understanding the structure-activity relationships (SAR) that govern their efficacy and exploring the mechanistic insights behind their functions.
The this compound scaffold, while a simple molecule, presents key structural features—a halogenated aromatic ring and an amino group—that are pivotal in medicinal chemistry for establishing interactions with biological targets.[1] This guide examines how incorporating this core motif into more complex heterocyclic systems modulates their pharmacological profiles.
Anticancer Activity: A Structural Comparison
The development of novel anticancer agents is critical for overcoming challenges like drug resistance and low specificity.[2] Several studies have explored derivatives containing the chlorophenyl-amino moiety, revealing potent cytotoxic activity against various cancer cell lines.
Imidazo[1,2-α]pyridine Derivatives
A series of 3-aminoimidazo[1,2-α]pyridine compounds were synthesized and evaluated for their cytotoxicity against three cancer cell lines: MCF-7 (breast), HT-29 (colon), and B16F10 (melanoma).[2] The core structure features a p-chlorophenyl group at the C-3 position, a key component for activity.
Experimental Insight: The choice of these specific cell lines allows for a broad assessment of a compound's potential. MCF-7 is a luminal A breast cancer model, HT-29 represents colorectal adenocarcinoma, and B16F10 is a highly metastatic melanoma line, thus testing the derivatives against cancers with different origins and characteristics. The cytotoxic activity was quantified using the Trypan Blue Exclusion Assay, a reliable method for assessing cell membrane integrity.[2]
Comparative Data:
| Compound ID | C-2 Substitution | C-3 Substitution | Cell Line | IC50 (µM) | Reference |
| 12 | Nitro-phenyl | p-chlorophenyl | HT-29 | 4.15 ± 2.93 | [2] |
| 18 | 2,4-difluorophenyl | p-chlorophenyl amine | B16F10 | 14.39 ± 0.04 | |
| 18 | 2,4-difluorophenyl | p-chlorophenyl amine | MCF-7 | 14.81 ± 0.20 | |
| 14 | Tolyl | p-chlorophenyl amine | B16F10 | 21.75 ± 0.81 | [2] |
| 11 | Indole | Not Specified | HT-29 | 18.34 ± 1.22 | [2] |
Structure-Activity Relationship (SAR) Analysis: The data clearly indicates that substitutions at the C-2 and C-3 positions of the imidazo[1,2-α]pyridine scaffold are critical for anticancer activity.
-
Compound 12 , with a potent electron-withdrawing nitro group at C-2 and a p-chlorophenyl group at C-3, demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line (IC50 = 4.15 µM).[2]
-
Compound 18 , featuring a 2,4-difluorophenyl moiety at C-2, showed the highest activity against the B16F10 melanoma cell line.
-
The presence of a tolyl group in Compound 14 also conferred significant cytotoxicity against B16F10 cells.[2]
Experimental Workflow: Cell Viability Assay
The following diagram illustrates a typical workflow for assessing the cytotoxicity of chemical compounds on cancer cell lines.
Caption: Workflow for In Vitro Cytotoxicity Assessment.
Antimicrobial Activity
The chlorophenyl motif is also a key feature in compounds designed to combat microbial pathogens. Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria as well as fungi.
Benzo[f]chromene and Nicotinonitrile Derivatives
A study on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile revealed favorable antimicrobial activities.[3] Similarly, a series of nicotinonitrile derivatives containing a 4'''-chlorophenyl group were synthesized and showed remarkable activity against various microbes.[4]
Experimental Insight: The antimicrobial efficacy is often determined using the cup-plate or disk diffusion method to measure the zone of inhibition (IZ), followed by microdilution assays to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). These assays provide a comprehensive view of both the static (inhibitory) and cidal (killing) activity of the compounds.
Comparative Data for Benzo[f]chromene Derivative (Compound 4):
| Microbial Strain | Type | Inhibition Zone (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Staphylococcus aureus | Gram (+) | 22 | 62.5 | 125 | [3] |
| Bacillus subtilis | Gram (+) | 26 | 31.25 | 62.5 | [3] |
| Escherichia coli | Gram (-) | 20 | 62.5 | 125 | [3] |
| Pseudomonas aeruginosa | Gram (-) | 16 | 125 | 250 | [3] |
| Candida albicans | Fungus | 24 | 31.25 | 62.5 | [3] |
SAR Analysis: The benzo[f]chromene derivative demonstrated broad-spectrum activity, with particularly strong efficacy against Bacillus subtilis and Candida albicans.[3] For the nicotinonitrile series, while specific quantitative data is not provided in the abstract, the study highlights that both 2-methoxy and 2-amino nicotinonitrile derivatives showed good to remarkable activities, indicating that modifications around the nicotinonitrile core can significantly influence potency.[4] The SAR study of a library of bipyrazole carbaldehydes further revealed that incorporating biphenyl and thiophenyl moieties alongside a chlorophenyl group can lead to excellent antibacterial and antifungal activity.[5]
Experimental Workflow: MIC Determination
The diagram below outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a hallmark of many diseases.[6] Derivatives incorporating the chlorophenyl structure have shown promise as potent anti-inflammatory agents by modulating key signaling pathways.
Pyrrole Derivatives
A study of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a pyrrole derivative, demonstrated significant anti-inflammatory and immunomodulatory effects in both in vitro and in vivo models.[7][8]
Experimental Insight: The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, a classic test for acute inflammation. To understand the mechanism, a lipopolysaccharide (LPS)-induced systemic inflammation model was used to measure the effect on key pro-inflammatory (TNF-α) and anti-inflammatory (TGF-β1, IL-10) cytokines. This dual approach provides evidence of both physiological effect and the underlying molecular mechanism.[7][8]
Comparative In Vivo Data (14-Day Treatment):
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) | Serum TNF-α Level | Serum TGF-β1 Level | Reference |
| Control | - | 0% | Normal | Normal | [7][8] |
| Compound 3f | 10 | Significant (p < 0.001) | - | - | [7][8] |
| Compound 3f | 20 | Significant (p < 0.001) | - | - | [7][8] |
| Compound 3f | 40 | Significant (p < 0.001) | Significantly Decreased (p=0.032) | Significantly Increased (p=0.045) | [7][8] |
| Diclofenac | 25 | Significant (p < 0.001) | - | - | [7][8] |
Mechanistic Insights: Repeated administration of the pyrrole derivative (Compound 3f) potently inhibited paw edema.[7][8] Mechanistically, the compound significantly suppressed the production of the pro-inflammatory cytokine TNF-α while markedly elevating the level of the anti-inflammatory cytokine TGF-β1.[7][8] This suggests an immunomodulatory mechanism that actively shifts the cytokine balance towards inflammation resolution. The effect on another anti-inflammatory cytokine, IL-10, was not significant, indicating a selective modulation of signaling pathways.[7][8]
Signaling Pathway Modulation
The anti-inflammatory action of many compounds involves the inhibition of the NF-κB pathway, which is a central mediator of inflammatory gene expression, including TNF-α.[9] The observed decrease in TNF-α suggests that these chlorophenyl-containing derivatives may target upstream signaling components of this pathway.
Caption: Proposed mechanism for anti-inflammatory action.
Conclusion
This comparative guide demonstrates that the this compound scaffold is a valuable starting point for developing potent therapeutic agents. By incorporating the chlorophenyl-amino motif into diverse heterocyclic systems such as imidazopyridines, benzochromenes, and pyrroles, researchers have developed derivatives with significant anticancer, antimicrobial, and anti-inflammatory activities.
Key structure-activity relationship insights reveal that:
-
For anticancer activity, substitutions at positions adjacent to the chlorophenyl ring, such as with electron-withdrawing groups or other halogenated moieties, can dramatically enhance cytotoxicity against specific cancer cell lines.[2]
-
For antimicrobial effects, the core heterocyclic structure and its substituents determine the spectrum and potency of the activity.[3]
-
For anti-inflammatory action, derivatives can achieve potent effects by modulating critical cytokine pathways, such as suppressing TNF-α and enhancing TGF-β1, pointing to a sophisticated immunomodulatory mechanism.[7][8]
Further research on these promising derivatives may lead to the development of novel and more effective therapeutic agents for a range of diseases.
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Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. [Link]
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Differentiating (3-Amino-2-chlorophenyl)methanol from its Positional Isomers: A GC-MS-Based Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, safety, and efficacy of pharmaceutical intermediates and final products. (3-Amino-2-chlorophenyl)methanol, a key building block in various synthetic pathways, can be accompanied by several positional isomers during its synthesis. These isomers, with the same molecular weight and formula (C7H8ClNO), often exhibit similar physical and chemical properties, making their differentiation a significant analytical challenge.[1][2] This guide provides a comprehensive, in-depth technical comparison of how to differentiate this compound from its other positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely accessible analytical technique.
The Challenge of Isomeric Differentiation
Positional isomers of substituted aromatic compounds can co-elute or have very similar retention times in gas chromatography, and their mass spectra can be nearly identical, especially without careful optimization of analytical parameters.[3] The subtle differences in their structures, however, lead to nuanced variations in their chromatographic behavior and mass spectral fragmentation patterns. This guide will elucidate these differences and provide a robust methodology for their distinct identification.
Experimental Workflow: A Step-by-Step Approach
The following experimental protocol is designed to achieve optimal separation and identification of this compound and its positional isomers. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Caption: Figure 1. Experimental workflow for the differentiation of this compound isomers by GC-MS.
Experimental Protocol
1. Sample Preparation:
-
Prepare individual standard solutions of this compound and its potential positional isomers (e.g., (2-Amino-3-chlorophenyl)methanol, (3-Amino-4-chlorophenyl)methanol, etc.) at a concentration of 1 mg/mL in methanol.[4]
-
Prepare a mixed solution containing all isomers to evaluate the chromatographic separation.
2. Gas Chromatography (GC) Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 280°C.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Column: A non-polar or medium-polarity capillary column is recommended to achieve separation based on boiling point and subtle polarity differences. A common choice is a (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
3. Mass Spectrometry (MS) Parameters:
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230°C.[4]
-
Quadrupole Temperature: 150°C.[4]
-
Scan Range: m/z 40-200. This range is sufficient to capture the molecular ion and key fragments of the target isomers.
Differentiating Isomers: A Two-Fold Approach
The differentiation of this compound from its positional isomers relies on two key aspects of the GC-MS data: chromatographic separation (retention time) and mass spectral fragmentation patterns .
Chromatographic Separation: The Role of Retention Time
Positional isomers, despite having the same molecular weight, often exhibit slight differences in their boiling points and polarities due to intramolecular interactions (e.g., hydrogen bonding) and steric effects. These differences can be exploited for chromatographic separation.
The elution order of the isomers on a non-polar column like DB-5ms is primarily influenced by their boiling points. Generally, isomers with stronger intermolecular forces (like intramolecular hydrogen bonding) may have slightly higher boiling points and thus longer retention times.
Expected Elution Order (Predicted):
While the exact elution order would need to be confirmed experimentally, we can predict a likely sequence based on the potential for intramolecular hydrogen bonding between the amino, chloro, and methanol groups. For instance, an ortho arrangement of the amino and methanol groups could lead to stronger intramolecular hydrogen bonding, potentially increasing its volatility and leading to an earlier elution compared to a meta or para arrangement where such bonding is less favorable.
Mass Spectral Fragmentation: The Fingerprint of an Isomer
Electron ionization (EI) at 70 eV imparts significant energy to the analyte molecules, causing them to fragment in a reproducible manner. The resulting fragmentation pattern is a unique "fingerprint" that can be used for identification. While the mass spectra of positional isomers can be very similar, the relative intensities of certain fragment ions can differ significantly, providing a basis for differentiation.
Key Fragmentation Pathways for (Amino-chlorophenyl)methanol Isomers:
The fragmentation of these isomers is expected to be driven by the presence of the aromatic ring, the benzylic alcohol group, the amino group, and the chlorine atom.
-
Molecular Ion (M+): A prominent molecular ion peak should be observed at m/z 157, with an isotopic peak at m/z 159 (due to the 37Cl isotope) with an intensity of approximately one-third of the M+ peak.[5]
-
Loss of H2O ([M-18]+): The benzylic alcohol can readily lose a water molecule.
-
Loss of CH2OH ([M-31]+): Cleavage of the C-C bond between the ring and the methanol group.
-
Loss of Cl ([M-35]+): Cleavage of the C-Cl bond.[5]
-
Loss of HCl ([M-36]+): A common fragmentation for ortho-substituted chloroanilines.[5]
-
Tropylium Ion Formation: Aromatic compounds often rearrange to form the stable tropylium ion (C7H7+) at m/z 91, although substitution will affect this.
-
Benzylic Cleavage: The bond alpha to the aromatic ring is prone to cleavage.
The relative positions of the substituents will influence the stability of the resulting fragment ions, leading to variations in the relative abundances of these peaks in the mass spectra of the different isomers. For example, the proximity of the amino and chloro groups in this compound may influence the propensity for HCl loss compared to other isomers.
Comparative Data Summary
The following table summarizes the expected key differentiating features for this compound and two of its potential positional isomers. Note: The retention times and relative abundances are illustrative and should be confirmed with authentic standards.
| Isomer | Predicted Relative Retention Time | Key Differentiating Mass Fragments (m/z) and Expected Relative Abundance |
| This compound | 1.00 | M+ (157): Moderate to High[M-HCl]+ (121): Potentially enhanced due to ortho Cl and meta NH2 arrangement.[M-CH2OH]+ (126): Moderate |
| (2-Amino-3-chlorophenyl)methanol | < 1.00 | M+ (157): Moderate to High[M-H2O]+ (139): Potentially enhanced due to ortho NH2 and CH2OH interaction.[M-Cl]+ (122): Moderate |
| (3-Amino-4-chlorophenyl)methanol | > 1.00 | M+ (157): Moderate to High[M-Cl]+ (122): Prominent[M-CH2OH]+ (126): Moderate |
Conclusion
The successful differentiation of this compound from its positional isomers by GC-MS is an achievable but nuanced task. It requires a systematic approach that leverages both chromatographic separation and mass spectral interpretation. By carefully optimizing the GC method to maximize the separation of isomers and by closely examining the unique fragmentation patterns, researchers can confidently identify and quantify these critical compounds. The methodology outlined in this guide provides a robust framework for achieving this analytical goal, thereby ensuring the quality and integrity of research and development in the pharmaceutical industry.
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral (3-Amino-2-chlorophenyl)methanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Enantiomeric Purity
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. (3-Amino-2-chlorophenyl)methanol and its derivatives are vital chiral building blocks in the synthesis of a range of pharmacologically active compounds. As with many chiral molecules, the individual enantiomers of these derivatives can exhibit vastly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or worse, contribute to undesirable side effects or toxicity.
Therefore, the precise measurement of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a non-negotiable aspect of process development, quality control, and regulatory submission.[1][2] This guide provides an in-depth comparison of the principal analytical methodologies for this task, grounded in practical expertise and validated protocols. We will explore the causality behind methodological choices, ensuring that the selected technique is not only accurate but also fit for its intended purpose throughout the drug development lifecycle.
Comparative Analysis of Core Methodologies
The determination of enantiomeric excess for compounds like this compound derivatives, which possess both an amino and a hydroxyl stereocenter, requires techniques that can effectively discriminate between subtle three-dimensional differences. The primary methods employed are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[2][3] | High resolution and accuracy, broad applicability, well-established for regulatory acceptance.[1][4] | Requires specific, often expensive, chiral columns; method development can be time-consuming.[1] |
| Chiral GC | Separation of volatile enantiomers on a CSP. Analytes must be thermally stable.[5] | Excellent for volatile compounds, high sensitivity, requires small sample sizes.[6] | Not suitable for non-volatile or thermally labile compounds; often requires derivatization to increase volatility.[5][7] |
| NMR with Chiral Solvating Agents (CSAs) | A chiral solvating agent is added to the sample, forming transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[8][9][10] | Rapid analysis, no physical separation needed, provides direct observation and structural information.[11] | Lower sensitivity than chromatography, potential for signal overlap, CSA selection can be trial-and-error.[8][9] |
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric purity assessment in the pharmaceutical industry.[2] The separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP).[3] The differing stability of these complexes results in different retention times, allowing for quantification.
Causality of Column Choice: For amino alcohol derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(phenylcarbamate) derivatives (e.g., Chiralcel® OD, Chiralpak® IE), are often the first choice.[4][12] These phases offer a versatile range of interactions (π-π, hydrogen bonding, dipole-dipole) that are effective at resolving the enantiomers of molecules containing both aromatic rings and hydrogen-bond donor/acceptor groups, like our target compound.[3]
The Alternative for Volatile Analytes: Chiral Gas Chromatography (GC)
Chiral GC operates on a similar principle to HPLC but in the gas phase.[5] It is exceptionally sensitive but requires that the analyte be volatile and thermally stable. For this compound derivatives, direct analysis is often challenging due to their polarity and low volatility.
The Necessity of Derivatization: To make these compounds suitable for GC analysis, derivatization of both the amino and alcohol functional groups is typically required.[5] A common strategy is acylation (e.g., with trifluoroacetic anhydride) to cap the polar groups, reduce hydrogen bonding, and increase volatility.[5] While effective, this adds a step to the workflow and introduces potential sources of variability or racemization if not carefully controlled.
The Direct Approach: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
While chromatography physically separates enantiomers, NMR spectroscopy can distinguish them in the same solution.[13] In an achiral solvent, the NMR spectra of two enantiomers are identical. However, upon adding a chiral solvating agent (CSA), transient diastereomeric complexes are formed. These complexes are no longer mirror images and, therefore, have different magnetic environments, leading to separate peaks for each enantiomer in the NMR spectrum.[8][9]
Expert Insight: The power of the NMR method lies in its speed and directness.[11] There is no need for extensive method development or column screening. It is particularly useful for rapid screening during reaction optimization. The key is finding an effective CSA that induces a sufficient chemical shift difference (ΔΔδ) for baseline resolution of at least one pair of signals. For amino alcohols, common CSAs include chiral acids like (R)-(-)-Mandelic acid or Pirkle's alcohol.[10]
Experimental Workflows & Protocols
A self-validating protocol is essential for trustworthiness. Each workflow must include a system suitability test (SST) to ensure the analytical system is performing correctly before sample analysis, as mandated by regulatory guidelines like ICH Q2(R2).[14][15][16][17]
Chiral HPLC Workflow
The workflow for a chiral HPLC method is systematic, moving from system preparation to data analysis.
Caption: Chiral HPLC workflow from preparation to final report.
Detailed Protocol: Chiral HPLC
-
System: HPLC with UV detector.
-
Column: Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard at the same concentration.
-
System Suitability:
-
Inject the racemic standard.
-
Acceptance Criterion: The resolution between the two enantiomer peaks must be ≥ 1.5.
-
-
Procedure:
-
Once system suitability is confirmed, inject the sample solution.
-
Identify the peaks corresponding to each enantiomer based on the retention times from the racemic standard.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation:
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
NMR with CSA Workflow
The NMR workflow is simpler, focusing on sample preparation and direct spectral analysis.
Caption: NMR with CSA workflow for direct enantiomeric ratio analysis.
Detailed Protocol: ¹H NMR with Chiral Solvating Agent
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Chiral Solvating Agent (CSA): (R)-(-)-Mandelic Acid.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative into an NMR tube.
-
Add ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum. This serves as a reference.
-
To the same tube, add ~1.1 molar equivalents of (R)-(-)-Mandelic Acid. Ensure it dissolves completely.
-
-
Procedure:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Compare the spectrum with the reference. Identify a proton signal (e.g., the methine proton -CHOH-) that has split into two distinct signals corresponding to the two diastereomeric complexes.
-
Optimize the phasing and baseline correction for the selected signals.
-
-
Calculation:
-
Carefully integrate the two separated signals.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
-
Conclusion and Recommendations
The choice of method for assessing the enantiomeric purity of this compound derivatives is dictated by the specific requirements of the analysis.
-
For formal quality control, release testing, and regulatory submissions, the robustness, high accuracy, and established validation protocols of Chiral HPLC make it the unequivocal method of choice.[1][4] Its ability to achieve baseline separation provides unambiguous and precise quantification.
-
For high-throughput screening, reaction monitoring, and rapid process development, NMR spectroscopy with a chiral solvating agent offers unparalleled speed and efficiency.[8][9] It provides a direct and sufficiently accurate measure of enantiomeric ratio without the need for lengthy chromatographic development.
-
Chiral GC remains a powerful technique but is best reserved for derivatives that are inherently volatile or can be easily and reliably derivatized without risk of racemization.[5][6]
Ultimately, a well-equipped development laboratory will leverage both chromatography and spectroscopy. NMR can guide the rapid optimization of asymmetric syntheses, while HPLC provides the validated, high-precision data required to move a drug candidate forward with confidence. The adoption of these scientifically sound and well-understood analytical procedures is fundamental to ensuring the quality and safety of chiral pharmaceuticals.[14][18]
References
-
Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. [Link]
-
Zhang, T., et al. (2012). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications. [Link]
-
Li, T., & Armstrong, D. W. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. NIH National Center for Biotechnology Information. [Link]
-
Jeon, J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. [Link]
-
Tsymbal, A., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]
-
Freire, F., & Seco, J. M. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. NIH National Center for Biotechnology Information. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. PubMed Central. [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]
-
Le, A. N., & Anslyn, E. V. (2015). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. [Link]
-
Various Authors. (n.d.). NMR Chiral solvating agents. ResearchGate. [Link]
-
Guttman, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed. [Link]
-
Nelson, E., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. [Link]
-
ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Moaddel, R., et al. (2018). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Ye, B. H., & Lee, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT GmbH. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Younes, A. A., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Various Authors. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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comparing the efficacy of (3-Amino-2-chlorophenyl)methanol as a synthon to similar building blocks
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. (3-Amino-2-chlorophenyl)methanol emerges as a synthon of significant interest, offering a unique combination of functionalities: a nucleophilic amino group, a versatile primary alcohol, and a strategically placed chloro substituent on the aromatic ring. This guide provides an in-depth technical comparison of this compound with analogous synthons, supported by experimental data and detailed protocols to inform rational synthetic design. We will delve into the nuanced interplay of electronic and steric effects that govern its reactivity and explore its utility in key chemical transformations relevant to drug discovery.
The Influence of Molecular Architecture on Reactivity
The efficacy of this compound as a synthon is dictated by the electronic and steric interplay between its three key functional groups: the meta-amino group, the ortho-chloro atom, and the benzylic methanol moiety.
-
Electronic Effects : The amino group (-NH₂) is a potent activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. This enhances the ring's nucleophilicity. Conversely, the chloro group (-Cl) is an electronegative atom that withdraws electron density via the inductive effect (-I), deactivating the ring. However, it also possesses lone pairs that can be donated through resonance (+M), directing electrophilic attack to the ortho and para positions. In this compound, these effects create a unique electronic environment that influences the reactivity of both the aromatic ring and the benzylic alcohol.
-
Steric Effects : The positioning of the chloro group ortho to the methanol and meta to the amine introduces steric hindrance that can modulate the accessibility of these functional groups to incoming reagents. This can be advantageous in achieving regioselectivity in certain reactions.
Caption: General workflow for the synthesis of 8-chloroquinolines.
N-Alkylation
The amino group of this compound can undergo N-alkylation to introduce further diversity. The nucleophilicity of the amino group is a key determinant of the reaction's efficiency. Due to the electron-withdrawing inductive effect of the adjacent chloro group, the amino group in this compound is expected to be less nucleophilic than that in (3-aminophenyl)methanol. This may necessitate the use of stronger bases or more reactive alkylating agents to achieve comparable yields and reaction rates.
Experimental Protocols
The following is a detailed protocol for the chemoselective oxidation of an aminobenzyl alcohol, based on the work of Reddy et al. This protocol can serve as a starting point for the oxidation of this compound.
Protocol: Copper-Catalyzed Aerobic Oxidation of (2-Amino-5-chlorophenyl)methanol
Materials:
-
(2-Amino-5-chlorophenyl)methanol (1 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
4-Dimethylaminopyridine (DMAP) (10 mol%)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (1 mol%)
-
Acetonitrile (CH₃CN) (5 mL)
-
Oxygen balloon
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add (2-Amino-5-chlorophenyl)methanol (1 mmol), CuI (10 mol%), DMAP (10 mol%), and TEMPO (1 mol%).
-
Add acetonitrile (5 mL) to the flask.
-
Fit the flask with an oxygen balloon.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
The reaction is expected to be complete in approximately 4 hours.
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the crude product by column chromatography on silica gel.
Expected Outcome:
Based on the reported data, this procedure should yield 2-Amino-5-chlorobenzaldehyde with an approximate isolated yield of 65%.[1]
Conclusion
This compound is a valuable and versatile synthon, offering multiple points for chemical modification. Its efficacy, when compared to simpler, non-halogenated analogs like (3-aminophenyl)methanol, presents a trade-off. The presence of the ortho-chloro substituent tempers the reactivity of both the benzylic alcohol and the amino group, as evidenced by lower yields in oxidation reactions. This reduced reactivity is a direct consequence of the chloro group's electron-withdrawing inductive effect and steric hindrance.
However, the chloro atom is not merely a deactivating group; it is a strategic functional handle. It allows for the introduction of a chlorine atom into the final molecule, which can be crucial for modulating biological activity, or it can serve as a site for further transformations, such as cross-coupling reactions. Therefore, while reactions involving this compound may require more forcing conditions or yield slightly less product compared to its non-halogenated congeners, its ability to introduce a key halogen substituent into complex molecules makes it an indispensable tool for the medicinal chemist. The choice between this synthon and its alternatives should be guided by the specific synthetic goal, weighing the potential for slightly lower yields against the strategic advantage of incorporating a chloro-substituent.
References
-
Reddy, C. B. R., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Synlett, 25(19), 2754-2758. This is the primary source for the experimental data in the table. The specific yields and reaction times are taken directly from this publication. [Link]
Sources
A Comparative Guide to the Synthetic Utility of (3-Amino-2-chlorophenyl)methanol in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. (3-Amino-2-chlorophenyl)methanol, a halogenated aminobenzyl alcohol, presents a unique combination of functionalities that make it a valuable intermediate in medicinal chemistry. This guide provides an in-depth technical comparison of its synthetic utility, particularly in the construction of quinazoline scaffolds, benchmarked against its unsubstituted analog and a constitutional isomer. We will delve into the mechanistic rationale behind its reactivity and provide detailed experimental protocols to support its application.
Introduction: The Strategic Advantage of Ortho-Chloro Substitution
This compound is a bifunctional molecule featuring a nucleophilic amino group and a primary alcohol, both attached to a benzene ring bearing a chloro substituent ortho to the amino group. This specific substitution pattern is not merely an arbitrary variation; it imparts distinct electronic and steric characteristics that can be strategically exploited in organic synthesis. The electron-withdrawing nature of the chlorine atom modulates the nucleophilicity of the adjacent amino group, while its steric bulk can influence the regioselectivity of certain reactions. This guide will explore these effects in the context of a highly relevant transformation: the synthesis of 2-substituted quinazolines.
Core Application: Copper-Catalyzed Cascade Synthesis of 2-Substituted Quinazolines
One of the most powerful applications of aminobenzyl alcohols is in the one-pot synthesis of quinazolines, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. A notable and efficient method involves a copper-catalyzed cascade reaction with aldehydes.[1][2] This transformation proceeds through a sequence of reactions including oxidation of the alcohol to an aldehyde, imine formation, and subsequent cyclization and aromatization.
Below is a generalized experimental protocol for this synthesis, which serves as a foundation for comparing the performance of different aminobenzyl alcohol derivatives.
General Experimental Protocol: Synthesis of 2-Substituted Quinazolines
Materials:
-
(Aminophenyl)methanol derivative (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 20 mol%)
-
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-HO-TEMPO) (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Oxygen (balloon)
Procedure:
-
To a dried Schlenk tube, add the (aminophenyl)methanol derivative (1.0 mmol), aldehyde (1.2 mmol), CuCl (9.9 mg, 0.1 mmol), DABCO (22.4 mg, 0.2 mmol), and 4-HO-TEMPO (17.2 mg, 0.1 mmol).
-
Evacuate and backfill the tube with oxygen three times, then leave it under an oxygen atmosphere (balloon).
-
Add toluene (5 mL) and stir the mixture at 100 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted quinazoline.
Comparative Performance Analysis
To objectively assess the synthetic utility of this compound, we will compare its projected performance against two key alternatives: the parent compound (2-aminophenyl)methanol and its isomer, (2-amino-6-chlorophenyl)methanol. The data for the alternatives are derived from the work of Chen et al. in their synthesis of 2-phenylquinazoline.[1]
| Starting Material | Structure | Reported Yield (%)[1] | Analysis of Substituent Effects |
| (2-Aminophenyl)methanol | ![]() | 85 | Baseline: The unsubstituted ring provides good reactivity due to the unhindered and electronically neutral nature of the aniline moiety. |
| (2-Amino-6-chlorophenyl)methanol | ![]() | 78 | Steric Hindrance & Electronic Withdrawal: The chloro group ortho to both the amino and hydroxymethyl groups introduces significant steric hindrance, which can impede the approach of reactants and catalysts. Electronically, the chloro group deactivates the ring, reducing the nucleophilicity of the amino group. These combined effects likely contribute to the slightly lower yield compared to the unsubstituted analog. |
| This compound | ![]() | Projected: Good to Excellent | Modulated Reactivity: The chloro group is ortho to the amino group but meta to the hydroxymethyl group. This positioning reduces the nucleophilicity of the amino group through its inductive effect, potentially leading to a more controlled reaction.[3][4][5] However, the steric hindrance around the amino group is less pronounced than in the 2-amino-6-chloro isomer. This balance of electronic deactivation and reduced steric hindrance is anticipated to result in good to excellent yields, potentially offering advantages in terms of selectivity and reaction control. |
Mechanistic Insights and the Role of the Ortho-Chloro Substituent
The copper-catalyzed synthesis of quinazolines from aminobenzyl alcohols and aldehydes is a cascade process. The reaction is believed to proceed through the following key steps:
-
Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde in the presence of the copper catalyst and an oxidant (in this case, oxygen).
-
Imine Formation: The in-situ generated amino-aldehyde then condenses with the added aldehyde to form an imine intermediate.
-
Cyclization and Aromatization: Intramolecular cyclization of the imine, followed by oxidative aromatization, leads to the final quinazoline product.
The presence of the ortho-chloro substituent in this compound is expected to influence these steps in several ways:
-
Amino Group Nucleophilicity: The electron-withdrawing inductive effect of the chlorine atom decreases the electron density on the nitrogen atom of the amino group.[3][4][5] This reduced nucleophilicity can slow down the initial imine formation step, potentially leading to a more controlled reaction and minimizing side products.
-
Steric Effects: While the ortho-chloro group does introduce some steric bulk, its position relative to the amino group is less sterically demanding than in the 2-amino-6-chlorophenyl isomer. This allows for efficient interaction with the aldehyde during imine formation.
-
Influence on Acidity: The chloro substituent can also influence the acidity of the N-H protons, which may play a role in the cyclization and aromatization steps.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed synthetic pathway for the formation of a 2-substituted 8-chloroquinazoline from this compound and an aldehyde.
Alternative Synthetic Routes and Comparative Discussion
While the copper-catalyzed cascade reaction is a highly efficient method, other synthetic strategies for quinazolines exist. For instance, the reaction of 2-aminobenzonitriles with Grignard reagents followed by cyclization offers an alternative route. However, this approach often requires harsher conditions and may not be as atom-economical as the one-pot synthesis from aminobenzyl alcohols.
The choice between this compound and its non-chlorinated counterpart, (3-aminophenyl)methanol, will largely depend on the desired final product. If the 8-chloro substituent is a necessary feature for the biological activity of the target molecule, then this compound is the clear choice. The chloro group can act as a handle for further functionalization through cross-coupling reactions or influence the pharmacokinetic properties of the molecule.
When comparing with other halogenated aminobenzyl alcohols, the position of the halogen is paramount. As demonstrated by the lower yield with (2-amino-6-chlorophenyl)methanol, steric hindrance can play a significant role. The 2-chloro substitution in this compound offers a favorable balance of electronic modulation without excessive steric hindrance, making it a potentially superior building block in many synthetic contexts.
Conclusion
This compound is a versatile and valuable building block for the synthesis of bioactive heterocycles, particularly quinazolines. Its unique substitution pattern, featuring an ortho-chloro group relative to the amine, provides a strategic advantage by modulating the reactivity of the amino group. This allows for controlled and efficient participation in cascade reactions, such as the copper-catalyzed synthesis of 2-substituted quinazolines.
Compared to its unsubstituted analog, this compound introduces a key chloro-substituent that is often found in pharmaceutically active compounds. Furthermore, its reactivity profile is likely to be more favorable than that of more sterically hindered isomers. For medicinal chemists and drug development professionals, this compound represents a strategic choice for accessing a diverse range of complex molecules with the potential for significant biological activity. The provided experimental protocol serves as a robust starting point for the exploration of its synthetic utility in the development of novel therapeutics.
References
-
Chen, Z., et al. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using the combination of cerium nitrate hexahydrate and ammonium chloride leads to a wide range of 2-substituted quinazolines in good yields. The Journal of Organic Chemistry, 78(22), 11342–11348. [Link]
-
Gassman, P. G., & Granrud, J. E. (1984). Electronic and steric effects in the reactions of anilines with N-chlorosuccinimide. The Journal of Organic Chemistry, 49(12), 2114–2118. [Link]
-
Han, B., et al. (2012). CuCl/DABCO/4-HO-TEMPO as the catalysts and oxygen as the terminal oxidant enabled an efficient aerobic oxidative synthesis of 2-substituted quinazolines and 4H-3,1-benzoxazines from the one-pot reaction of aldehydes with 2-aminobenzylamines and 2-aminobenzyl alcohols, respectively. The Journal of Organic Chemistry, 77(2), 1136–1142. [Link]
-
Wang, C., et al. (2010). A simple and efficient, ligand-free copper-catalyzed approach to quinazoline derivatives uses readily available substituted (2-bromophenyl)methylamines and amides as starting materials. The Journal of Organic Chemistry, 75(22), 7936–7938. [Link]
-
Johnson, K. (2018, May 28). Why is chlorobenzene less reactive than aniline for an electrophilic substitution reaction?. Quora. [Link]
-
Mondal, R., et al. (2019). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using the combination of cerium nitrate hexahydrate and ammonium chloride leads to a wide range of 2-substituted quinazolines in good yields. The Journal of Organic Chemistry, 84(5), 2626-2641. [Link]
-
Hao, Z., et al. (2022). Readily available Co(OAc)2·4 H2O catalyzes convenient and efficient dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones or nitriles to provide quinolines or quinazolines in good yields in one pot under mild conditions. The Journal of Organic Chemistry, 87(19), 12596–12607. [Link]
-
Parua, S., et al. (2018). Acceptorless dehydrogenative coupling of 2-aminobenzylamine with benzyl alcohol and 2-aminobenzylalcohol with benzonitrile enables the synthesis of quinazolines. The Journal of Organic Chemistry, 83(18), 11154–11166. [Link]
-
Chen, M., et al. (2014). A commercially available Ru3(CO)12/Xantphos/t-BuOK catalyst system enables a straightforward ruthenium-catalyzed dehydrogenative synthesis of 2-arylquinazolines. Organic Letters, 16(23), 6028–6031. [Link]
-
Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular iodine catalyses a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines in very good yields. Synlett, 29(07), 979-985. [Link]
-
Various Authors. (2021, February 12). Chlorobenzene is far less reactive than aniline towards electrophilic substitution reaction although chlorine and nitrogen have the same electronegativity why?. Quora. [Link]
Sources
Cross-Validation of Analytical Methods for the Characterization of (3-Amino-2-chlorophenyl)methanol: A Comparative Guide
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for the cross-validation of analytical methods essential for the characterization of (3-Amino-2-chlorophenyl)methanol, a key intermediate in pharmaceutical synthesis. The integrity of analytical data for such starting materials is foundational to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural steps to explain the causality behind methodological choices, ensuring a robust and defensible analytical strategy.
The process of method validation confirms that an analytical procedure is suitable for its intended purpose.[1] Cross-validation becomes critical when two or more distinct methods are used to measure the same analyte, ensuring data consistency across different laboratories, technologies, or during method lifecycle updates.[1][2] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[3][4]
Strategic Selection of Orthogonal Analytical Techniques
The selection of analytical methods must be tailored to the physicochemical properties of this compound. This molecule possesses a primary amine, a hydroxyl group, and a chlorinated aromatic ring, rendering it polar and UV-active.
Caption: Chemical Structure of this compound.
Based on this structure, we select two powerful, yet distinct, analytical techniques for cross-validation:
-
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV). This is the quintessential technique for assay and impurity profiling in pharmaceutical quality control. Its robustness, precision, and the analyte's chromophore make it an ideal primary method for quantification. A reversed-phase C18 column is the logical choice, effectively retaining the moderately polar analyte while allowing for separation from potential non-polar or highly polar impurities using a water/acetonitrile gradient.
-
Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS provides orthogonal data by separating components based on their polarity (LC) and then identifying them by their mass-to-charge ratio (MS).[5] This high degree of specificity is invaluable for confirming peak identity and detecting co-eluting impurities that might be missed by UV detection alone.[6] For this compound, Electrospray Ionization (ESI) in positive mode is the clear choice, as the primary amine group is readily protonated to form a stable [M+H]⁺ ion, ensuring high sensitivity.
The Cross-Validation Workflow: A Self-Validating System
A successful cross-validation study is not merely a set of experiments but a logical workflow designed to prove the equivalence of the chosen methods. Each step builds upon the last, creating a self-validating data package.
Caption: The four-phase workflow for analytical method cross-validation.
Detailed Experimental Protocols
The following protocols are designed for robustness and are suitable for a regulated environment.
Protocol 1: HPLC-UV Method for Assay and Impurity Determination
This method is optimized for quantitative analysis.
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures consistent protonation of the amine for better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. A controlled temperature ensures retention time stability.
-
Detection: 245 nm. This wavelength is selected based on the UV absorbance maximum of the chlorinated aromatic ring.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Protocol 2: LC-MS Method for Identity Confirmation and Specificity
This method is optimized for specificity and sensitivity.[6]
-
Instrumentation: An LC-MS system, preferably with a tandem quadrupole mass spectrometer (LC-MS/MS) for enhanced selectivity.[6]
-
Column: A high-efficiency C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for faster analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-4 min: 2% to 98% B
-
4-5 min: 98% B
-
5.1-6 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound (m/z 158.0).
-
Key Parameters: Optimize capillary voltage, cone voltage, and gas flows for maximum signal intensity.
-
Comparative Performance Data & Acceptance Criteria
The following tables present representative data expected from a successful cross-validation, with acceptance criteria rooted in ICH guidelines.[7]
Table 1: Specificity & Linearity
| Parameter | HPLC-UV | LC-MS | Acceptance Criteria |
|---|---|---|---|
| Peak Purity (DAD) | Pass (>0.999) | N/A | No evidence of co-elution for the main peak. |
| Mass Confirmation | N/A | m/z 158.0 detected | Correct molecular ion observed. |
| Linearity (r²) | 0.9995 | 0.9992 | Correlation coefficient (r²) ≥ 0.999. |
| Range | 0.05 - 1.0 mg/mL | 1 - 500 ng/mL | Method must be linear across the expected working range. |
Table 2: Accuracy & Precision
| Parameter | HPLC-UV | LC-MS | Acceptance Criteria |
|---|---|---|---|
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.7% - 102.0% | 98.0% to 102.0% for assay. |
| Repeatability (%RSD, n=6) | 0.85% | 1.3% | ≤ 2.0% RSD. |
| Intermediate Precision (%RSD) | 1.2% | 1.9% | ≤ 3.0% RSD. |
Table 3: Robustness
| Parameter Varied | HPLC-UV (% Change) | LC-MS (% Change) | Acceptance Criteria |
|---|---|---|---|
| Column Temp (±5 °C) | < 1.5% | < 2.0% | System suitability passes; results within ±5% of initial. |
| Mobile Phase pH (±0.2) | < 2.0% | < 2.5% | System suitability passes; results within ±5% of initial. |
Conclusion: Ensuring Data Integrity through Orthogonal Methods
This guide demonstrates that both the HPLC-UV and LC-MS methods are suitable for their intended purposes in the characterization of this compound. The HPLC-UV method serves as a highly precise and robust tool for routine quality control, while the LC-MS method offers unparalleled specificity for identity confirmation and trace-level analysis.
The successful cross-validation of these orthogonal methods provides a high degree of confidence that the analytical data generated is accurate, reliable, and reproducible.[8][9] This rigorous, scientifically-sound approach is not just good practice; it is a fundamental requirement for building a robust quality framework that can withstand regulatory scrutiny and ultimately ensure patient safety.
References
- Vertex AI Search. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
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- Chan, C. C., et al. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network.
- Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation.
- G, S., et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance.
- D'Hondt, M., et al. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
- ICH. (n.d.). Quality Guidelines.
- Maw, A. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net.
- Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis.
- Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.
- O'Connor, D. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation.
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establishing the purity of (3-Amino-2-chlorophenyl)methanol against a certified reference standard
An In-Depth Technical Guide to Establishing the Purity of (3-Amino-2-chlorophenyl)methanol Against a Certified Reference Standard
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. However, the integrity of the final API is contingent upon the quality of its precursors. This compound is a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Its purity profile directly impacts the impurity profile of the final drug substance, potentially affecting its safety and efficacy. Therefore, establishing the purity of this intermediate is not merely a quality control checkpoint; it is a foundational pillar of drug safety.
This guide provides a comprehensive, multi-faceted analytical strategy for the purity determination of this compound. We will move beyond single-method analyses to construct a self-validating system of orthogonal techniques, comparing a test sample against a well-characterized Certified Reference Standard (CRS). The causality behind each experimental choice will be explained, reflecting a science- and risk-based approach as advocated by global regulatory bodies like the International Council for Harmonisation (ICH).[1][2]
The Cornerstone: The Certified Reference Standard (CRS)
A Certified Reference Standard is a highly purified and well-characterized material that serves as the benchmark for analysis.[3] It provides the "true" value against which test samples are compared. The purity of a CRS is typically assigned using a mass balance approach, accounting for organic impurities, water content, residual solvents, and non-volatile residues.
Table 1: Example Certificate of Analysis for this compound CRS
| Parameter | Method | Result |
| Identity | ¹H-NMR, ¹³C-NMR, MS, FT-IR | Conforms to Structure |
| Purity (by HPLC) | HPLC-UV (254 nm) | 99.92% |
| Purity (by DSC) | Differential Scanning Calorimetry | 99.95% (mole fraction) |
| Water Content | Karl Fischer Titration | 0.03% |
| Residual Solvents | GC-HS | <0.01% |
| Residue on Ignition | USP <281> | <0.01% |
| Assigned Purity | Mass Balance | 99.88% |
A Multi-Pronged Analytical Strategy: Orthogonal Methods for Unquestionable Purity
Relying on a single analytical method can be misleading, as an impurity may co-elute in chromatography or be non-responsive to a specific detector. An orthogonal approach, using techniques with different separation and detection principles, provides a more complete and trustworthy picture of a sample's purity. Our strategy combines chromatographic, thermal, and spectroscopic analyses.
Caption: Orthogonal workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is the premier technique for separating and quantifying impurities in pharmaceutical manufacturing.[4][5] Its high resolving power can separate the main compound from structurally similar process impurities and degradation products.
Causality of Method Design:
-
Technique: Reverse-Phase HPLC (RP-HPLC) is chosen because this compound is a moderately polar organic molecule, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Column: A C18 column is the standard for RP-HPLC, offering robust and versatile separation capabilities for a wide range of molecules.
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (like acetonitrile) is used. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time. The buffer (e.g., phosphate or acetate) is critical to maintain a constant pH, which ensures consistent retention times by keeping the amino group in a single ionic state.
-
Detection: UV detection is selected due to the presence of the chromophoric phenyl ring in the molecule. A photodiode array (PDA) detector is superior as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and impurity identification.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (monitor 220-400 nm for peak purity).
-
Injection Volume: 10 µL.
-
-
Standard Preparation (CRS): Prepare a stock solution of the CRS in 50:50 water:acetonitrile at 1.0 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock.
-
Sample Preparation (Test Sample): Prepare the test sample in the same manner as the CRS at a concentration of 1.0 mg/mL. This higher concentration is used to accurately quantify low-level impurities.
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the working standard (CRS) six times to establish system suitability (RSD of peak area < 2.0%).
-
Inject the test sample solution.
-
Identify the main peak corresponding to this compound.
-
Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities).
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
-
Differential Scanning Calorimetry (DSC): An Absolute Purity Assessment
DSC provides a measure of absolute purity based on the thermodynamic principle of melting point depression.[6] For a crystalline substance, impurities lower and broaden the melting range. This phenomenon is described by the Van't Hoff equation. DSC is considered an absolute method because it does not require a reference standard of the compound itself for calibration.[3]
Causality of Method Design:
-
DSC is chosen as an orthogonal technique to chromatography. It is not based on separation but on a fundamental thermal property. This makes it an excellent confirmatory method for high-purity substances (>98% pure).[3]
-
The key limitation is that the compound must be crystalline, melt without decomposition, and the impurities must be soluble in the melt.[3]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-3 mg of the test sample into a hermetically sealed aluminum pan.
-
Thermal Program:
-
Equilibrate at a temperature well below the expected melting point (e.g., 40 °C).
-
Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melting transition. A slow rate is crucial for allowing thermal equilibrium and achieving accurate results.
-
Use an inert nitrogen purge gas to prevent oxidative degradation.
-
-
Data Analysis:
-
Integrate the melting endotherm.
-
Utilize the instrument's software to perform a purity calculation based on the Van't Hoff equation, which analyzes the shape of the leading edge of the melting peak.
-
The software will report the purity in mole percent.
-
Spectroscopic Confirmation: ¹H-NMR for Identity and Structural Purity
While chromatography and DSC quantify purity, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation and can identify impurities.[7][8][9] Quantitative NMR (qNMR) can also be used as a primary ratio method to determine the assay of the material against a certified internal standard.
Causality of Method Design:
-
¹H-NMR is used as a primary identification test. The chemical shifts, coupling patterns, and integrations of the proton signals create a unique fingerprint of the molecule, confirming its identity against the CRS.
-
It is highly effective at detecting impurities that have different chemical structures, even if they co-elute in HPLC.[9] The non-destructive nature of NMR allows the sample to be recovered for further analysis.[8]
Ensuring Method Validity: Forced Degradation Studies
A critical component of a robust purity analysis is demonstrating that the analytical method is "stability-indicating." This is achieved through forced degradation studies, where the sample is subjected to harsh conditions to intentionally produce degradation products.[10][11] The HPLC method must be able to separate these newly formed degradants from the main compound peak. This is a core requirement of the ICH guidelines.[11][12]
Caption: Workflow for validating a stability-indicating method.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Expose to light according to ICH Q1B guidelines.
The goal is to achieve 5-20% degradation. The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak, and the mass balance is close to 100%.
Comparative Data Summary
The following table presents hypothetical data comparing a test batch of this compound to the CRS, demonstrating the power of the orthogonal approach.
Table 2: Comparative Purity Analysis
| Analytical Method | Certified Reference Standard (CRS) | Test Sample Batch #123 | Observations & Conclusion |
| HPLC Purity (Area %) | 99.92% | 99.65% | Test sample shows two additional small impurities at 0.15% and 0.20%. |
| Largest Unknown Impurity (HPLC) | 0.04% | 0.20% | The primary impurity in the test sample is well below typical reporting thresholds. |
| DSC Purity (Mole %) | 99.95% | 99.70% | The DSC result corroborates the HPLC data, confirming slightly lower purity in the test sample. |
| ¹H-NMR Analysis | Conforms to structure. No extraneous signals observed. | Conforms to structure. Trace signals consistent with toluene observed. | Identity is confirmed. Suggests a need for GC analysis to quantify residual solvent. |
| Conclusion | The CRS is confirmed to be of high purity. | The test sample meets a typical purity specification of >99.5%, but contains identifiable minor impurities. The material is fit for its intended use. |
Conclusion
Establishing the purity of a pharmaceutical intermediate like this compound requires a rigorous, scientifically sound strategy that extends beyond a single measurement. By integrating high-resolution chromatography (HPLC), an absolute thermal method (DSC), and definitive spectroscopic identification (NMR), we create a self-validating system. Comparing the test material against a Certified Reference Standard within this framework provides the highest degree of confidence in the material's quality. Furthermore, validating the primary chromatographic method through forced degradation studies ensures its suitability for future stability testing and quality control, aligning with the stringent expectations of the global pharmaceutical industry.[13][14][15]
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- ICH Guidelines for Analytical Method Valid
- NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards.
- Purity Determination and DSC Tzero Technology. TA Instruments.
- DSC Purity Determin
- Validation of Analytical Procedures Q2(R2). ICH.
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- ICH Q2(R2)
- IMPURITY PROFILING OF PHARMACEUTICALS.
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- Forced degrad
- Forced degrad
- Forced Degradation Studies for Biopharmaceuticals.
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A Guide to the Spectroscopic Characterization of (3-Amino-2-chlorophenyl)methanol: A Comparison of Theoretical Predictions and Experimental Approaches
This guide provides a comprehensive analysis of the spectroscopic properties of (3-Amino-2-chlorophenyl)methanol, a valuable building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical prediction of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and offers detailed protocols for their experimental acquisition. By juxtaposing theoretical and experimental methodologies, this guide aims to provide a robust framework for the structural elucidation and characterization of this and similar substituted benzyl alcohol derivatives.
Theoretical Spectroscopic Analysis
Computational chemistry serves as a powerful predictive tool in modern spectroscopic analysis.[1][2] By employing methods such as Density Functional Theory (DFT), it is possible to generate theoretical spectra that can guide experimental work and aid in the interpretation of complex data.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical ¹H and ¹³C NMR chemical shifts for this compound can be estimated based on the additive effects of the chloro, amino, and hydroxymethyl substituents on the benzene ring. More accurate predictions can be achieved using quantum chemical calculations.[4][5]
Predicted ¹H NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (H4, H5, H6) | 6.7 - 7.3 | Multiplet | 3H |
| CH₂OH | ~4.6 | Singlet | 2H |
| NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |
| OH | 2.0 - 3.0 | Broad Singlet | 1H |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions. The broadness of the NH₂ and OH signals is due to hydrogen bonding and exchange.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Cl | 120 - 125 |
| C-NH₂ | 145 - 150 |
| C-CH₂OH | 140 - 145 |
| Aromatic CH | 115 - 130 |
| CH₂OH | 60 - 65 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Aromatic compounds show a distinctive C-H stretching absorption around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[6][7]
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | O-H and N-H | Stretching (Broad) |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2950 - 2850 | Aliphatic C-H (CH₂) | Stretching |
| 1620 - 1580 | Aromatic C=C | Stretching |
| 1500 - 1450 | Aromatic C=C | Stretching |
| 1350 - 1250 | C-N | Stretching |
| 1100 - 1000 | C-O | Stretching |
| 800 - 700 | C-Cl | Stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound is predicted to show a distinct molecular ion peak. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak is expected.[8][9] The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral losses.
Predicted Mass Spectral Data
| m/z | Assignment | Notes |
| 157/159 | [M]⁺ | Molecular ion peak with characteristic 3:1 isotopic ratio for chlorine. |
| 140/142 | [M-OH]⁺ | Loss of hydroxyl radical. |
| 128/130 | [M-CH₂OH]⁺ | Loss of hydroxymethyl radical. |
| 122 | [M-Cl]⁺ | Loss of chlorine radical. |
| 92 | [M-Cl-CH₂O]⁺ | Subsequent loss of formaldehyde from the [M-Cl]⁺ ion. |
Experimental Protocols
To validate the theoretical predictions and obtain accurate spectroscopic data, the following experimental procedures are recommended.
NMR Spectroscopy
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[10] Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (OH and NH₂).[11]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer with a field strength of at least 400 MHz. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology:
-
Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final IR spectrum. A typical spectral range is 4000-400 cm⁻¹.[12]
Mass Spectrometry (MS)
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or ethyl acetate.
-
GC-MS Analysis: Inject the sample solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The compound will be vaporized and separated from any impurities on the GC column before entering the mass spectrometer.
-
Ionization: In the mass spectrometer, the molecules will be ionized, typically using Electron Ionization (EI) at 70 eV.
-
Data Analysis: The resulting mass spectrum will show the molecular ion and characteristic fragment ions. Analyze the spectrum to identify the molecular weight and fragmentation pattern, paying close attention to the isotopic pattern of chlorine.[13]
Comparison and Interpretation
A direct comparison of the theoretical and experimental data is crucial for unambiguous structure confirmation.
Comparison of Predicted and Experimental Data
| Technique | Predicted Data | Experimental Data | Potential for Discrepancies |
| ¹H NMR | Chemical shifts, multiplicities | To be determined | Solvent effects, concentration, temperature, hydrogen bonding |
| ¹³C NMR | Chemical shifts | To be determined | Solvent effects, accuracy of computational model |
| IR | Absorption bands (cm⁻¹) | To be determined | Physical state of the sample (solid vs. solution), instrumental resolution |
| MS | m/z of molecular ion and fragments | To be determined | Ionization method, instrument type, rearrangement reactions |
Discrepancies between theoretical and experimental NMR chemical shifts are common but are often systematic.[14] For instance, the choice of DFT functional and basis set can influence the accuracy of the prediction.[4] In IR spectroscopy, intermolecular interactions in the solid state can lead to peak broadening and shifts compared to gas-phase theoretical calculations. Mass spectral fragmentation is highly dependent on the energy transferred during ionization, and unexpected rearrangement pathways can sometimes be observed.
By carefully acquiring and interpreting a full suite of spectroscopic data, and comparing it with theoretically predicted values, researchers can confidently confirm the structure of this compound. This integrated approach, combining computational prediction with rigorous experimental verification, represents a best practice in modern chemical characterization.
References
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- SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol.
- Application Notes and Protocols for the NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-Amino-2-chlorophenyl)methanol
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (3-Amino-2-chlorophenyl)methanol (CAS No. 136774-74-8). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is a halogenated aromatic compound that presents multiple health risks. Its hazard profile necessitates careful handling to prevent exposure and ensure environmental protection.
The initial step in safe management is a comprehensive hazard determination, a process mandated by the Occupational Safety and Health Administration (OSHA) to ensure that all potential risks are identified and communicated.[1]
Table 1: Chemical and Safety Data for this compound
| Property | Data | Source(s) |
| CAS Number | 136774-74-8 | [2][3] |
| Molecular Formula | C₇H₈ClNO | [4] |
| Physical Form | Solid | [2] |
| GHS Pictogram | [2] | |
| GHS Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][5] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing and eye/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302+P352: IF ON SKIN: Wash with plenty of water and soap. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to hazardous waste disposal. | [2][5][6] |
Pre-Disposal Planning and Waste Characterization
Proper disposal begins long before the waste container is full. It starts with a clear understanding of regulatory frameworks. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7] This framework mandates a "cradle-to-grave" approach, making the generator of the waste legally responsible for it from generation to final disposal.[7]
The first and most critical step is "Hazardous Waste Determination." [8] Based on its GHS classifications, this compound waste must be managed as hazardous. It is toxic and an irritant. Therefore, it is strictly prohibited to dispose of this chemical or its containers in the regular trash or via drain disposal.[5][9][10]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks of skin, eye, and respiratory irritation, a stringent PPE and engineering control regimen is mandatory.
-
Engineering Controls : All handling of this compound, including weighing, transfers, and waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before use.
-
Eye and Face Protection : Safety glasses are insufficient. Use chemical safety goggles and a face shield to protect against splashes.
-
Body Protection : A fully buttoned laboratory coat must be worn. For larger quantities or during spill cleanup, a chemically resistant apron or coveralls may be necessary.
-
Hygiene : Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5] Do not eat, drink, or smoke in areas where this chemical is handled.[5][6]
Step-by-Step Disposal Protocols
Segregation of waste streams is a cornerstone of safe laboratory practice to prevent dangerous chemical reactions.[10][11] this compound waste must be collected separately from other waste streams unless compatibility is confirmed.
Protocol 4.1: Disposal of Unused or Expired Product
-
Container Selection : Use the original container if possible.[12] If not, select a new, clean, and chemically compatible container with a secure, tight-fitting lid. Polyethylene containers are generally a good choice.
-
Labeling : The container must be immediately labeled as "HAZARDOUS WASTE."[10] The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The specific hazard characteristics: "Toxic," "Irritant."
-
The date waste was first added to the container.
-
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area must be at or near the point of generation and under the control of the laboratory personnel.[13] The container must be stored in secondary containment (e.g., a chemical-resistant bin or tray) to contain potential leaks.[10]
-
Disposal Request : Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in your SAA.[13]
Protocol 4.2: Disposal of Contaminated Labware and Debris
This includes items like gloves, weigh boats, pipette tips, and paper towels contaminated with this compound.
-
Collection : Place all contaminated solid waste into a dedicated, leak-proof plastic bag or a puncture-proof container lined with a bag.[12]
-
Labeling : Clearly label the bag or container as "HAZARDOUS WASTE" with the chemical name of the contaminant.
-
Storage and Disposal : Once the container is full, seal it and manage it according to the same storage and pickup procedures outlined in Protocol 4.1.
Protocol 4.3: Disposal of Empty Containers
An "empty" container that held a hazardous chemical must still be managed as hazardous waste. Trivial residues can pose a significant risk.
-
Initial Assessment : If the container holds any visible solid residue or cannot be fully emptied, it must be disposed of as hazardous waste following Protocol 4.1.
-
Triple Rinsing (for Thoroughly Emptied Containers) : For containers that are thoroughly empty, a triple-rinse procedure is best practice.[10]
-
Step 1 : Add a small amount of a suitable solvent (e.g., methanol or acetone) to the container, ensuring the solvent will not react with the residue.
-
Step 2 : Securely cap the container and swirl to rinse all interior surfaces.
-
Step 3 : Pour the solvent rinsate into a designated hazardous waste container for halogenated organic solvents. Crucially, this rinsate is now hazardous waste.
-
Step 4 : Repeat the rinse process two more times, collecting all rinsate as hazardous waste.
-
-
Final Disposal : After triple rinsing and air drying, obliterate or remove the original chemical label.[12] The defaced container can then typically be disposed of in a designated container for clean lab glass or as directed by your EHS office.
Spill and Emergency Procedures
Accidents can happen, and preparedness is key.
-
Evacuate : If a significant spill occurs, alert others in the area and evacuate immediately.
-
Isolate : Secure the area to prevent unauthorized entry.
-
Report : Notify your supervisor and your institution's EHS or emergency response team immediately.
-
Cleanup (Only for Trained Personnel) :
-
Do not attempt to clean a large spill unless you are trained and equipped to do so.
-
For minor spills, wear the full PPE described in Section 3.
-
Cover the spill with an inert absorbent material like sand, vermiculite, or silica gel.[5]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Do not allow the chemical or cleanup materials to enter drains or waterways.[5]
-
Disposal Workflow Diagram
This diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Sources
- 1. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 2. (3-amino-2-chloro-phenyl)methanol | 136774-74-8 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. acs.org [acs.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to the Safe Handling of (3-Amino-2-chlorophenyl)methanol
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of (3-Amino-2-chlorophenyl)methanol (CAS No. 136774-74-8). As a critical intermediate in pharmaceutical synthesis, understanding its hazard profile is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond mere compliance, explaining the rationale behind each safety protocol to build a self-validating system of safe laboratory practices.
Hazard Profile and Foundational Risk Assessment
This compound is a solid organic compound that, while invaluable in synthesis, presents a multi-faceted hazard profile that must be managed through appropriate engineering controls and personal protective equipment.[1] A comprehensive understanding of its risks is the first step in safe handling.
The primary risks associated with this compound are acute toxicity if ingested, significant irritation to the skin and eyes, and irritation of the respiratory tract.[1][2][3] These hazards are formally classified under the Globally Harmonized System (GHS), as summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 136774-74-8 |
| Molecular Formula | C₇H₈ClNO |
| Physical Form | Solid[1] |
| GHS Pictogram | GHS07 (Exclamation Mark)[1][2] |
| Signal Word | Warning [1][2][3] |
| Hazard Statements | H302: Harmful if swallowed[1][2][3] H315: Causes skin irritation[1][2][3] H319: Causes serious eye irritation[1][2][3] H335: May cause respiratory irritation[2] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P305+P351+P338, P405, P501 [2][3] |
Expert Rationale: The GHS classification dictates the minimum required safety precautions. The "Warning" signal word and the specific H-statements indicate that while the chemical is not acutely fatal or corrosive, it can cause significant discomfort and injury upon improper exposure. The primary routes of concern are ingestion, skin/eye contact, and inhalation of airborne dust or aerosols.[4]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.
Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.
-
Causality: This is a non-negotiable requirement to prevent serious eye irritation (H319).[2] The solid, dusty nature of the compound increases the risk of particles becoming airborne and contacting the eyes.
-
-
Skin and Body Protection:
-
Requirement: A flame-retardant laboratory coat, fully fastened. Chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact) must be worn. Always inspect gloves for tears or punctures before use.
-
Causality: This protocol directly addresses the H315 hazard, "Causes skin irritation."[2] Contaminated clothing must be removed immediately and washed before reuse.[2]
-
-
Respiratory Protection:
-
Requirement: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to provide adequate ventilation.[2] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection is mandatory.
-
Causality: This measure is critical to mitigate the risk of respiratory tract irritation (H335).[2] Avoiding the formation of dust and aerosols is a primary handling precaution.[4]
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for this compound.
Operational Plan: From Weighing to Reaction
Adherence to a strict, step-by-step protocol minimizes exposure and ensures reproducible, safe experimental outcomes.
Step-by-Step Handling Protocol: Weighing and Dissolving
-
Preparation: Before retrieving the chemical from storage, ensure your chemical fume hood is operational and your full PPE ensemble is correctly worn. Prepare all necessary glassware, spatulas, and solvent.
-
Location: Conduct all manipulations of the solid compound exclusively inside the fume hood.[2]
-
Weighing: Place a tared weigh boat on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid any actions that could create dust. Close the primary stock container immediately.
-
Transfer: Gently add the weighed solid to your reaction vessel, which already contains the solvent, if applicable. This minimizes the chance of dust becoming airborne.
-
Dissolution: If dissolving, add the solvent to the vessel containing the solid. Use a magnetic stirrer or gentle swirling to aid dissolution.
-
Decontamination: After the transfer is complete, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or methanol), collecting the rinsate as hazardous waste. Dispose of the weigh boat as contaminated solid waste.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[2]
Emergency Response and Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Measures
-
If Inhaled: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
On Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
If Swallowed: Rinse mouth thoroughly with water.[4] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[2]
-
Clean: Clean the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.
Waste Disposal Protocol
Disposal of this compound and its containers must comply with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[2]
-
Chemical Waste: Unused or waste this compound, as well as any solutions containing it, must be collected in a clearly labeled, sealed hazardous waste container.[5]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a separate, sealed container labeled as solid hazardous waste.
-
Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The first rinse must be collected and disposed of as liquid hazardous waste.[5] Subsequent rinses should also be collected. Once thoroughly rinsed and dry, the label on the empty container should be fully defaced before disposal in accordance with institutional guidelines.[5][6]
By integrating these safety protocols into your daily laboratory workflow, you can effectively manage the risks associated with this compound, ensuring a safe environment for discovery.
References
-
(3-Amino-4-chlorophenyl)methanol hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
-
Hazardous Waste Disposal Guide. Environmental Health & Safety, Dartmouth College. [Link]
Sources
- 1. (3-amino-2-chloro-phenyl)methanol | 136774-74-8 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. hurawalhi.com [hurawalhi.com]
- 4. echemi.com [echemi.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



